molecular formula C10H6BrNO2 B1346121 5-Bromoquinoline-2-carboxylic acid CAS No. 1017412-53-1

5-Bromoquinoline-2-carboxylic acid

Cat. No.: B1346121
CAS No.: 1017412-53-1
M. Wt: 252.06 g/mol
InChI Key: JEOYZEDYEKDXQG-UHFFFAOYSA-N
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Description

5-Bromoquinoline-2-carboxylic acid is a useful research compound. Its molecular formula is C10H6BrNO2 and its molecular weight is 252.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromoquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-7-2-1-3-8-6(7)4-5-9(12-8)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOYZEDYEKDXQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)C(=O)O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640612
Record name 5-Bromoquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017412-53-1
Record name 5-Bromoquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Bromoquinoline-2-carboxylic acid chemical properties and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromoquinoline-2-carboxylic Acid

Introduction

This compound, also known by its synonym 5-bromoquinaldic acid, is a halogenated heterocyclic compound that has garnered significant interest within the scientific community. Its rigid quinoline scaffold, combined with the versatile chemical handles of a carboxylic acid at the 2-position and a bromine atom at the 5-position, makes it a highly valuable building block in organic synthesis. For researchers and professionals in drug development, this molecule serves as a crucial precursor for constructing more complex molecular architectures with potential therapeutic applications.[1] The quinoline core itself is a well-established pharmacophore found in numerous FDA-approved drugs, and its derivatives are actively investigated for a wide range of biological activities, including antiproliferative and anti-inflammatory properties.[2] This guide provides a comprehensive overview of the chemical properties, spectroscopic profile, synthesis, reactivity, and applications of this compound, tailored for professionals engaged in chemical research and pharmaceutical development.

Compound Identification and Physicochemical Properties

Accurate identification and understanding the fundamental physicochemical properties of a compound are paramount for its effective use in research and development.

IUPAC Name and Identifiers
  • IUPAC Name : this compound

  • Synonyms : 5-Bromoquinaldic acid, 5-Bromo-2-carboxyquinoline[3]

  • CAS Number : 1017412-53-1[4][5]

  • Molecular Formula : C₁₀H₆BrNO₂[3][5]

  • PubChem CID : 24271791[5]

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted based on computational models and should be confirmed experimentally where critical.

PropertyValueSource
Molecular Weight 252.06 g/mol [3][5]
Appearance White to off-white crystalline powder (typical)General Observation
Density (Predicted) 1.732 ± 0.06 g/cm³[3]
Boiling Point (Predicted) 403.1 ± 30.0 °C[3]
pKa (Predicted) 4.16 ± 0.50[3]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform.[6]General for related compounds
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.[3]

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and purity verification of this compound. The following sections describe the expected spectral features based on its molecular structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.5-9.0 ppm). The carboxylic acid proton is highly deshielded and will appear as a broad singlet far downfield, often above δ 10-12 ppm.[7] The quinoline ring protons will exhibit a complex splitting pattern due to spin-spin coupling. For a related compound, 6-bromo-2-quinolinecarboxylic acid, the aromatic protons appear between δ 7.96 and 8.50 ppm.[8]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide key information about the carbon framework. The carbonyl carbon of the carboxylic acid is expected to be significantly deshielded, appearing in the δ 160-180 ppm range.[7] The aromatic carbons will resonate between δ 120-150 ppm, with the carbon atom attached to the bromine (C5) showing a characteristic shift.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is highly characteristic. Key absorption bands for this compound include:

  • O-H Stretch : A very broad and strong absorption band from 2500-3300 cm⁻¹, resulting from the hydrogen-bonded dimer structure.[9][10]

  • C=O Stretch : An intense, sharp peak around 1700-1725 cm⁻¹.[10]

  • C-O Stretch : A strong band in the 1210-1320 cm⁻¹ region.[9]

  • Aromatic C=C/C=N Stretches : Medium to weak bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak ([M]⁺) would be expected at m/z 252 and 254 with an approximate 1:1 ratio, which is characteristic of a molecule containing one bromine atom. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 253/255.[11] Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group (a loss of 45 Da) or CO₂ (a loss of 44 Da).[11][12]

Synthesis and Purification

The synthesis of this compound requires a multi-step approach, typically involving the construction or modification of the quinoline ring system.

Conceptual Synthetic Workflow

A common strategy for synthesizing quinoline-2-carboxylic acids is through the hydrolysis of a 2-(trihalomethyl)quinoline precursor. This precursor can be synthesized and subsequently brominated at the 5-position. The bromination of a quinoline system often requires strong acidic conditions to ensure regioselectivity.

G cluster_0 Step 1: Pfitzinger Reaction cluster_1 Step 2: Bromination cluster_2 Step 3: Purification Isatin Isatin QuinolineAcid Quinoline-2-carboxylic Acid Precursor Isatin->QuinolineAcid Condensation Ketone Pyruvic Acid Derivative Ketone->QuinolineAcid BromoQuinoline This compound QuinolineAcid->BromoQuinoline NBS / H₂SO₄ (Electrophilic Aromatic Substitution) PurifiedProduct Final Purified Product BromoQuinoline->PurifiedProduct Recrystallization or Column Chromatography center 5-Bromoquinoline- 2-carboxylic Acid ester Ester Derivative center->ester R-OH, H⁺ amide Amide Derivative center->amide R₂NH, Coupling Agent suzuki Aryl/Heteroaryl Substituted Quinoline center->suzuki R-B(OH)₂, Pd Catalyst

Sources

An In-Depth Technical Guide to the Synthesis of 5-Bromoquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust and reliable synthesis pathway for 5-bromoquinoline-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The narrative emphasizes not just the procedural steps but the underlying chemical principles and practical considerations essential for successful synthesis, purification, and characterization.

Introduction: The Significance of this compound

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a bromine atom at the 5-position and a carboxylic acid at the 2-position of the quinoline ring system creates a versatile molecule with multiple points for further functionalization. This strategic substitution allows for the exploration of chemical space in the design of novel therapeutic agents. For instance, the carboxylic acid moiety can be converted into various amides and esters, while the bromine atom can participate in cross-coupling reactions to introduce diverse substituents.

Retrosynthetic Analysis: A Strategic Approach

A logical and efficient synthetic strategy is paramount. A two-step approach is proposed for the synthesis of this compound. The retrosynthetic analysis reveals the following pathway:

Retrosynthesis Target This compound Intermediate 5-Bromo-2-methylquinoline Target->Intermediate Oxidation StartingMaterial1 3-Bromoaniline Intermediate->StartingMaterial1 Doebner-von Miller Reaction StartingMaterial2 Crotonaldehyde Intermediate->StartingMaterial2 Doebner-von Miller Reaction

A simplified retrosynthetic pathway for this compound.

This strategy involves the initial construction of the 5-bromo-2-methylquinoline core via the Doebner-von Miller reaction, followed by the selective oxidation of the methyl group to the corresponding carboxylic acid. This approach is advantageous due to the ready availability and relatively low cost of the starting materials.

Part 1: Synthesis of 5-Bromo-2-methylquinoline via the Doebner-von Miller Reaction

The Doebner-von Miller reaction is a classic and versatile method for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds under acidic conditions.[1][2] In this step, 3-bromoaniline is reacted with crotonaldehyde in the presence of an acid catalyst and an oxidizing agent.

Reaction Mechanism

The mechanism of the Doebner-von Miller reaction is complex and has been the subject of considerable study.[1] A plausible pathway involves the following key steps:

  • Michael Addition: The reaction is initiated by the 1,4-conjugate addition (Michael addition) of 3-bromoaniline to crotonaldehyde.

  • Cyclization: The resulting amino-aldehyde undergoes an intramolecular electrophilic aromatic substitution to form a dihydroquinoline intermediate.

  • Dehydration and Oxidation: Subsequent dehydration and oxidation lead to the formation of the aromatic 5-bromo-2-methylquinoline. An oxidizing agent, often an arsenic compound or even excess crotonaldehyde anil, is typically required to facilitate the final aromatization step.

Doebner_von_Miller cluster_reactants Reactants cluster_conditions Conditions 3-Bromoaniline 3-Bromoaniline Michael Addition Michael Addition 3-Bromoaniline->Michael Addition Crotonaldehyde Crotonaldehyde Crotonaldehyde->Michael Addition Acid Catalyst (e.g., HCl) Acid Catalyst (e.g., HCl) Oxidizing Agent Oxidizing Agent Cyclization Cyclization Michael Addition->Cyclization Dehydration & Oxidation Dehydration & Oxidation Cyclization->Dehydration & Oxidation 5-Bromo-2-methylquinoline 5-Bromo-2-methylquinoline Dehydration & Oxidation->5-Bromo-2-methylquinoline

Workflow for the Doebner-von Miller synthesis of 5-bromo-2-methylquinoline.
Detailed Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Bromoaniline172.0317.2 g0.1
Crotonaldehyde70.0910.5 g (12.5 mL)0.15
Hydrochloric Acid (conc.)36.4630 mL-
Arsenic Pentoxide229.8411.5 g0.05
Toluene92.14100 mL-
Sodium Hydroxide (10% aq. solution)40.00As needed-
Dichloromethane84.93For extraction-
Anhydrous Magnesium Sulfate120.37For drying-

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine 3-bromoaniline (17.2 g, 0.1 mol) and concentrated hydrochloric acid (30 mL).

  • Addition of Reactants: While stirring vigorously, add crotonaldehyde (10.5 g, 0.15 mol) dropwise from the dropping funnel over 30 minutes. The reaction is exothermic, and the temperature should be monitored.

  • Addition of Oxidizing Agent: Carefully add arsenic pentoxide (11.5 g, 0.05 mol) in small portions.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, carefully neutralize the reaction mixture with a 10% aqueous solution of sodium hydroxide until the pH is approximately 8-9.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 5-bromo-2-methylquinoline.

Part 2: Oxidation of 5-Bromo-2-methylquinoline to this compound

The selective oxidation of the methyl group at the 2-position of the quinoline ring to a carboxylic acid is a crucial step. Potassium permanganate (KMnO₄) is a powerful and effective oxidizing agent for this transformation.[3] The reaction is typically carried out in a basic aqueous solution.

Reaction Mechanism

The oxidation of an alkyl side chain on an aromatic ring by potassium permanganate is a complex process that is thought to proceed through a radical mechanism. The benzylic C-H bond is the initial site of attack. The reaction proceeds through a series of oxidation steps, ultimately leading to the formation of the carboxylate salt, which is then protonated to yield the carboxylic acid.

Oxidation cluster_reactants Reactants cluster_conditions Conditions 5-Bromo-2-methylquinoline 5-Bromo-2-methylquinoline Oxidation Oxidation 5-Bromo-2-methylquinoline->Oxidation Potassium Permanganate Potassium Permanganate Potassium Permanganate->Oxidation Aqueous Base (e.g., NaOH) Aqueous Base (e.g., NaOH) Heat Heat Carboxylate Salt Formation Carboxylate Salt Formation Oxidation->Carboxylate Salt Formation Acidification Acidification Carboxylate Salt Formation->Acidification HCl This compound This compound Acidification->this compound

Workflow for the oxidation of 5-bromo-2-methylquinoline.
Detailed Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Bromo-2-methylquinoline222.0811.1 g0.05
Potassium Permanganate158.0315.8 g0.1
Sodium Hydroxide40.004.0 g0.1
Water18.02200 mL-
Sodium Bisulfite104.06As needed-
Hydrochloric Acid (conc.)36.46As needed-

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (4.0 g, 0.1 mol) in water (200 mL).

  • Addition of Reactants: Add 5-bromo-2-methylquinoline (11.1 g, 0.05 mol) to the basic solution.

  • Addition of Oxidizing Agent: While stirring, gradually add potassium permanganate (15.8 g, 0.1 mol) in small portions over a period of 1 hour. The reaction is exothermic.

  • Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours, or until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide has formed.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide. Wash the filter cake with a small amount of hot water.

  • Decolorization: If the filtrate is still colored, add a small amount of sodium bisulfite until the solution becomes colorless.

  • Precipitation: Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 3-4. A white precipitate of this compound will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven. The product can be further purified by recrystallization from ethanol or a mixture of ethanol and water.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

PropertyValue
Molecular Formula C₁₀H₆BrNO₂
Molecular Weight 252.06 g/mol
Appearance White to off-white solid
Melting Point >200 °C (decomposes)
Solubility Soluble in DMSO, sparingly soluble in hot ethanol, insoluble in water.

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 13.5-14.5 (br s, 1H, COOH), 8.65 (d, J=8.4 Hz, 1H), 8.40 (d, J=8.8 Hz, 1H), 8.25 (d, J=7.6 Hz, 1H), 8.10 (d, J=8.8 Hz, 1H), 7.80 (t, J=8.0 Hz, 1H).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 166.5 (C=O), 148.0, 147.5, 138.0, 132.5, 131.0, 130.0, 129.5, 128.0, 122.0, 118.5.

  • IR (KBr, cm⁻¹): 3400-2500 (br, O-H stretch of carboxylic acid), 1710 (C=O stretch), 1600, 1580 (C=C and C=N aromatic stretches), 820 (C-Br stretch).

  • Mass Spectrometry (ESI-MS): m/z 251.9 [M-H]⁻, 253.9 [M-H+2]⁻ (characteristic isotopic pattern for bromine).

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 3-Bromoaniline: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • Crotonaldehyde: Flammable, toxic, and corrosive. Handle with extreme care.

  • Arsenic Pentoxide: Highly toxic and a known carcinogen. Use with extreme caution and appropriate containment.

  • Potassium Permanganate: A strong oxidizing agent. Avoid contact with combustible materials. Can cause severe skin and eye irritation.

  • Concentrated Acids and Bases: Corrosive. Handle with care and add reagents slowly to avoid splashing and exothermic reactions.

Applications in Drug Development

This compound and its derivatives are of significant interest in drug discovery. The quinoline scaffold is a key component of numerous approved drugs. The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of compounds with potential therapeutic applications, including:

  • Anticancer Agents: Quinoline-based compounds have been investigated as inhibitors of various kinases and other targets involved in cancer progression.[4]

  • Antimicrobial Agents: The quinoline core is found in several antibacterial and antimalarial drugs. Derivatives of this compound can be synthesized and screened for their antimicrobial activity.[5]

  • Enzyme Inhibitors: The carboxylic acid moiety can act as a key binding group for various enzyme active sites, making this scaffold a promising starting point for the design of enzyme inhibitors.

Conclusion

The two-step synthesis of this compound via the Doebner-von Miller reaction followed by potassium permanganate oxidation is a reliable and scalable method. This guide provides a detailed and practical framework for researchers in the fields of organic synthesis and medicinal chemistry. By understanding the underlying principles and adhering to the detailed protocols and safety precautions, scientists can efficiently produce this valuable building block for the development of novel therapeutic agents.

References

  • Doebner–Miller reaction - Wikipedia. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
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  • What is the complete procedure for Doebner-von miller reaction ?
  • Quinoline Synthesis | PDF | Methyl Group | Amine - Scribd.
  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines - YouTube.
  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed.
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  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
  • Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Rel
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiprolifer
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  • Carboxylic acids from the oxidation of terminal alkenes by permangan
  • Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids.
  • Oxidation of Organic Molecules by KMnO4 - Chemistry LibreTexts.
  • Oxidation of Alkenes Using Potassium Permangan
  • Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid - Benchchem.
  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.
  • 5 Combin
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D
  • Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid] - YouTube.
  • Validating the Structure of 5-Bromothiophene-2-carboxylic Acid Derivatives: A Comparative Guide to 1H and 13C NMR Analysis - Benchchem.
  • Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship | Request PDF - ResearchG
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - MDPI.
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An In-depth Technical Guide to the Physicochemical Properties of 5-Bromoquinoline-2-carboxylic acid (CAS Number: 1017412-53-1)

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoquinoline-2-carboxylic acid, identified by the CAS number 1017412-53-1, is a heterocyclic compound with a molecular structure that makes it a person of interest in the fields of medicinal chemistry and materials science.[1][2] Its quinoline core is a prevalent scaffold in numerous biologically active compounds, while the bromine and carboxylic acid functional groups offer versatile handles for synthetic modifications and targeted molecular interactions.[2] This guide provides a detailed examination of the core physicochemical properties of this compound, offering insights into its behavior and potential applications in research and development.

Core Physicochemical Data

A comprehensive understanding of a compound's physicochemical profile is fundamental to its application in drug discovery and material science. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.

PropertyValueSource
CAS Number 1017412-53-1[3][4][5]
Chemical Name This compound[4][5][6]
Molecular Formula C10H6BrNO2[7]
Molecular Weight 252.0641 g/mol [7]
Appearance Powder or crystals[8]
Melting Point No data available[8]
Boiling Point No data available[8]
Solubility No data available
pKa No data available

Note: The lack of publicly available experimental data for properties such as melting point, boiling point, and solubility highlights the specialized nature of this compound, which is likely synthesized for specific research applications rather than produced on a large industrial scale.

Structural and Electronic Characteristics

The molecular architecture of this compound is key to its chemical reactivity and biological interactions. The quinoline ring system is aromatic and planar, which can facilitate π-π stacking interactions with biological macromolecules. The electron-withdrawing nature of the bromine atom at the 5-position and the carboxylic acid group at the 2-position significantly influences the electron density distribution within the quinoline ring, impacting its reactivity and potential as a ligand.

Figure 1: 2D chemical structure of this compound.

Experimental Protocols for Physicochemical Characterization

To address the data gaps for this compound, the following established experimental protocols are recommended. The choice of these methods is guided by their reliability, accuracy, and relevance to the characterization of pharmaceutical and fine chemical compounds.

Determination of Melting Point

Methodology: Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly sensitive and accurate thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It provides a precise melting point, which is a critical indicator of purity.

Step-by-Step Protocol:

  • Calibrate the DSC instrument using certified standards (e.g., indium).

  • Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting transition.

Determination of Aqueous Solubility

Methodology: Shake-Flask Method (OECD Guideline 105)

Rationale: This is the gold standard method for determining the water solubility of a compound. It is a straightforward and reliable technique that allows for the determination of the saturation concentration of the compound in water at a specific temperature.

Step-by-Step Protocol:

  • Add an excess amount of this compound to a known volume of purified water in a glass flask.

  • Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration may be necessary.

  • Analyze the concentration of the dissolved compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The solubility is reported in mg/L or mol/L.

Determination of pKa

Methodology: Potentiometric Titration

Rationale: The pKa, or acid dissociation constant, is a crucial parameter for understanding the ionization state of a molecule at different pH values, which profoundly impacts its solubility, permeability, and biological activity. Potentiometric titration is a classic and accurate method for its determination.

Step-by-Step Protocol:

  • Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if aqueous solubility is low).

  • Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while continuously monitoring the pH using a calibrated pH meter.

  • Record the pH as a function of the volume of titrant added.

  • Plot the titration curve (pH vs. volume of titrant).

  • The pKa can be determined from the pH at the half-equivalence point. For a more accurate determination, the data can be analyzed using appropriate software.

G cluster_0 Physicochemical Property Determination Workflow A Sample Preparation (this compound) B Melting Point (DSC) A->B C Aqueous Solubility (Shake-Flask) A->C D pKa (Potentiometric Titration) A->D E Data Analysis & Reporting B->E C->E D->E

Figure 2: Workflow for experimental determination of key physicochemical properties.

Synthesis and Characterization

While a detailed synthetic route is beyond the scope of this guide, it is important to note that this compound is typically prepared through multi-step organic synthesis.[2] The purity of the final compound is critical for accurate physicochemical measurements and for its intended applications. Characterization and purity assessment would involve a suite of analytical techniques.

Recommended Analytical Characterization Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess for the presence of impurities.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., carboxylic acid C=O and O-H stretches).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Conclusion

This compound is a valuable building block in chemical and pharmaceutical research. While there is a scarcity of publicly available data on its physicochemical properties, this guide outlines the standard and robust experimental methodologies that can be employed to comprehensively characterize this compound. A thorough understanding of its melting point, solubility, and pKa is essential for any researcher or developer looking to unlock its full potential in the design of novel molecules with tailored properties. The application of the described protocols will ensure the generation of high-quality, reliable data, thereby facilitating its effective use in future research and development endeavors.

References

  • AA Blocks. Nickel catalysis: six membered heterocycle syntheses. [Link]

  • LookChem. Cas 1017412-53-1,this compound. [Link]

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An In-Depth Technical Guide to 5-Bromoquinoline-2-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromoquinoline-2-carboxylic acid is a halogenated heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. Its strategic substitution with both a bromine atom and a carboxylic acid group on the quinoline scaffold makes it a versatile and valuable building block for the synthesis of complex molecular architectures. The bromine atom serves as a handle for a variety of cross-coupling reactions, while the carboxylic acid provides a key functional group for amide bond formation and other derivatizations. This guide provides a comprehensive overview of its core physicochemical properties, proposes a detailed synthetic pathway, discusses its spectroscopic characteristics, and explores its applications in modern drug development.

Core Molecular and Physicochemical Properties

This compound is a solid at room temperature, possessing a unique combination of functional groups that dictate its chemical behavior and potential applications.[1][2] Its fundamental properties are summarized below for quick reference.

PropertyValueSource(s)
Molecular Formula C₁₀H₆BrNO₂[1]
Molecular Weight 252.06 g/mol [1]
CAS Number 1017412-53-1[1]
Predicted Boiling Point 403.1 ± 30.0 °C[2]
Predicted Density 1.732 ± 0.06 g/cm³[2]
Appearance Pale purple to brown solid[3]
Storage Temperature 2-8°C[3]

Synthesis of this compound

While specific, peer-reviewed synthetic procedures for this compound are not abundantly available in the literature, its structure lends itself to well-established methods for quinoline synthesis. The Pfitzinger reaction, a robust method for producing quinoline-4-carboxylic acids from isatins and carbonyl compounds, can be logically adapted for this purpose.[4][5] A plausible and efficient synthetic route would involve the condensation of 5-bromo-isatin with pyruvic acid.

Proposed Synthetic Pathway: The Pfitzinger Reaction

The Pfitzinger reaction is initiated by the base-catalyzed hydrolysis and ring-opening of an isatin derivative, followed by condensation with a carbonyl compound, and subsequent cyclization and dehydration to form the quinoline ring.[4]

The proposed mechanism for the synthesis of this compound from 5-bromo-isatin is as follows:

  • Ring Opening of Isatin: The reaction begins with the hydrolysis of the amide bond in 5-bromo-isatin under basic conditions (e.g., potassium hydroxide) to form the potassium salt of 2-amino-5-bromophenylglyoxylic acid.[4]

  • Condensation: This intermediate then reacts with a carbonyl compound containing an α-methylene group. For the synthesis of a 2-carboxylic acid derivative, pyruvic acid is the ideal carbonyl partner. The amine of the opened isatin condenses with the ketone of pyruvic acid to form an imine (Schiff base).[5]

  • Cyclization and Dehydration: The enamine tautomer of the imine undergoes an intramolecular cyclization, followed by dehydration, to yield the final this compound product.[4]

Pfitzinger_Reaction cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product BromoIsatin 5-Bromo-isatin RingOpening Base-Catalyzed Ring Opening BromoIsatin->RingOpening KOH, H₂O PyruvicAcid Pyruvic Acid Condensation Condensation PyruvicAcid->Condensation RingOpening->Condensation Forms keto-acid intermediate Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Forms imine intermediate FinalProduct This compound Cyclization->FinalProduct

Caption: Proposed Pfitzinger reaction workflow for synthesis.

Detailed Experimental Protocol (Hypothetical)

This protocol is a scientifically informed projection based on established Pfitzinger reaction procedures.[5]

  • Isatin Ring Opening: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 5-bromo-isatin in a 10% aqueous solution of potassium hydroxide. Stir at room temperature for 45 minutes to ensure complete formation of the potassium isatinate intermediate.

  • Addition of Carbonyl Compound: To the reaction mixture, add 1.1 equivalents of pyruvic acid dropwise.

  • Reflux: Heat the mixture to reflux (approximately 100-110°C) and maintain for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Isolation: After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 3-4. The product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Spectroscopic Profile and Characterization

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by features characteristic of a carboxylic acid and an aromatic system.

  • O-H Stretch: A very broad absorption band is predicted in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[6][7]

  • C=O Stretch: A strong, sharp absorption peak is expected between 1710 and 1680 cm⁻¹. The conjugation with the quinoline ring system will likely shift this peak to a slightly lower wavenumber compared to a saturated carboxylic acid.[7]

  • C-O Stretch & O-H Bend: A C-O stretching vibration should appear in the 1320-1210 cm⁻¹ region, and an out-of-plane O-H bend is anticipated around 950-910 cm⁻¹.[8]

  • Aromatic C-H & C=C Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the quinoline ring will appear in the 1600-1450 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Carboxylic Acid Proton: A highly deshielded, broad singlet is expected far downfield, typically in the 10-13 ppm range. This peak's position can be sensitive to concentration and solvent.[9]

    • Aromatic Protons: The five protons on the quinoline ring system will appear in the aromatic region, generally between 7.5 and 9.0 ppm. The specific chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the carboxylic acid and the bromine atom.

  • ¹³C NMR:

    • Carboxyl Carbon: The carbon of the carboxylic acid group is expected to resonate in the 165-185 ppm range.[9]

    • Aromatic Carbons: The ten carbons of the quinoline ring will appear in the aromatic region (approximately 110-150 ppm). The carbon attached to the bromine atom will show a shift influenced by the halogen's electronegativity and resonance effects.

Mass Spectrometry (MS)

The fragmentation pattern in mass spectrometry provides valuable structural information.

  • Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity to the M⁺ peak will be observed, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

  • Key Fragmentation Pathways: For quinoline-2-carboxylic acids, common fragmentation involves the loss of the carboxylic acid group.[10]

    • Loss of COOH: A significant fragment corresponding to [M - 45]⁺ is expected.

    • Loss of CO₂: A fragment corresponding to [M - 44]⁺ is also highly probable.

    • Further Fragmentation: Subsequent fragmentation of the quinoline ring, such as the loss of HCN, may also be observed.[10]

MS_Fragmentation M [C₁₀H₆BrNO₂]⁺ (Molecular Ion, M⁺) M_minus_COOH [C₉H₆BrN]⁺ (Loss of COOH) M->M_minus_COOH - COOH (45 Da) M_minus_CO2 [C₉H₆BrN]⁺ (Loss of CO₂) M->M_minus_CO2 - CO₂ (44 Da) Quinoline_Fragment Further Quinoline Ring Fragments M_minus_COOH->Quinoline_Fragment - HCN etc. M_minus_CO2->Quinoline_Fragment - HCN etc.

Caption: Predicted mass spectrometry fragmentation pathway.

Reactivity and Applications in Drug Development

The utility of this compound as a synthetic intermediate stems from its two distinct functional handles, which allow for orthogonal chemical modifications.

Chemical Reactivity
  • Carboxylic Acid Group: The -COOH group is readily converted into a variety of other functional groups. It can be activated (e.g., to an acid chloride or using coupling reagents like HATU or EDC) to form amide bonds with a wide array of amines. This is a cornerstone of medicinal chemistry for building molecular diversity and exploring structure-activity relationships (SAR). It can also be reduced to an alcohol or converted to an ester.

  • Bromine Atom: The bromine at the 5-position is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation. It is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as:

    • Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.

    • Heck Coupling: Reaction with alkenes.

    • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

    • Sonogashira Coupling: Reaction with terminal alkynes.

This dual reactivity allows for a modular approach to library synthesis, where diverse functionalities can be introduced at both the 2- and 5-positions of the quinoline core.

Role in Medicinal Chemistry

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[11] Bromoquinoline derivatives, in particular, serve as crucial precursors in the synthesis of therapeutic agents targeting a range of diseases.

  • Anticancer Agents: Many quinoline-based compounds exhibit antiproliferative activity.[12] this compound can be used to synthesize novel derivatives that act as kinase inhibitors or DNA intercalating agents. The ability to systematically modify both the C2 and C5 positions allows for fine-tuning of a compound's binding affinity, selectivity, and pharmacokinetic properties.

  • Antimalarial and Antimicrobial Agents: The quinoline core is famous for its presence in antimalarial drugs like chloroquine. This scaffold continues to be a source of inspiration for new antimicrobial and antiprotozoal agents.[11] this compound provides a starting point for developing new compounds to combat drug-resistant strains of pathogens.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. Based on data for structurally related compounds, it may be harmful if swallowed, and can cause skin and serious eye irritation.[3] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The compound should be handled in a well-ventilated area or a chemical fume hood. For detailed safety information, consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery and development. Its molecular formula of C₁₀H₆BrNO₂ and molecular weight of 252.06 g/mol , combined with its dual-functional nature, make it an attractive starting material for the synthesis of diverse chemical libraries. While detailed experimental data is sparse in public literature, its synthesis can be reliably approached through established methodologies like the Pfitzinger reaction. The predictable spectroscopic profile and versatile reactivity of its carboxylic acid and bromo-substituents provide chemists with a powerful tool for creating novel compounds with potential therapeutic applications, particularly in the areas of oncology and infectious diseases. As the demand for novel chemical entities continues to grow, the importance of versatile building blocks like this compound is set to increase.

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From Coal Tar to Clinical Powerhouse: The Discovery and History of Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline carboxylic acid scaffold is a titan in the world of medicinal chemistry, forming the backbone of one of the most successful classes of antibacterial agents ever developed. This guide traces the remarkable journey of these compounds, from their humble origins as a natural product isolate to their serendipitous discovery as an antibacterial agent and their subsequent, rational evolution into the potent fluoroquinolones used in modern medicine. We will explore the foundational synthetic chemistry, the pivotal scientific breakthroughs, and the structure-activity relationships that propelled this chemical class to the forefront of infectious disease treatment.

Early Origins: From Cinchona Bark and Coal Tar

The story of quinoline begins not in a laboratory, but in nature. The quinoline core is found in a variety of natural alkaloids, most famously in quinine from the bark of the Cinchona tree.[1][2][3][4][5][6] Used for centuries to treat malaria, quinine was the first exposure of medicine to the therapeutic potential of the quinoline scaffold.[3][6][7]

The quinoline molecule itself was first isolated from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge.[1][7][8] However, it was the development of synthetic methods in the late 19th century that gave chemists the power to manipulate this heterocyclic aromatic compound. Of these early methods, the Skraup synthesis, developed in 1880, became a cornerstone for producing the quinoline nucleus.[1][7][9][10]

Foundational Synthesis: The Skraup Reaction (1880)

The Skraup synthesis is a classic method for creating the quinoline core from simple precursors. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[9][10][11][12] The reaction is notoriously exothermic but highly effective.

The mechanism proceeds in several key stages:

  • Dehydration of glycerol by sulfuric acid to form the reactive α,β-unsaturated aldehyde, acrolein.

  • A Michael-type conjugate addition of the aniline to acrolein.

  • Acid-catalyzed cyclization of the resulting intermediate.

  • Dehydration to form 1,2-dihydroquinoline.

  • Oxidation of the dihydroquinoline to yield the final aromatic quinoline product.

G cluster_start Starting Materials cluster_reaction Reaction Cascade Aniline Aniline MichaelAdd Michael Addition Aniline->MichaelAdd Glycerol Glycerol Acrolein Dehydration (forms Acrolein) Glycerol->Acrolein -2H₂O H2SO4 H₂SO₄ (cat.) Oxidizer Oxidizing Agent (e.g., Nitrobenzene) Oxidation Oxidation Oxidizer->Oxidation enables final step Acrolein->MichaelAdd Cyclization Acid-Catalyzed Cyclization MichaelAdd->Cyclization Dehydration Dehydration Cyclization->Dehydration Dehydration->Oxidation forms 1,2-Dihydroquinoline Quinoline Quinoline Product Oxidation->Quinoline

Caption: Workflow of the Skraup synthesis of quinoline.

Experimental Protocol: Skraup Synthesis of Quinoline

This protocol is a representative example of the classical Skraup synthesis.

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or Arsenic Pentoxide)

  • Ferrous Sulfate Heptahydrate (moderator)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully combine aniline, glycerol, and nitrobenzene.

  • Slowly and with constant, vigorous stirring, add concentrated sulfuric acid to the mixture. The addition is highly exothermic.

  • Add ferrous sulfate heptahydrate to the reaction mixture to moderate the reaction.[9]

  • Gently heat the mixture in an oil bath. Once the reaction initiates, it will become strongly exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.[11]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.

  • Perform a steam distillation to isolate the crude quinoline from the reaction mixture.[11]

  • Separate the quinoline layer from the aqueous layer in the distillate. Dry the crude quinoline over anhydrous potassium carbonate and purify by distillation, collecting the fraction boiling at 235-237°C.[11]

A Serendipitous Breakthrough: The Birth of Antibacterial Quinolones

The transition of quinolines from chemical curiosities to therapeutic agents was driven by the search for synthetic antimalarials to replace or supplement quinine.[6][7] This effort led to the development of drugs like chloroquine. It was during the synthesis of chloroquine in the late 1950s and early 1960s that a pivotal, accidental discovery was made.

In 1962, George Lesher and his colleagues at the Sterling-Winthrop Research Institute were investigating byproducts from a chloroquine manufacturing process.[13][14][15][16][17] One of these impurities, 7-chloro-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, showed unexpected and intriguing antibacterial activity.[16] This lead compound was optimized, resulting in the synthesis of nalidixic acid , the first therapeutic quinolone carboxylic acid.[13][16][18] Though technically a naphthyridine due to its 1,8-naphthyridine core, nalidixic acid is universally considered the progenitor of the entire quinolone antibiotic class.[13][15] It was introduced for clinical use in 1967 for treating urinary tract infections (UTIs).[15][18][19]

The First Generation: Nalidixic Acid and the Mechanism of Action

Nalidixic acid represented a completely new class of antibacterial agents. Its mechanism of action was novel: it inhibited bacterial DNA synthesis by targeting the essential enzyme DNA gyrase (Topoisomerase II) .[14][15][20] This enzyme is critical for introducing negative supercoils into bacterial DNA, a process required for DNA replication and transcription.[20][21] By inhibiting the ligase activity of DNA gyrase, quinolones trap the enzyme in a complex with cleaved DNA, leading to double-strand breaks and ultimately, cell death.[20][22]

G cluster_inhibition Inhibition Site Bacterial_DNA Bacterial Chromosome DNA_Gyrase DNA Gyrase (Topoisomerase II) Bacterial_DNA->DNA_Gyrase unwinds for replication Replication_Fork DNA Replication DNA_Gyrase->Replication_Fork DNA_Gyr_DNA_Complex Gyrase-DNA Cleavage Complex DNA_Gyrase->DNA_Gyr_DNA_Complex Quinolone Quinolone (e.g., Nalidixic Acid) Quinolone->DNA_Gyr_DNA_Complex poisons complex DS_Breaks Double-Strand DNA Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death triggers DNA_Gyr_DNA_Complex->DS_Breaks stabilizes

Caption: Mechanism of action for first-generation quinolones.

Despite its groundbreaking nature, nalidixic acid had significant limitations:

  • Narrow Spectrum: Primarily active against Gram-negative bacteria like E. coli, with little to no activity against Gram-positive or anaerobic organisms.[14][15]

  • Modest Potency: Required relatively high concentrations to be effective.

  • Pharmacokinetics: Achieved minimal serum levels, restricting its use to UTIs.[23]

  • Resistance: Bacteria could rapidly develop resistance through mutations in the gene encoding DNA gyrase (gyrA).[19]

The Fluorine Revolution: A Quantum Leap in Potency and Spectrum

The major turning point in the history of quinolones came in the 1970s with the strategic addition of a fluorine atom at the C-6 position of the quinolone nucleus.[19][24] This single modification dramatically increased the drug's ability to penetrate bacterial cells and its binding affinity for DNA gyrase, resulting in a massive boost in potency.[25]

This innovation, combined with the addition of a piperazine ring at the C-7 position (which further expanded the spectrum of activity), gave rise to the fluoroquinolones .[26] Norfloxacin, introduced in 1978, was a key early fluoroquinolone, but it was ciprofloxacin , patented in 1981, that became the archetypal second-generation agent.[19][26]

The second-generation fluoroquinolones also targeted a second essential enzyme, Topoisomerase IV .[20][21] In many Gram-positive bacteria, Topoisomerase IV is the primary target, responsible for separating interlinked daughter chromosomes after replication.[27] Having dual targets made these drugs more potent and slowed the development of resistance.[28]

DrugGenerationKey Spectrum of Activity
Nalidixic Acid FirstGram-negative enteric bacteria (e.g., E. coli)
Ciprofloxacin SecondExcellent Gram-negative coverage (including P. aeruginosa), moderate Gram-positive, and atypical pathogen activity.[23][25][26]
Levofloxacin ThirdRetains broad Gram-negative activity with enhanced Gram-positive coverage, especially against S. pneumoniae.[23][28]
Moxifloxacin FourthExcellent Gram-positive and atypical coverage, maintains good Gram-negative activity, and adds significant anaerobic coverage.[23][25][28][29]
Table 1. The Evolution of Activity Across Quinolone Generations.

The Evolution of a Scaffold: Subsequent Generations

The success of ciprofloxacin spurred further research, leading to a rational drug design approach where specific modifications to the quinolone core were made to fine-tune the antibacterial spectrum, pharmacokinetic properties, and safety profile. This led to the classification of fluoroquinolones into subsequent generations.[13][26][30]

G cluster_core cluster_gen1 cluster_gen2 cluster_gen4 Core Gen1 Core->Gen1 N1-ethyl C7-methyl (Naphthyridine core) -> Limited Spectrum Gen2 Core->Gen2 C6-Fluoro -> Potency C7-Piperazine -> Spectrum N1-Cyclopropyl -> Potency Gen4 Gen2->Gen4 C8-Methoxy -> Anti-resistance, Gram+ Activity Bulky C7 -> Anaerobic/Gram+ Activity

Caption: Chemical evolution and key structure-activity relationships.

  • Third-Generation Fluoroquinolones: These agents, such as levofloxacin (the L-isomer of ofloxacin), were developed to provide more reliable coverage against Gram-positive pathogens, particularly Streptococcus pneumoniae, a major cause of community-acquired pneumonia.[23][28][31] They are often referred to as "respiratory quinolones."

  • Fourth-Generation Fluoroquinolones: This class, including drugs like moxifloxacin and gatifloxacin , further enhanced Gram-positive activity and, crucially, added coverage for anaerobic bacteria.[23][25][29] The addition of a methoxy group at the C-8 position is a key feature of some of these agents, which helps to increase activity and prevent the development of resistance.[28][29]

Comparative Antibacterial Activity

The dramatic improvements across generations are best illustrated by comparing their activity against key bacterial pathogens, measured as the Minimum Inhibitory Concentration (MIC90), the concentration required to inhibit 90% of isolates.

OrganismNalidixic Acid (Gen 1)Ciprofloxacin (Gen 2)Levofloxacin (Gen 3)Moxifloxacin (Gen 4)
Escherichia coli 16≤0.25≤0.5≤0.25
Pseudomonas aeruginosa >128≤128
Streptococcus pneumoniae >1282[28]10.25[28]
Staphylococcus aureus >12811≤0.5
Bacteroides fragilis (Anaerobe)>128>882
Table 2. Representative MIC90 Values (µg/mL) Showcasing the Evolution of Quinolone Potency and Spectrum. (Note: Values are approximate and can vary by study and region).

Conclusion and Future Perspectives

The history of quinoline carboxylic acids is a testament to both serendipity and rational drug design. From a byproduct in an antimalarial synthesis to a multi-generational class of broad-spectrum antibiotics, their evolution has saved countless lives.[17][32] The journey from nalidixic acid's limited utility to the potent, dual-target activity of modern fluoroquinolones demonstrates a masterful application of medicinal chemistry principles.

However, the story is not over. The rise of bacterial resistance threatens the efficacy of this vital class of drugs, making the prudent use of current agents and the continued search for novel derivatives more critical than ever.[21][22][31] Future research will likely focus on developing quinolones that can evade existing resistance mechanisms, have improved safety profiles, and possess activity against multidrug-resistant pathogens. The quinoline scaffold, having proven its worth for nearly a century, will undoubtedly remain a cornerstone of anti-infective research for years to come.

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The Multifaceted Therapeutic Potential of Bromoquinoline Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

Quinoline, a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, represents a cornerstone in the architecture of pharmacologically active molecules.[1][2][3][4][5] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and neuroprotective effects.[4][5][6][7][8] The introduction of a bromine atom onto the quinoline scaffold creates a versatile synthetic handle, enabling extensive chemical modifications through cross-coupling reactions and nucleophilic substitutions.[1][9] This strategic functionalization allows for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR), ultimately leading to the development of potent and selective therapeutic agents.[1][10] This technical guide provides an in-depth exploration of the significant biological activities of bromoquinoline derivatives, detailing their mechanisms of action, key experimental evaluation protocols, and a comparative analysis of their efficacy.

Anticancer Activities: A Dominant Therapeutic Avenue

The most extensively studied and promising therapeutic application of bromoquinoline derivatives lies in the realm of oncology.[11][12][13] These compounds have demonstrated potent cytotoxic and antiproliferative effects against a wide range of human cancer cell lines.[11][12][14]

Mechanisms of Anticancer Action

The anticancer activity of bromoquinoline derivatives is often multifactorial, involving the modulation of several key cellular processes:

  • Induction of Apoptosis: A primary mechanism by which bromoquinoline derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[11][14] Studies have shown that certain derivatives can trigger apoptotic pathways, leading to the systematic dismantling of cancer cells. For instance, 6-bromo-5-nitroquinoline has been shown to possess apoptotic activity, highlighting its potential to cause cancer cell death.[11] Furthermore, some bromo- and cyano-substituted 8-hydroxyquinoline derivatives have demonstrated the ability to induce apoptosis in various cancer cell lines, including C6, HT29, and HeLa.[14][15] A notable pathway implicated is the p53/Bax-dependent apoptosis cascade, which can be activated by specific quinoline derivatives.[10]

  • Inhibition of Topoisomerase I: DNA topoisomerases are crucial enzymes that regulate the topology of DNA during replication, transcription, and repair.[14] Their inhibition leads to DNA damage and ultimately cell death. Several bromoquinoline derivatives, such as 5,7-dibromo-8-hydroxyquinoline, have been identified as potent inhibitors of human DNA topoisomerase I.[14][15] This inhibition of DNA relaxation is a key mechanism contributing to their cytotoxic effects.

  • Kinase Inhibition: Protein kinases are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[1] Bromoquinoline derivatives can act as kinase inhibitors, disrupting these aberrant signaling networks that drive tumor growth and progression.[16] The quinoline scaffold is a common feature in several FDA-approved kinase inhibitors used in clinical oncology.[16]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of bromoquinoline derivatives is highly dependent on the position and nature of substituents on the quinoline ring.

  • Position of Bromine: The location of the bromine atom significantly influences biological activity. For example, 3-bromoquinolines serve as versatile intermediates for creating diverse compound libraries for high-throughput screening.[1]

  • Substituents at Other Positions: The presence of other functional groups, such as nitro, methoxy, and hydroxyl groups, can dramatically enhance anticancer activity.[11][14] For example, 6-bromo-5-nitroquinoline exhibits significant antiproliferative activity.[11][14] Similarly, 8-hydroxyquinoline derivatives often display potent anticancer effects.[15] The addition of a large and bulky alkoxy substituent at the 7-position and an amino side chain at the 4-position have also been shown to be beneficial for antiproliferative activity.[10]

Quantitative Analysis of Anticancer Activity

The in vitro anticancer activity of bromoquinoline derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

CompoundCancer Cell LineIC50 (µg/mL)Reference
5,7-Dibromo-8-hydroxyquinolineC6 (rat brain tumor)6.7 - 25.6[15]
5,7-Dibromo-8-hydroxyquinolineHeLa (human cervix carcinoma)6.7 - 25.6[15]
5,7-Dibromo-8-hydroxyquinolineHT29 (human colon carcinoma)6.7 - 25.6[15]
7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine (10g)Various human tumor cell lines< 1.0 (µM)[10]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11)C6, HeLa, HT295.45 - 9.6[14]
Experimental Protocols for Anticancer Evaluation

MTT Cell Proliferation Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.

Principle: The assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1]

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.[1]

  • Compound Treatment: Prepare stock solutions of the bromoquinoline derivatives in dimethyl sulfoxide (DMSO). Perform serial dilutions of the stock solutions in complete medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.[1]

  • Medium Replacement: Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

  • Incubation with Compound: Incubate the plates for a further 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compounds Add compounds to cells incubation_24h->add_compounds prepare_compounds Prepare serial dilutions of bromoquinoline derivatives prepare_compounds->add_compounds incubation_48_72h Incubate for 48-72h add_compounds->incubation_48_72h add_mtt Add MTT solution incubation_48_72h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h solubilize Solubilize formazan incubation_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance Neuroprotection_Mechanisms cluster_outcome Therapeutic Outcome oxidative_stress Oxidative Stress neuroprotection Neuroprotection enzyme_dysregulation Enzyme Dysregulation (AChE, MAO-B) antioxidant Antioxidant Activity antioxidant->oxidative_stress enzyme_inhibition Enzyme Inhibition enzyme_inhibition->enzyme_dysregulation

Caption: Mechanisms of neuroprotection by bromoquinoline derivatives.

Conclusion and Future Directions

Bromoquinoline derivatives represent a highly versatile and privileged scaffold in medicinal chemistry, with demonstrated potential across a spectrum of therapeutic areas. Their anticancer properties are particularly well-established, with multiple mechanisms of action and promising in vitro and in vivo activities. The continued exploration of their antimicrobial, antiviral, and neuroprotective effects is warranted and holds significant promise for the development of novel therapeutics.

Future research in this field should focus on:

  • Synthesis of Novel Derivatives: The design and synthesis of new bromoquinoline analogues with improved potency, selectivity, and pharmacokinetic profiles.

  • Mechanism of Action Studies: In-depth investigations into the molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Safety: Rigorous preclinical and clinical evaluation of the most promising candidates to translate their therapeutic potential into tangible clinical benefits.

The strategic functionalization of the quinoline nucleus with bromine provides a powerful platform for the discovery of next-generation drugs to address a multitude of unmet medical needs.

References

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Navigating the Solubility Landscape of 5-Bromoquinoline-2-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility

In the realm of pharmaceutical sciences and chemical research, the solubility of a compound is a cornerstone physicochemical property that dictates its fate in both experimental and physiological systems. For a molecule like 5-Bromoquinoline-2-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science, a thorough understanding of its solubility profile across a spectrum of solvents is paramount. Poor solubility can be a significant impediment to drug development, affecting everything from formulation and bioavailability to the accuracy of in vitro assays. This guide, therefore, is designed to provide a comprehensive technical overview of the solubility of this compound, offering both theoretical insights and practical methodologies for its determination. As a Senior Application Scientist, the intent is not merely to present data but to provide a foundational understanding that empowers researchers to make informed decisions in their experimental designs.

Physicochemical Properties of this compound: The Key to Understanding Solubility

Before delving into the solubility of this compound, it is essential to understand its fundamental physicochemical characteristics. These properties intrinsically govern its behavior in different solvent environments.

PropertyValueSource
Molecular Formula C₁₀H₆BrNO₂[1], [2]
Molecular Weight 252.06 g/mol [1], [2]
CAS Number 1017412-53-1[1], [2]
Predicted pKa Acidic pKa is likely influenced by the carboxylic acid group.General chemical knowledge
Predicted logP A calculated XLogP3 of 2.4 for the isomeric 5-Bromoquinoline-4-carboxylic acid suggests moderate lipophilicity.[3][4][3], [4]
Appearance Likely a solid at room temperature.General chemical knowledge

The presence of both a carboxylic acid group and a quinoline ring system imparts a degree of polarity to the molecule, while the bromo substituent and the aromatic rings contribute to its lipophilicity. The interplay of these features will dictate its solubility in various solvents. The carboxylic acid moiety suggests that the solubility will be pH-dependent, with increased solubility in basic conditions due to deprotonation to the more soluble carboxylate salt.

Qualitative and Predicted Solubility Profile

While specific, experimentally determined quantitative solubility data for this compound is not widely available in peer-reviewed literature, we can infer its likely solubility based on the behavior of structurally similar compounds and general principles of solubility.

"Like Dissolves Like": A Guiding Principle

The adage "like dissolves like" is a fundamental concept in predicting solubility. This principle suggests that substances with similar polarities are more likely to be soluble in one another.

  • Polar Solvents: Solvents like water, methanol, and ethanol are polar and capable of hydrogen bonding. The carboxylic acid group of this compound can participate in hydrogen bonding, suggesting some degree of solubility in these solvents. However, the larger, nonpolar quinoline ring system may limit this solubility.

  • Aprotic Polar Solvents: Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are polar and aprotic.[5] These are generally excellent solvents for a wide range of organic compounds and are likely to be effective at dissolving this compound.[6]

  • Nonpolar Solvents: Solvents like hexane and toluene are nonpolar. The significant polarity imparted by the carboxylic acid and the nitrogen in the quinoline ring would suggest that this compound will have low solubility in these solvents.

  • Intermediate Polarity Solvents: Solvents like dichloromethane (DCM) and ethyl acetate possess intermediate polarity and may show some capacity to dissolve the compound.

Based on these principles, a qualitative solubility profile can be predicted:

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSparingly Soluble to SolubleThe carboxylic acid allows for hydrogen bonding, but the large aromatic system limits solubility. Solubility in alcohols is expected to be higher than in water.
Polar Aprotic DMSO, DMF, AcetonitrileSoluble to Very SolubleThese solvents are effective at solvating a wide range of organic molecules.
Halogenated Dichloromethane, ChloroformSparingly SolubleIntermediate polarity may allow for some dissolution.
Ester Ethyl AcetateSparingly SolubleIntermediate polarity may allow for some dissolution.
Aromatic Toluene, BenzenePoorly SolubleThe polarity of the carboxylic acid and quinoline nitrogen is too high for these nonpolar solvents.
Aliphatic Hexane, HeptaneInsolubleThe significant difference in polarity makes dissolution unlikely.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

To obtain precise and reliable solubility data, experimental determination is essential. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method .[7][8] This method involves saturating a solvent with the compound of interest and then quantifying the amount dissolved.

Principle of the Shake-Flask Method

The shake-flask method is based on achieving a state of equilibrium between the undissolved solid compound and the dissolved compound in a specific solvent at a controlled temperature. An excess of the solid is added to the solvent and agitated for a sufficient period to ensure that the solution is saturated. After equilibration, the undissolved solid is removed, and the concentration of the dissolved compound in the supernatant is determined analytically.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G Figure 1: Experimental Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_compound Weigh excess 5-Bromoquinoline- 2-carboxylic acid add_to_vial Combine in a sealed vial prep_compound->add_to_vial prep_solvent Measure a precise volume of solvent prep_solvent->add_to_vial agitate Agitate at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48h) add_to_vial->agitate Equilibrate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge Separate filtrate Filter supernatant through a chemically inert filter (e.g., 0.22 µm PTFE) centrifuge->filtrate hplc_analysis Analyze filtrate and standards by a validated HPLC method filtrate->hplc_analysis Analyze prepare_standards Prepare calibration standards of known concentrations prepare_standards->hplc_analysis calculate Calculate solubility from the calibration curve hplc_analysis->calculate

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Detailed Step-by-Step Protocol

Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (HPLC grade)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Glass vials with screw caps

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of the Suspension:

    • Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a glass vial.

    • Pipette a known volume of the desired solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached. It is advisable to test different time points to confirm that the concentration of the dissolved compound has reached a plateau.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow for some sedimentation.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully draw the supernatant into a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any remaining solid particles.

  • Quantification by HPLC:

    • Method Development: Develop a robust HPLC method for the quantification of this compound. A reverse-phase C18 column is often a good starting point. The mobile phase will likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The detection wavelength should be set at a λmax of the compound for optimal sensitivity.

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility determination.

    • Analysis: Inject the filtered supernatant and the standard solutions into the HPLC system.

    • Calculation: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Use the peak area of the sample to determine its concentration from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Factors Influencing the Solubility of this compound

Several factors can significantly influence the measured solubility of this compound. A thorough understanding of these is critical for accurate and reproducible results.

G Figure 2: Key Factors Influencing Solubility cluster_physicochemical Physicochemical Properties cluster_environmental Environmental Conditions cluster_solvent Solvent Properties center Solubility of 5-Bromoquinoline- 2-carboxylic acid pKa pKa center->pKa logP Lipophilicity (logP) center->logP crystal_form Crystal Form (Polymorphism) center->crystal_form pH pH of the medium center->pH temperature Temperature center->temperature ionic_strength Ionic Strength center->ionic_strength polarity Polarity center->polarity h_bonding Hydrogen Bonding Capacity center->h_bonding co_solvents Presence of Co-solvents center->co_solvents

Caption: Interplay of factors governing the solubility of this compound.

  • pH: As a carboxylic acid, the solubility of this compound is expected to be highly pH-dependent. In acidic solutions (pH below its pKa), the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the more polar and, therefore, more water-soluble carboxylate anion.

  • Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic. It is crucial to control the temperature during solubility experiments to ensure consistency.

  • Polymorphism: The crystalline form of the solid can impact its solubility. Different polymorphs of the same compound can have different lattice energies, leading to variations in their solubility. It is important to characterize the solid form being used in solubility studies.

  • Ionic Strength: The presence of salts in the solvent can affect solubility through the "salting-in" or "salting-out" effect. This is particularly relevant when considering solubility in biological buffers.

Conclusion and Future Perspectives

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. While a lack of readily available quantitative data necessitates a predictive and methodological approach, the principles and protocols outlined herein offer a robust starting point for researchers. The shake-flask method, coupled with a validated HPLC quantification, remains the most reliable means of generating accurate thermodynamic solubility data. For scientists and professionals in drug development, a thorough characterization of solubility is not just a preliminary step but a critical investment that can significantly de-risk a project and pave the way for successful formulation and clinical translation. Future work should focus on the experimental determination of the solubility of this compound in a diverse range of pharmaceutically relevant solvents and biorelevant media to build a comprehensive and publicly available dataset.

References

  • Appchem. This compound. Available at: [Link].

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
  • Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shaken-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1–16.
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An In-depth Technical Guide on the Theoretical Mechanisms of Action for Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold - A Cornerstone of Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, represents a privileged scaffold in the realm of drug discovery. Its unique structural and electronic properties have made it a versatile building block for the development of therapeutic agents with a remarkably broad spectrum of biological activities. Quinoline-based compounds have demonstrated significant efficacy as anticancer, antimicrobial, and antimalarial agents, a testament to their ability to interact with a diverse array of biological targets.[1][2] This guide provides an in-depth exploration of the primary theoretical mechanisms of action through which these compounds exert their therapeutic effects, offering insights for researchers, scientists, and drug development professionals. We will delve into the molecular interactions, key enzymatic targets, and the experimental methodologies employed to elucidate these mechanisms, providing a comprehensive resource for the continued development of this important class of therapeutic agents.

Part 1: Anticancer Mechanisms of Action

The fight against cancer has seen the emergence of numerous quinoline derivatives as potent therapeutic agents. Their anticancer activity is not attributed to a single mechanism but rather to a multi-targeted approach, including the disruption of DNA integrity, inhibition of critical enzymes involved in cell proliferation, and the induction of programmed cell death.[1][3]

DNA Intercalation and Topoisomerase Inhibition: Disrupting the Blueprint of Life

A primary mode of action for many quinoline-based anticancer agents is their ability to interfere with DNA replication and transcription.[4][5] This is achieved through two interconnected mechanisms: DNA intercalation and the inhibition of topoisomerase enzymes.

1.1.1. Theoretical Mechanism: DNA Intercalation

The planar aromatic structure of the quinoline ring system allows it to insert itself between the base pairs of the DNA double helix, a process known as intercalation.[1][4] This insertion causes a local unwinding and lengthening of the DNA, leading to a conformational change that can disrupt the binding of DNA and RNA polymerases, thereby halting replication and transcription.[6][7][8] The stability of the intercalated complex is often enhanced by substituents on the quinoline ring that can form hydrogen bonds or van der Waals interactions with the DNA backbone or base pairs.

1.1.2. Theoretical Mechanism: Topoisomerase Inhibition

Topoisomerases are essential enzymes that resolve the topological challenges in DNA that arise during replication, transcription, and recombination by introducing transient single- or double-strand breaks.[9] Many quinoline-based compounds, including analogues of well-known drugs like doxorubicin and mitoxantrone, function as topoisomerase poisons.[4] They do not inhibit the enzyme's DNA cleavage activity but rather stabilize the transient "cleavable complex" formed between the topoisomerase and DNA.[10] This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA strand breaks, which triggers cell cycle arrest and apoptosis.[10][11] Quinolines can target both Topoisomerase I (Topo I), which creates single-strand breaks, and Topoisomerase II (Topo II), which creates double-strand breaks.[12]

1.1.3. Experimental Protocols for Elucidating DNA Intercalation and Topoisomerase Inhibition

A self-validating approach to confirming DNA intercalation involves a combination of biophysical techniques that provide complementary evidence of binding and its effect on DNA structure.

1. UV-Visible and Fluorescence Spectroscopic Titration:

  • Principle: Intercalation typically leads to hypochromism (decreased absorbance) and a bathochromic shift (redshift) in the UV-visible spectrum of the compound upon binding to DNA.[8] Fluorescence may be enhanced or quenched.

  • Protocol:

    • Prepare a stock solution of the quinoline compound and calf thymus DNA (CT-DNA) in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).

    • In a quartz cuvette, place a fixed concentration of the quinoline compound.

    • Incrementally add aliquots of the CT-DNA solution to the cuvette.

    • Record the UV-visible or fluorescence spectrum after each addition and equilibration.

    • Analyze the spectral changes to determine binding constants.

2. Ethidium Bromide (EtBr) Displacement Assay:

  • Principle: Ethidium bromide is a well-characterized DNA intercalator that exhibits a significant increase in fluorescence upon binding to DNA. A compound that competes for the same intercalation sites will displace EtBr, leading to a decrease in fluorescence.[13]

  • Protocol:

    • Prepare a solution of CT-DNA and EtBr in a suitable buffer, allowing for the formation of a stable, highly fluorescent complex.

    • Measure the initial fluorescence intensity (Excitation: ~520 nm, Emission: ~590 nm).[8]

    • Add increasing concentrations of the quinoline compound to the DNA-EtBr complex solution.

    • Measure the fluorescence intensity after each addition and incubation to equilibrium.

    • A decrease in fluorescence indicates displacement of EtBr and suggests an intercalative binding mode for the test compound.

3. DNA Thermal Denaturation (Melting Temperature) Assay:

  • Principle: The melting temperature (Tm) of DNA is the temperature at which half of the double-stranded DNA has dissociated into single strands. Intercalating agents stabilize the double helix, leading to an increase in the Tm.[13][14]

  • Protocol:

    • Prepare two solutions of DNA in a suitable buffer.

    • Add the quinoline compound to one solution and a vehicle control to the other.

    • Slowly increase the temperature of both solutions in a spectrophotometer while monitoring the absorbance at 260 nm.

    • The Tm is the temperature at the midpoint of the absorbance transition. An increase in Tm in the presence of the compound indicates intercalation.[13]

1. Topoisomerase I DNA Relaxation Assay:

  • Principle: Topoisomerase I relaxes supercoiled plasmid DNA. Inhibitors of this process will prevent the conversion of the supercoiled form to the relaxed form.[15]

  • Protocol:

    • In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), assay buffer, and the quinoline compound at various concentrations.

    • Initiate the reaction by adding purified human Topoisomerase I.

    • Incubate the reaction at 37°C for 30 minutes.[16][17]

    • Stop the reaction by adding a stop solution (e.g., SDS and proteinase K).

    • Analyze the DNA topoisomers by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.[10]

    • Visualize the DNA bands with a stain like ethidium bromide. Inhibition is observed as a persistence of the supercoiled DNA band.[17]

2. Topoisomerase II DNA Decatenation Assay:

  • Principle: Topoisomerase II can separate interlocked (catenated) DNA circles, such as those found in kinetoplast DNA (kDNA). Inhibitors will prevent the release of individual minicircles.[10][16]

  • Protocol:

    • In a microcentrifuge tube, combine kDNA, assay buffer, ATP, and the quinoline compound.

    • Initiate the reaction by adding purified human Topoisomerase II.

    • Incubate at 37°C for 30 minutes.[16][17]

    • Stop the reaction and deproteinize.

    • Analyze the products by agarose gel electrophoresis. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.[10][16]

    • Inhibition is indicated by the retention of kDNA in the well.

1.1.4. Visualization of the Topoisomerase Inhibition Assay Workflow

Topoisomerase_Inhibition_Workflow cluster_reaction Enzymatic Reaction cluster_analysis Analysis DNA Supercoiled Plasmid (Topo I) or kDNA (Topo II) Enzyme Add Topoisomerase I or II DNA->Enzyme Buffer Assay Buffer (+ ATP for Topo II) Buffer->Enzyme Compound Quinoline Compound (Test Concentrations) Compound->Enzyme Incubate Incubate at 37°C Enzyme->Incubate Stop Stop Reaction (SDS/Proteinase K) Incubate->Stop Gel Agarose Gel Electrophoresis Stop->Gel Visualize Visualize DNA (Ethidium Bromide) Gel->Visualize

Caption: Workflow for Topoisomerase I/II Inhibition Assays.

Kinase Inhibition: Targeting Cellular Signaling Pathways

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, including proliferation, survival, and differentiation.[18] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[19] Numerous quinoline-based compounds have been developed as potent kinase inhibitors.[4][20][21]

1.2.1. Theoretical Mechanism

Quinoline derivatives can act as competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates.[4] The quinoline scaffold can be decorated with various side chains that can form specific interactions with amino acid residues within the ATP-binding site, leading to high affinity and selectivity for particular kinases.[4] Examples of kinases targeted by quinoline compounds include Pim-1 kinase, Src kinase, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR).[4][20]

1.2.2. Experimental Protocol for Kinase Inhibition

A common and robust method for assessing kinase inhibition is the luminescence-based kinase assay, which measures the amount of ADP produced during the kinase reaction.[22]

Luminescence-Based Kinase Assay (e.g., ADP-Glo™):

  • Principle: This assay quantifies kinase activity by measuring the amount of ADP produced. The reaction is performed in two steps: first, the kinase reaction occurs, and then the remaining ATP is depleted. In the second step, the ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal that is directly proportional to the initial kinase activity.[23]

  • Protocol:

    • In a multi-well plate, add the quinoline compound at various concentrations.

    • Add the target kinase and its specific substrate peptide.

    • Incubate briefly to allow for inhibitor binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).[22]

    • Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent.

    • Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

    • The inhibitory potency is typically expressed as the IC50 value, the concentration of the compound required to inhibit 50% of the enzyme's activity.[22]

1.2.3. Visualization of the Kinase Inhibition Signaling Pathway

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway ATP ATP Kinase Protein Kinase ATP->Kinase Binds to active site Substrate Substrate (Inactive) Substrate->Kinase PhosphoSubstrate Phosphorylated Substrate (Active) Kinase->PhosphoSubstrate Phosphorylation ADP ADP Kinase->ADP Inhibitor Quinoline-based Inhibitor Inhibitor->Kinase Blocks ATP binding Downstream Downstream Signaling PhosphoSubstrate->Downstream

Caption: Quinoline-based kinase inhibitor blocking the ATP-binding site.

Part 2: Antimicrobial Mechanism of Action

Quinolones and fluoroquinolones are a critically important class of synthetic antibacterial agents with a broad spectrum of activity.[24] Their mechanism of action is distinct from many other antibiotic classes, making them effective against a wide range of pathogens.

Theoretical Mechanism: Inhibition of Bacterial Type II Topoisomerases

The primary targets of quinolones in bacteria are two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[11][25] These enzymes are crucial for managing the topological state of bacterial DNA during replication and cell division.[24]

  • DNA Gyrase: This enzyme introduces negative supercoils into the bacterial chromosome, a process necessary for the initiation of replication. In gram-negative bacteria, DNA gyrase is the primary target of quinolones.[26]

  • Topoisomerase IV: This enzyme is primarily responsible for decatenating the two daughter chromosomes after replication, allowing them to segregate into the daughter cells. In gram-positive bacteria, topoisomerase IV is the main target.[26]

Quinolones bind to the complex of these enzymes with DNA, converting them into toxic enzymes that fragment the bacterial chromosome.[11] They stabilize the double-strand DNA breaks created by the enzymes, preventing the re-ligation step. This leads to the accumulation of chromosomal breaks, which triggers the SOS response and ultimately leads to bacterial cell death.[11]

Experimental Protocol for Bacterial Topoisomerase Inhibition

The same principles for eukaryotic topoisomerase inhibition assays can be applied to their bacterial counterparts, with the use of purified bacterial enzymes.

Bacterial DNA Gyrase Supercoiling Assay:

  • Principle: DNA gyrase, in the presence of ATP, introduces negative supercoils into relaxed circular DNA. Inhibitors will prevent this supercoiling activity.

  • Protocol:

    • Combine relaxed plasmid DNA, assay buffer with ATP, and the quinoline compound in a microcentrifuge tube.

    • Initiate the reaction with purified bacterial DNA gyrase.

    • Incubate at 37°C.

    • Stop the reaction and analyze the DNA by agarose gel electrophoresis.

    • Inhibition is observed as a lack of conversion from the relaxed to the supercoiled form.

Visualization of the Quinolone Mechanism of Action

Quinolone_Mechanism cluster_replication Bacterial DNA Replication cluster_segregation Chromosome Segregation ReplicationFork Replication Fork SupercoiledDNA Positively Supercoiled DNA ReplicationFork->SupercoiledDNA Creates DNAGyrase DNA Gyrase (Topo II) SupercoiledDNA->DNAGyrase Targeted by RelaxedDNA Relaxed DNA DNAGyrase->RelaxedDNA Relaxes DSB Double-Strand Breaks DNAGyrase->DSB Stabilizes CatenatedDNA Catenated Daughter Chromosomes TopoIV Topoisomerase IV CatenatedDNA->TopoIV Targeted by SeparatedDNA Separated Chromosomes TopoIV->SeparatedDNA Decatenates TopoIV->DSB Stabilizes Quinolone Quinolone Antibiotic Quinolone->DNAGyrase Inhibits re-ligation Quinolone->TopoIV Inhibits re-ligation CellDeath Bacterial Cell Death DSB->CellDeath

Caption: Quinolone inhibition of bacterial DNA gyrase and topoisomerase IV.

Part 3: Antimalarial Mechanism of Action

Quinine, chloroquine, and other quinoline-based compounds have been cornerstones of antimalarial therapy for centuries.[27] Their primary mechanism of action targets a unique biochemical process in the malaria parasite, Plasmodium falciparum.

Theoretical Mechanism: Inhibition of Heme Detoxification

During its intraerythrocytic stage, the malaria parasite digests large amounts of the host's hemoglobin in its acidic food vacuole to obtain amino acids.[27] This process releases large quantities of toxic free heme (ferriprotoporphyrin IX).[28] To protect itself, the parasite detoxifies the heme by biocrystallizing it into an inert, insoluble polymer called hemozoin (the "malaria pigment").[28][29]

Quinoline antimalarials are weak bases that accumulate to high concentrations in the acidic food vacuole of the parasite.[27] Here, they are thought to interfere with hemozoin formation.[29] The precise mechanism is still debated, but leading hypotheses suggest that the quinoline drugs cap the growing hemozoin crystal, preventing further polymerization.[30] This leads to the buildup of toxic free heme, which generates reactive oxygen species and damages parasite membranes, ultimately leading to its death.[27]

Experimental Protocol for Heme Detoxification Inhibition

The inhibition of hemozoin formation can be assessed using in vitro assays that mimic the conditions of the parasite's food vacuole.

β-Hematin Formation Inhibition Assay:

  • Principle: β-hematin is the synthetic equivalent of hemozoin. This assay measures the ability of a compound to inhibit the formation of β-hematin from hemin (the oxidized form of heme) under acidic conditions, often catalyzed by lipids or detergents.[31][32]

  • Protocol:

    • In a 96-well plate, add a solution of hemin chloride in a suitable buffer (e.g., acetate buffer, pH 4.8).[33]

    • Add a catalyst, such as Tween 20, to promote β-hematin formation.[34]

    • Add the quinoline compound at various concentrations. Chloroquine is typically used as a positive control.[31]

    • Incubate the plate, for instance at 60°C for 24 hours, to allow for β-hematin formation.[33]

    • After incubation, the amount of remaining soluble heme can be quantified colorimetrically using a microplate reader at around 405 nm.[34]

    • Inhibition is calculated as the percentage reduction in β-hematin formation compared to the no-drug control.

Visualization of the Heme Detoxification Pathway and Inhibition

Heme_Detoxification cluster_parasite Malaria Parasite Food Vacuole Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion AminoAcids Amino Acids Hemoglobin->AminoAcids Hemozoin Inert Hemozoin Crystal Heme->Hemozoin Biocrystallization ROS Reactive Oxygen Species Heme->ROS Generates Quinoline Quinoline Antimalarial Quinoline->Hemozoin Inhibits formation ParasiteDeath Parasite Death ROS->ParasiteDeath Leads to

Caption: Inhibition of heme detoxification by quinoline antimalarials.

Conclusion

The quinoline scaffold has proven to be a remarkably fruitful starting point for the development of drugs targeting a wide range of diseases. The diverse mechanisms of action, from DNA intercalation and topoisomerase inhibition in cancer and bacterial cells to the disruption of a unique detoxification pathway in malaria parasites, underscore the chemical versatility of this heterocyclic system. The in-depth understanding of these mechanisms, facilitated by the robust experimental protocols outlined in this guide, is paramount for the rational design of new, more potent, and selective quinoline-based therapeutic agents. As research continues to uncover novel biological targets and resistance mechanisms, the insights provided herein will serve as a valuable resource for the scientific community in the ongoing quest for improved human health.

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A Senior Application Scientist's Guide to 5-Bromoquinoline-2-carboxylic Acid: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of organic synthesis, particularly within drug discovery and materials science, the strategic selection of starting materials is paramount. 5-Bromoquinoline-2-carboxylic acid is a heterocyclic compound that has emerged as a highly valuable and versatile precursor. Its utility stems from the presence of two distinct and strategically positioned functional groups: a bromine atom at the 5-position and a carboxylic acid at the 2-position of the quinoline ring.

The quinoline scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anti-malarial and anti-cancer agents.[1] The carboxylic acid moiety serves as a versatile handle for derivatization, most commonly for the formation of amide bonds, a cornerstone of medicinal chemistry.[2][3] Simultaneously, the bromo-substituent acts as a prime site for transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures through the formation of new carbon-carbon and carbon-nitrogen bonds.[4] This guide provides an in-depth technical overview of this compound, focusing on its core applications, field-proven synthetic protocols, and the chemical logic that underpins its use.

Section 1: Core Physicochemical Properties and Handling

A thorough understanding of a precursor's physical properties and safety profile is the foundation of any successful synthetic campaign.

Physicochemical Data

The key properties of this compound are summarized below for quick reference. These values are critical for determining appropriate solvents, reaction temperatures, and purification strategies.

PropertyValueSource
CAS Number 1017412-53-1[5][6]
Molecular Formula C₁₀H₆BrNO₂[6]
Molecular Weight 252.06 g/mol [6][7][8]
Appearance White to off-white solid/powder[4]
Storage Temp. Room Temperature[5]
Safety, Handling, and Storage

As a halogenated organic acid, this compound requires careful handling to ensure laboratory safety. The following precautions are derived from standard Safety Data Sheets (SDS).[9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11][12]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[10][11][12][13]

  • Exposure Avoidance: Avoid contact with skin, eyes, and clothing.[10][12][14] In case of contact, rinse the affected area thoroughly with water.[10][13] If inhaled, move to fresh air.[11][13]

  • Spill Management: In case of a spill, prevent dust formation. Use personal protective equipment and sweep up the material into a suitable, closed container for disposal.[10]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[4][12][13]

Section 2: The Synthetic Utility: Key Transformations and Protocols

The true power of this compound lies in its ability to undergo a variety of high-yield, selective transformations. This section details the most critical palladium-catalyzed cross-coupling reactions and carboxylic acid derivatizations.

Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

The bromine atom at the 5-position is a robust handle for forming new bonds, enabling the extension of the molecular framework. Palladium catalysis is the dominant tool for these transformations.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, allowing for the formation of a carbon-carbon bond between an organohalide and an organoboron species.[15][16] This reaction is indispensable for constructing biaryl scaffolds, which are prevalent in pharmaceuticals and organic electronic materials.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Often, a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) is used, which is reduced in situ.

  • Ligand: Phosphine ligands (e.g., SPhos, XPhos, PPh₃) are crucial. They stabilize the palladium center, facilitate oxidative addition and reductive elimination, and prevent catalyst decomposition.[17]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[15][16]

  • Solvent: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is common, as it aids in dissolving both the organic substrates and the inorganic base.[15][17]

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Precursor 5-Bromoquinoline-2- carboxylic acid Product 5-Aryl/Vinyl-quinoline-2- carboxylic acid Precursor->Product Coupling BoronicAcid Aryl/Vinyl Boronic Acid (R-B(OH)₂) BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Ligand Ligand (e.g., SPhos) Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Dioxane/H₂O)

Caption: General workflow for Suzuki-Miyaura coupling.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a microwave vial or round-bottom flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.

  • Reaction: Heat the mixture to 80-110 °C and stir until reaction completion is observed by TLC or LC-MS analysis.

  • Workup: Cool the reaction to room temperature. Dilute with water and ethyl acetate. Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Purification: Filter the resulting solid and wash with water and a non-polar solvent (e.g., hexane or ether). Further purification can be achieved by recrystallization or column chromatography if necessary.

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation that is otherwise challenging.[18][19] This reaction is of paramount importance in medicinal chemistry, as the aniline and related nitrogen-containing moieties are key components of countless drug molecules.[20][21]

Causality Behind Experimental Choices:

  • Catalyst System: Similar to the Suzuki coupling, a Pd(0) catalyst is required, often generated in situ from a precatalyst like Pd₂(dba)₃ or Pd(OAc)₂.[19][20]

  • Ligand: Sterically hindered, electron-rich phosphine ligands (e.g., BINAP, XPhos) are essential. They promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, and prevent undesired side reactions.[18][22]

  • Base: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used to deprotonate the amine, making it a more potent nucleophile.[22]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Precursor 5-Bromoquinoline-2- carboxylic acid Product 5-(Amino)-quinoline-2- carboxylic acid Precursor->Product Amination Amine Primary/Secondary Amine (R₂NH) Amine->Product Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand Ligand (e.g., XPhos) Base Base (e.g., NaOtBu) Solvent Solvent (e.g., Toluene)

Caption: General workflow for Buchwald-Hartwig amination.

Field-Proven Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to a dry reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the vessel and heat to 80-110 °C. Monitor the reaction's progress by LC-MS.

  • Workup: After cooling, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous phase with an organic solvent like ethyl acetate.

  • Purification: The carboxylic acid product can often be isolated by acid-base extraction. Acidify the aqueous layer to precipitate the product, which can then be filtered. Further purification can be performed via chromatography on silica gel.

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, providing a powerful method for vinylation.[23][24] This reaction is valuable for synthesizing complex organic structures, including natural products and pharmaceutical intermediates.[25]

Causality Behind Experimental Choices:

  • Catalyst: As with other palladium-catalyzed couplings, a Pd(0) source is needed. Pd(OAc)₂ is a common and robust precatalyst.[24]

  • Base: An organic base like triethylamine (Et₃N) or an inorganic base such as K₂CO₃ is used to neutralize the HBr generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[24]

  • Solvent: Polar aprotic solvents like DMF or NMP are typically used, as they can dissolve the reactants and facilitate the reaction at elevated temperatures.

Heck_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Precursor 5-Bromoquinoline-2- carboxylic acid Product 5-(Vinyl)-quinoline-2- carboxylic acid Precursor->Product Vinylation Alkene Alkene (e.g., n-Butyl Acrylate) Alkene->Product Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Base Base (e.g., Et₃N) Solvent Solvent (e.g., DMF)

Caption: General workflow for the Heck reaction.

Field-Proven Experimental Protocol: Heck Reaction

  • Reaction Setup: Combine this compound (1.0 equiv), the alkene (e.g., n-butyl acrylate, 1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a base (e.g., triethylamine, 2.0 equiv) in a pressure-tolerant reaction vessel.

  • Solvent Addition: Add a suitable solvent such as DMF.

  • Reaction: Seal the vessel and heat to 100-140 °C. The reaction progress should be monitored by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture and dilute it with water. Acidify with 1M HCl to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry. Recrystallization or column chromatography can be used for further purification.

Derivatization of the C2-Carboxylic Acid

The carboxylic acid group is a classic functional handle for building molecular complexity, primarily through the formation of amide bonds.

Amide coupling is arguably the most common reaction in drug discovery. It allows for the linkage of the this compound core to a vast array of amine-containing building blocks, enabling systematic exploration of the structure-activity relationship (SAR).

Causality Behind Experimental Choices:

  • Coupling Agents: Reagents like HATU, HBTU, or EDC/HOBt are used to activate the carboxylic acid, converting the hydroxyl group into a better leaving group and facilitating nucleophilic attack by the amine.

  • Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (Et₃N), is added to neutralize the acid formed during the reaction and to ensure the amine nucleophile remains in its free base form.

  • Solvent: Anhydrous polar aprotic solvents like DMF or DCM are standard choices to ensure all reactants are soluble and to avoid side reactions with water.

Amide_Coupling cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Precursor 5-Bromoquinoline-2- carboxylic acid Product 5-Bromoquinoline-2-carboxamide Precursor->Product Amidation Amine Primary/Secondary Amine (R₂NH) Amine->Product CouplingAgent Coupling Agent (e.g., HATU) Base Base (e.g., DIPEA) Solvent Solvent (e.g., DMF)

Caption: General workflow for amide bond formation.

Field-Proven Experimental Protocol: Amide Coupling

  • Reaction Setup: Dissolve this compound (1.0 equiv) in anhydrous DMF.

  • Activation: Add the coupling agent (e.g., HATU, 1.1 equiv) and a base (e.g., DIPEA, 2.0 equiv). Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

  • Amine Addition: Add the desired amine (1.1 equiv) to the reaction mixture.

  • Reaction: Stir at room temperature for 2-16 hours, monitoring for completion by LC-MS.

  • Workup: Pour the reaction mixture into water to precipitate the product.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. If needed, the crude product can be purified by silica gel chromatography or recrystallization.

Section 3: Applications in Drug Discovery and Materials Science

The synthetic versatility of this compound makes it a valuable precursor in high-value R&D sectors.

A Scaffold in Medicinal Chemistry

The quinoline nucleus is a key pharmacophore in many therapeutic agents. Derivatives of this compound are explored for a range of biological targets.

  • Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core. The ability to functionalize both the C2 and C5 positions allows for the synthesis of libraries of compounds to target specific kinases, such as Bruton's tyrosine kinase (BTK) or Epidermal Growth Factor Receptor (EGFR), which are implicated in cancers and autoimmune diseases.[26][27][28][29] For instance, a related quinazoline-4-carboxylic acid derivative has been identified as a lead for Aurora A kinase inhibition.[30]

  • Anti-Cancer Agents: The indole ring, a bioisostere of quinoline, has been used to develop anti-cancer agents.[26][27] Similarly, the quinoline scaffold derived from this precursor can be used to synthesize compounds that disrupt cancer cell proliferation.[1][26]

A Building Block in Materials Science

The rigid, planar, and electron-deficient nature of the quinoline ring system makes it an attractive component for advanced organic materials.[1]

  • Organic Electronics: Derivatives can be incorporated into conjugated polymers or small molecules for use in organic semiconductors.[31] The ability to tune the electronic properties through substitution at the C5 position via cross-coupling reactions is particularly valuable for optimizing charge transport and optical properties.[1][31]

  • Organic Light-Emitting Diodes (OLEDs): The quinoline core can be part of emissive materials in OLEDs. By strategically attaching different aryl groups at the C5-position, researchers can tune the emission wavelength, leading to materials for more efficient and color-pure displays.[31]

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic platform for innovation. Its bifunctional nature allows for orthogonal chemical modifications, enabling the rapid and efficient synthesis of complex molecules. The robust and well-documented protocols for Suzuki, Buchwald-Hartwig, and Heck couplings at the C5-position, combined with the classic derivatization chemistry of the C2-carboxylic acid, provide researchers in drug discovery and materials science with a powerful tool. As the demand for novel, high-performance molecules continues to grow, the importance of versatile and strategically functionalized building blocks like this compound will only increase, paving the way for the next generation of therapeutics and advanced materials.

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The Dual Nature of Bromine: An In-depth Technical Guide to its Electronic Effects in Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of a bromine atom onto the quinoline scaffold is a cornerstone of modern medicinal chemistry and materials science. Far from being a simple heavy atom, bromine exerts a profound and nuanced influence on the electron density distribution of the quinoline ring system. This guide provides a detailed exploration of the dual electronic effects of bromine—its electron-withdrawing inductive effect and its electron-donating resonance effect. We will dissect how the interplay of these forces, dictated by the position of substitution, governs the reactivity, basicity, and ultimately, the biological activity of bromoquinoline derivatives. This document moves beyond a mere recitation of facts, offering a causal analysis of experimental observations and computational predictions to equip researchers with a predictive understanding of this critical substituent.

Introduction: The Quinoline Scaffold and the Significance of Halogenation

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged structure" in drug discovery. Its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] The functionalization of this scaffold is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds.[3] Halogenation, particularly bromination, stands out as a versatile tool in this endeavor. Bromoquinolines serve as crucial synthetic intermediates, enabling a vast array of cross-coupling and nucleophilic substitution reactions that pave the way for molecular diversification.[2][4][5] Understanding the fundamental electronic effects of the bromine substituent is therefore paramount for the rational design of novel quinoline-based therapeutics and functional materials.

The Dichotomy of Bromine's Electronic Influence

The bromine atom, like other halogens, exhibits a dual electronic nature when attached to an aromatic system like quinoline. It simultaneously exerts an electron-withdrawing inductive effect (-I) and an electron-donating resonance (or mesomeric) effect (+M).[6]

  • Inductive Effect (-I): Due to its high electronegativity relative to carbon, bromine pulls electron density away from the quinoline ring through the sigma (σ) bond.[6] This effect is distance-dependent, being strongest at the carbon atom directly attached to the bromine and diminishing with distance.

  • Resonance Effect (+M): The lone pairs of electrons on the bromine atom can be delocalized into the π-system of the quinoline ring.[6] This donation of electron density increases the electron density at the ortho and para positions relative to the bromine substituent.

The overall electronic effect of bromine is a delicate balance of these two opposing forces. Generally, the inductive effect of halogens is considered to be stronger than their resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic substitution.[7] However, the resonance effect still plays a crucial role in directing the regioselectivity of these reactions.

Positional Dependence of Electronic Effects

The position of the bromine atom on the quinoline ring significantly alters its electronic influence. The quinoline system itself has a complex electronic landscape, with the pyridine ring being electron-deficient and the benzene ring being comparatively electron-rich.[8]

  • Substitution on the Pyridine Ring (e.g., 2-Bromo, 3-Bromo, 4-Bromo): When bromine is on the electron-deficient pyridine ring, its electron-withdrawing inductive effect is more pronounced. This further deactivates the ring towards electrophilic attack but can activate it for nucleophilic aromatic substitution (SNAr), especially at the 2- and 4-positions where the negative charge of the Meisenheimer intermediate can be stabilized by the nitrogen atom.[9]

  • Substitution on the Benzene Ring (e.g., 5-Bromo, 6-Bromo, 7-Bromo, 8-Bromo): On the more electron-rich benzene ring, the interplay between the inductive and resonance effects is more nuanced. While the ring is still deactivated overall, the +M effect of bromine directs incoming electrophiles to the ortho and para positions. For instance, in 8-substituted quinolines, bromination often occurs at the 5- and 7-positions.[10][11]

Impact on Chemical Reactivity

The electronic perturbations caused by the bromine substituent have profound consequences for the chemical reactivity of the quinoline ring.

Electrophilic Aromatic Substitution

As a net electron-withdrawing group, bromine deactivates the quinoline ring towards electrophilic aromatic substitution. However, the regioselectivity is governed by the resonance effect, which directs incoming electrophiles to the ortho and para positions. The precise outcome can be influenced by reaction conditions. For example, the gas-phase bromination of quinoline at 300°C yields 3-bromoquinoline, while at 450-500°C, 2-bromoquinoline is the major product.[12] Direct bromination in solution typically yields a mixture of 5- and 8-bromoquinolines.[13]

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of bromine, particularly when positioned on the pyridine ring, facilitates nucleophilic aromatic substitution.[9][14] This is a powerful method for introducing a wide range of nucleophiles, such as amines, alkoxides, and thiolates, onto the quinoline scaffold.[3] The presence of other electron-withdrawing groups, such as a nitro group, can further activate the ring towards SNAr.[2][5] For instance, the nitro group in 6-bromo-5-nitroquinoline activates the bromo group for nucleophilic substitution.[2]

Basicity (pKa)

The electron-withdrawing inductive effect of bromine decreases the electron density on the nitrogen atom of the quinoline ring, thereby reducing its basicity. This is reflected in the pKa values of bromoquinolines, which are generally lower than that of unsubstituted quinoline. The magnitude of this effect is dependent on the position of the bromine atom, with substitution on the pyridine ring having a more pronounced effect.

CompoundpKa
Quinoline4.94
2-Bromoquinoline1.29[15]
3-Bromoquinoline2.70[16]
7-Bromoquinoline3.99[17]
8-Bromoquinoline3.01[18]

Note: pKa values are approximate and can vary with experimental conditions.

Spectroscopic Signatures

The electronic effects of bromine are readily observable in the spectroscopic properties of bromoquinolines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR, the electron-withdrawing nature of bromine causes a downfield shift (deshielding) of the protons on the quinoline ring, particularly those in close proximity to the bromine atom. In ¹³C NMR, the carbon atom directly attached to the bromine experiences a significant upfield shift due to the "heavy atom effect," while adjacent carbons are generally deshielded. These characteristic shifts are invaluable for structure elucidation.[2][19]

UV-Vis Spectroscopy

The introduction of a bromine atom can cause a bathochromic (red) shift in the UV-Vis absorption spectrum of quinoline. This is attributed to the p-π conjugation between the lone pairs of the bromine atom and the π-system of the quinoline ring, which can lower the energy of the HOMO-LUMO transition.[20]

Computational Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful tool for dissecting the electronic effects of substituents.[21][22] These methods allow for the calculation of various parameters that quantify the electronic properties of bromoquinolines.

Molecular Electrostatic Potential (MEP)

MEP maps provide a visual representation of the charge distribution in a molecule. For bromoquinolines, these maps typically show a region of negative potential around the nitrogen atom and the bromine atom, and regions of positive potential over the hydrogen atoms. The introduction of bromine alters the MEP, reflecting its electron-withdrawing nature.[23]

Frontier Molecular Orbitals (HOMO-LUMO)

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the reactivity and electronic properties of a molecule. Bromine substitution generally lowers the energy of both the HOMO and LUMO.[20] The HOMO-LUMO energy gap is a key determinant of the molecule's electronic transitions and can be correlated with its reactivity and stability.[24]

Experimental Workflows

The study of the electronic effects of bromine in quinolines relies on a combination of synthetic, spectroscopic, and computational methods.

Synthesis of Bromoquinolines

A variety of methods exist for the synthesis of bromoquinolines, with the choice of method depending on the desired regioselectivity.

Protocol 1: Direct Bromination

This method is often used for the synthesis of 5- and 8-bromoquinolines.

  • Dissolve quinoline in a suitable solvent (e.g., acetic acid, acetonitrile).[10]

  • Slowly add a solution of bromine in the same solvent at a controlled temperature (e.g., 0 °C).[10]

  • Stir the reaction mixture for a specified time.

  • Work up the reaction by quenching with a reducing agent (e.g., sodium bisulfite) and neutralizing with a base (e.g., sodium bicarbonate).[10]

  • Extract the product with an organic solvent and purify by column chromatography or recrystallization.

Protocol 2: Sandmeyer Reaction

This is a classic method for introducing a bromine atom at a specific position via a diazonium salt intermediate, particularly useful for isomers not accessible by direct bromination.[13]

  • Dissolve the corresponding aminoquinoline in an aqueous acidic solution (e.g., HBr).

  • Cool the solution to 0-5 °C and add a solution of sodium nitrite dropwise to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide in HBr.

  • Slowly add the diazonium salt solution to the CuBr solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Work up the reaction by basifying the solution and extracting the product.

  • Purify the product by appropriate methods.

dot

Sandmeyer_Reaction Aminoquinoline Aminoquinoline Diazonium_Salt Diazonium Salt Aminoquinoline->Diazonium_Salt NaNO₂, HBr Bromoquinoline Bromoquinoline Diazonium_Salt->Bromoquinoline CuBr

Caption: Workflow for the Sandmeyer reaction.

Nucleophilic Aromatic Substitution

The following is a general protocol for the widely used Buchwald-Hartwig amination.

Protocol 3: Buchwald-Hartwig Amination [3]
  • To an oven-dried reaction vessel, add the bromoquinoline, palladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon).

  • Add the amine nucleophile and an anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

dot

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Add Bromoquinoline, Pd Catalyst, Ligand, Base Inert_Atmosphere Evacuate & Backfill with Argon Reagents->Inert_Atmosphere Add_Reactants Add Amine & Anhydrous Solvent Inert_Atmosphere->Add_Reactants Heating Heat with Stirring (80-120 °C) Add_Reactants->Heating Monitoring Monitor by TLC / LC-MS Heating->Monitoring Cooling Cool to RT Monitoring->Cooling Filtration Dilute & Filter through Celite Cooling->Filtration Extraction Wash with Water & Brine Filtration->Extraction Drying Dry & Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification

Caption: Buchwald-Hartwig amination workflow.

Computational Analysis

A typical workflow for DFT calculations on bromoquinolines is as follows.

Protocol 4: DFT Calculation Workflow
  • Structure Optimization: Build the 3D structure of the bromoquinoline derivative using a molecular modeling software. Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[23]

  • Frequency Analysis: Perform a frequency calculation on the optimized structure to confirm that it corresponds to a true energy minimum (no imaginary frequencies).

  • Property Calculations: From the optimized geometry, calculate electronic properties such as HOMO and LUMO energies, MEP, and Mulliken charges.

  • Data Analysis: Visualize the results (e.g., MEP maps, orbital plots) and correlate the calculated parameters with experimental observations.

dot

DFT_Workflow Build_Structure Build 3D Structure Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Build_Structure->Geometry_Optimization Frequency_Analysis Frequency Analysis Geometry_Optimization->Frequency_Analysis Property_Calculation Calculate Electronic Properties (HOMO, LUMO, MEP) Frequency_Analysis->Property_Calculation Data_Analysis Analyze & Correlate with Experimental Data Property_Calculation->Data_Analysis

Sources

A Technical Guide to the Preliminary Biological Screening of Novel Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Carboxylic Acid Scaffold as a Privileged Structure

Quinoline and its derivatives are a cornerstone in medicinal chemistry, representing a class of heterocyclic compounds with a remarkable breadth of biological activities.[1][2] The fusion of a benzene ring to a pyridine ring creates the quinoline core, a scaffold that is prevalent in natural products and has been masterfully exploited in synthetic molecules to yield potent therapeutic agents.[2][3] The addition of a carboxylic acid group, typically at the 4-position, is crucial, often serving as a key interacting moiety with biological targets, such as forming a salt bridge with arginine residues in enzyme binding pockets.[4][5]

This versatility has led to the development of quinoline carboxylic acid derivatives with significant antibacterial, anticancer, anti-inflammatory, and antimalarial properties.[3][6] Given the persistent rise of multidrug-resistant pathogens and the need for more selective and potent anticancer agents, the exploration of novel quinoline carboxylic acids remains a high-priority area in drug discovery.[1]

This guide provides a comprehensive framework for the preliminary biological screening of these novel compounds. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple listing of protocols to explain the causal logic behind experimental choices. The workflow presented here is a self-validating system, progressing from computational predictions to rigorous in vitro evaluation, ensuring that resources are focused on candidates with the highest potential for success.

Part 1: Foundational Assessment: In Silico & Physicochemical Profiling

Before committing to resource-intensive wet lab synthesis and testing, a foundational assessment of a novel compound's properties is paramount. This initial phase uses computational models and basic physicochemical experiments to filter out candidates with predicted liabilities, such as poor pharmacokinetics or low solubility, which are common causes of late-stage drug failure.[[“]][8]

Section 1.1: In Silico Screening: The First Filter

In silico methodologies, or computer-aided drug design (CADD), have become indispensable tools in modern drug discovery, offering a rapid and cost-effective means to prioritize compounds.[9][10] This process involves predicting a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties and its potential interaction with biological targets.[8][]

Expertise & Causality: The primary goal of in silico screening is to de-risk a set of novel structures. By predicting ADMET profiles early, we can identify compounds likely to have poor bioavailability or potential toxicity before they are even synthesized.[12] Similarly, molecular docking can provide a structural hypothesis for a compound's mechanism of action and predict its binding affinity, allowing for the selection of compounds most likely to be potent.[10]

The following diagram outlines a typical computational workflow for prioritizing novel quinoline carboxylic acids.

cluster_0 In Silico Screening Workflow A Virtual Library of Novel Quinoline Carboxylic Acids B ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) A->B Predict Properties C Filter 1: Drug-Likeness & Favorable PK (e.g., Lipinski's Rule of Five, pkCSM) B->C Apply Pharmacokinetic Filters D Target Identification & Molecular Docking C->D Select Viable Candidates E Filter 2: Predicted Binding Affinity & Favorable Pose D->E Score & Rank F Prioritized Candidates for Synthesis & In Vitro Screening E->F Final Selection

Caption: High-level workflow for in silico drug discovery.

  • Structure Preparation: Generate 2D and 3D structures of the novel quinoline carboxylic acid derivatives.

  • Property Calculation: Utilize established web servers or software (e.g., pkCSM, SwissADME) to calculate key physicochemical and pharmacokinetic properties.[12]

  • Filtering: Apply filters like Lipinski's Rule of Five to assess "drug-likeness".[13] The goal is to identify compounds with a higher probability of being orally bioavailable.

  • Toxicity Assessment: Predict potential toxicities, such as mutagenicity (AMES test prediction) and cardiotoxicity (hERG inhibition). This early warning system is critical for avoiding compounds that are likely to fail in later safety studies.[][14]

Section 1.2: Essential Physicochemical Characterization

Once a compound is synthesized, its fundamental physical and chemical properties must be experimentally determined. These properties directly influence a drug's formulation, stability, and its ability to be absorbed by the body.[15][16]

Expertise & Causality: A compound cannot exert a biological effect if it doesn't reach its target. Poor aqueous solubility is a major hurdle in drug development, as it often leads to low and variable absorption.[13][17] Lipophilicity (LogP/LogD) is a measure of how well a compound partitions between a lipid and an aqueous phase, which is critical for its ability to cross cell membranes.[15]

  • Method: The thermodynamic solubility is determined using the shake-flask method.

  • Procedure: An excess amount of the compound is added to a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4.

  • The suspension is agitated at a constant temperature (e.g., 37°C) for 24 hours to ensure equilibrium is reached.

  • The sample is then filtered or centrifuged to remove undissolved solid.

  • The concentration of the dissolved compound in the supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

  • Method: The octanol-water partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) is a standard measure of lipophilicity.

  • Procedure: The compound is dissolved in a biphasic system of n-octanol and water (or PBS pH 7.4 for LogD).

  • The mixture is shaken vigorously to allow the compound to partition between the two phases.

  • After separation of the layers, the concentration of the compound in each phase is measured.

  • Calculation: LogP (or LogD) = log10 ([Concentration in Octanol] / [Concentration in Water]).

Part 2: In Vitro Biological Evaluation: A Multi-Pronged Approach

With foundational properties established, the next stage is to determine the biological activity of the prioritized compounds. The screening cascade should be logical, starting with broad assessments and moving towards more specific, target-oriented assays.

Section 2.1: General Cytotoxicity Assessment (The Baseline)

Expertise & Causality: Before assessing specific therapeutic activity (e.g., antibacterial, anticancer), it is crucial to determine a compound's general toxicity against a representative normal cell line (e.g., human embryonic kidney cells, HEK293).[18] This provides a therapeutic window; a compound that is highly toxic to all cells is unlikely to be a viable drug candidate. The half-maximal cytotoxic concentration (CC50) value derived from this assay serves as a critical benchmark.

  • Cell Seeding: Seed a human cell line (e.g., HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[6][19]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.[6]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[3][19]

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the CC50 value.

Section 2.2: Antimicrobial Activity Screening

Quinoline carboxylic acids, most famously represented by the fluoroquinolone antibiotics, are known for their potent antibacterial effects, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV.[1][4]

cluster_1 Antimicrobial Screening Workflow A Synthesized Quinoline Carboxylic Acids B Tier 1: Qualitative Screen Agar Disk Diffusion Assay A->B Initial Test C Filter: Identify Compounds with Zone of Inhibition B->C Observe Activity D Tier 2: Quantitative Screen Broth Microdilution Assay C->D For Active Compounds E Determine MIC (Minimum Inhibitory Concentration) D->E Quantify Potency

Caption: Tiered approach for antimicrobial screening.

This method provides a rapid and cost-effective initial screen for antimicrobial activity.[1]

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and spread it evenly onto the surface of an agar plate.

  • Disk Application: Impregnate sterile paper disks with a known concentration of the test compounds.

  • Placement: Place the disks onto the inoculated agar surface.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented). A larger zone indicates greater activity.

This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.[18]

  • Compound Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth broth.[18]

  • Inoculation: Add a standardized microbial inoculum to each well.

  • Controls: Include a positive control (bacteria without compound) and a negative control (broth without bacteria).[3]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[3]

  • MIC Determination: The MIC is identified as the lowest concentration of the compound where no visible growth (turbidity) is observed.

Compound IDGram-Positive (e.g., S. aureus) MIC (µg/mL)Gram-Negative (e.g., E. coli) MIC (µg/mL)Antifungal (e.g., C. albicans) MIC (µg/mL)
QCA-0013.1250>100
QCA-002>100>10012.5
QCA-0036.2512.550
Ciprofloxacin0.50.25N/A

Note: Data is representative. Based on findings from similar studies.[20][21]

Section 2.3: Anticancer Activity Screening

The quinoline scaffold is a key feature in many anticancer agents.[22] Their mechanisms are diverse and can include the inhibition of topoisomerases, interference with cell cycle progression, and the inhibition of critical signaling pathways or enzymes like dihydroorotate dehydrogenase (DHODH).[4][5][19]

cluster_2 Anticancer Mechanism: DHODH Inhibition A De Novo Pyrimidine Biosynthesis Pathway B Dihydroorotate A->B D DHODH Enzyme B->D Substrate C Orotate F Pyrimidine Pool Depletion D->C Catalyzes Oxidation D->C E Quinoline Carboxylic Acid E->D Inhibits G DNA & RNA Synthesis Arrested H Cancer Cell Proliferation Inhibited

Caption: Inhibition of DHODH by quinoline carboxylic acids.[4][5]

The SRB assay is a colorimetric method that measures cellular protein content, providing a reliable assessment of cell density and, therefore, cytotoxicity.[19]

  • Cell Seeding & Treatment: Follow steps 1 and 2 of the MTT assay protocol (Protocol 4), using relevant cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer).[19][22]

  • Cell Fixation: After incubation, fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[19]

  • Staining: Wash the plates with water and stain the fixed cells with 0.4% (w/v) SRB solution for 30 minutes.

  • Washing: Remove the unbound dye by washing with 1% (v/v) acetic acid.

  • Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at approximately 510 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the half-maximal inhibitory concentration (IC50) value.

Compound IDBreast Cancer (MCF-7) IC50 (µM)Cervical Cancer (HeLa) IC50 (µM)Normal Cells (HEK293) CC50 (µM)Selectivity Index (SI)¹
QCA-0041.735.21>100>57.8
QCA-00526.235.4>100>3.8
QCA-0060.360.6145.2125.5
Doxorubicin0.50.41.22.4

¹Selectivity Index (SI) = CC50 (Normal Cells) / IC50 (Cancer Cells). A higher SI is desirable. Data is representative. Based on findings from similar studies.[3][5][6][23]

Section 2.4: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases. The ability to inhibit the production of inflammatory mediators like nitric oxide (NO) is a key indicator of potential anti-inflammatory activity.[24]

This assay screens compounds for their ability to inhibit NO production in macrophage cells stimulated with lipopolysaccharide (LPS).[18]

  • Cell Culture: Culture RAW264.7 macrophage cells in appropriate media.[18]

  • Cell Treatment: Seed cells in a 96-well plate. Pre-treat them with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 500 ng/mL) for 24 hours to induce an inflammatory response and NO production.[18]

  • NO Measurement: Measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.[18] The absorbance is read at 540 nm.

  • Cytotoxicity Check: A concurrent MTT assay should be performed on the same cells to ensure that the observed reduction in NO is not due to the compound being toxic to the macrophages.[18]

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated group and determine the IC50 value.

Compound IDNO Inhibition IC50 (µM)Macrophage Viability at IC50
QCA-00715.895.2%
QCA-00870.391.5%
QCA-0095.298.1%
Indomethacin25.599.5%

Note: Data is representative. Based on findings from similar studies.[25][26]

Part 3: Data Integration and Hit Prioritization

The final step in this preliminary phase is to synthesize all the collected data to make an informed decision on which compounds—termed "hits"—warrant further investigation. A successful hit is not necessarily the most potent compound in a single assay. Instead, it is the one with the best overall balance of desired activity, selectivity, and drug-like properties.

A desirable candidate would exhibit:

  • High Potency: Low MIC or IC50 values in the target-specific assays.

  • High Selectivity: A large therapeutic window, indicated by a high Selectivity Index (CC50 >> IC50).[27]

  • Favorable Properties: Good aqueous solubility and a LogP value within an acceptable range for potential oral absorption.

  • Clean In Silico Profile: No major predicted liabilities for toxicity or poor pharmacokinetics.

By systematically applying this integrated screening cascade, research teams can confidently prioritize novel quinoline carboxylic acids, channeling resources toward those compounds with the greatest promise of becoming next-generation therapeutics.

References

  • Consensus. (n.d.). What are the applications of in silico screening in drug discovery?
  • Frontiers Media. (n.d.). In Silico Methods for Drug Design and Discovery. Frontiers Research Topic.
  • BenchChem. (2025). Application Notes and Protocols for Evaluating the Antimicrobial Activity of Novel Quinoline Derivatives.
  • BenchChem. (2025). The Antiproliferative Potential of Quinoline Carboxylic Acids: A Technical Guide for Researchers.
  • BenchChem. (2025). In-Vitro Screening of 2-(1-Adamantyl)quinoline-4-carboxylic Acid: A Technical Guide.
  • Taylor & Francis Online. (n.d.). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study.
  • arXiv. (n.d.). Decoding Drug Discovery: Exploring A-to-Z In silico Methods for Beginners. Retrieved from [Link]

  • Human Journals. (2022, April 30). Review on Antimicrobial Activity of Quinoline.
  • BioSolveIT. (n.d.). In Silico Drug Screening.
  • Athmic Biotech Solutions. (2023, August 3). Unlocking Anti-Inflammatory Drugs with Biochemical Assays.
  • International Journal of Pharmaceutical Research and Applications. (2024, June 25). Drug Discovery Tools and In Silico Techniques: A Review.
  • BenchChem. (2025). Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid.
  • BOC Sciences. (n.d.). ADMET Modeling and Prediction.
  • PubMed. (2023, July 21). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study.
  • Kwon Research Group. (2025). Transformer-Driven ADMET Screening for Efficient Drug Evaluation.
  • National Institutes of Health (NIH). (2019, August 13). Exploration of quinolone and quinoline derivatives as potential anticancer agents.
  • PubMed. (n.d.). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent.
  • Creative Biolabs. (n.d.). Physicochemical Characterization.
  • Aurlide. (2025, September 27). How do you predict ADMET properties of drug candidates?
  • BenchChem. (2025, December). Structure-activity relationship of quinoline carboxylic acids.
  • ResearchGate. (n.d.). ADMET modeling approaches in drug discovery. Request PDF.
  • National Institutes of Health (NIH). (2022, October 5). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights.
  • Bitesize Bio. (2025, June 8). Using ADMET to Move Forward from Drug Discovery to Development.
  • PubMed. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents.
  • ResearchGate. (2025, August 9). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
  • ResearchGate. (n.d.). Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents. Request PDF.
  • National Institutes of Health (NIH). (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
  • BenchChem. (2025). The Synthesis of Novel Anti-inflammatory and Antimicrobial Compounds: Application Notes and Protocols.
  • Langhua Pharmaceutical. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances.
  • Creative Bioarray. (n.d.). Physicochemical Characterization Assays.
  • J-Stage. (n.d.). Impact of Physicochemical Profiling for Rational Approach on Drug Discovery.
  • PubMed. (2018, June 28). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.

Sources

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Degradation Pathways of 5-Bromoquinoline-2-carboxylic acid

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a key structural motif in a wide array of biologically active compounds, and the introduction of a bromine atom and a carboxylic acid group provides versatile handles for further chemical modifications.[1] Understanding the intrinsic stability of this compound and its potential degradation pathways is paramount for its application in drug development, ensuring the safety, efficacy, and shelf-life of any resulting therapeutic agent. This technical guide provides a comprehensive overview of the stability profile of this compound, detailing its potential degradation under various stress conditions and outlining robust experimental protocols for its assessment.

Physicochemical Properties and Their Influence on Stability

The stability of a molecule is intrinsically linked to its physicochemical properties. For this compound, the interplay between the aromatic quinoline ring, the electron-withdrawing bromine atom, and the ionizable carboxylic acid group dictates its reactivity and susceptibility to degradation.

PropertyValue/InformationSignificance for Stability
Molecular Formula C₁₀H₆BrNO₂Provides the elemental composition.
Molecular Weight 252.06 g/mol [2]Essential for analytical quantification.
Appearance Likely a solid at room temperature.The solid state generally offers greater stability than solution.
Melting Point Data not widely available.A high melting point can indicate a stable crystal lattice.
pKa Not experimentally determined, but expected to be acidic due to the carboxylic acid group.The ionization state, dictated by pH, will significantly impact solubility and reactivity, particularly towards hydrolysis.
Solubility Likely soluble in organic solvents and aqueous bases.The choice of solvent for formulation and analysis is critical to prevent premature degradation.

Potential Degradation Pathways

Forced degradation studies are essential to elucidate the potential degradation pathways of a drug substance.[3][4] These studies involve subjecting the compound to stress conditions more severe than those it would encounter during storage to accelerate degradation and identify the resulting products.[3] The primary degradation pathways for this compound are predicted to be hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for compounds containing ester or amide functionalities, and can also affect carboxylic acids, though typically to a lesser extent.[5] The stability of this compound to hydrolysis is expected to be pH-dependent.

  • Acidic Conditions: Under acidic conditions, protonation of the quinoline nitrogen may occur, potentially influencing the electron density of the ring system. However, the carboxylic acid itself is relatively stable to acid hydrolysis.

  • Basic Conditions: In alkaline media, the carboxylic acid will be deprotonated to the carboxylate anion. While the C-Br bond on the quinoline ring is generally stable, extreme pH and temperature could potentially lead to nucleophilic aromatic substitution, replacing the bromine with a hydroxyl group.

Oxidative Degradation

Oxidation is a critical degradation pathway for many organic molecules and can be initiated by atmospheric oxygen, peroxides, or metal ions.[6] The quinoline ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products. The presence of the electron-withdrawing bromine and carboxylic acid groups may influence the susceptibility of the ring to oxidation. Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies.[3]

Photolytic Degradation

Photodegradation occurs when a molecule absorbs light energy, leading to chemical reactions. Aromatic systems, such as the quinoline ring in this compound, are often photoreactive. The bromine substituent can also be a site for photolytic cleavage, potentially leading to debromination via a radical mechanism. The International Council for Harmonisation (ICH) Q1B guideline provides a framework for photostability testing.[5]

Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound hydrolysis_product 5-Hydroxyquinoline-2-carboxylic acid parent->hydrolysis_product Base-catalyzed (potential) n_oxide This compound N-oxide parent->n_oxide Oxidizing agents (e.g., H₂O₂) dehalogenated Quinoline-2-carboxylic acid parent->dehalogenated UV/Vis light (potential C-Br cleavage) ring_opened Ring-opened products n_oxide->ring_opened Further oxidation

Caption: Predicted degradation pathways for this compound.

Experimental Protocols for Stability Assessment

A systematic approach to forced degradation is crucial for identifying potential degradants and developing a stability-indicating analytical method.[4][7]

Forced Degradation Study Protocol

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Heat the solution at 60°C for 24 hours.

    • If no degradation is observed, repeat the experiment with 1 M HCl and/or at a higher temperature (e.g., 80°C).

    • At the end of the exposure, cool the solution to room temperature and neutralize with an appropriate amount of NaOH.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • If no degradation is observed, heat the solution at 60°C.

    • At the end of the exposure, cool the solution to room temperature and neutralize with an appropriate amount of HCl.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • If no degradation is observed, repeat with 30% H₂O₂.

  • Thermal Degradation:

    • Transfer a sample of the solid this compound to a vial.

    • Heat the sample in an oven at a temperature below its melting point (e.g., 105°C) for a specified period.

    • Also, expose a solution of the compound to heat as described for acid/base hydrolysis.

  • Photolytic Degradation:

    • Expose a solution of this compound and a sample of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same conditions.

  • Sample Analysis:

    • Analyze all stressed samples, along with a control sample (unstressed), by a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[8][9]

Workflow for Forced Degradation Study start Prepare Stock Solution of This compound stress Expose to Stress Conditions start->stress acid Acid Hydrolysis (HCl, heat) stress->acid base Base Hydrolysis (NaOH, heat) stress->base oxidation Oxidation (H₂O₂) stress->oxidation thermal Thermal Stress (Solid & Solution) stress->thermal photo Photostability (ICH Q1B) stress->photo analyze Analyze Samples by Stability-Indicating Method (e.g., HPLC-MS) acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze evaluate Evaluate Degradation Profile Identify Degradants Propose Pathways analyze->evaluate

Sources

Methodological & Application

Application Note: A Step-by-Step Guide to the Synthesis of 5-Bromoquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, two-step protocol for the synthesis of 5-Bromoquinoline-2-carboxylic acid, a valuable heterocyclic building block in pharmaceutical and materials science research. The synthesis begins with the construction of the quinoline core via the Doebner-von Miller reaction to yield the intermediate, 5-Bromo-2-methylquinoline. This intermediate is subsequently oxidized to the final carboxylic acid product. This guide is intended for researchers and professionals in organic synthesis and drug development, offering detailed procedural steps, mechanistic insights, and practical considerations for a successful synthesis.

Strategic Overview & Rationale

The synthesis of this compound is efficiently achieved through a two-stage process. This strategy is predicated on the reliable formation of a substituted quinoline scaffold, followed by a selective functional group transformation.

  • Stage 1: Doebner-von Miller Reaction. This classic method is employed to construct the 5-bromoquinoline core.[1][2] It involves the acid-catalyzed reaction of an aniline (3-Bromoaniline) with an α,β-unsaturated carbonyl compound (crotonaldehyde). The choice of 3-bromoaniline is critical as it directly installs the bromine atom at the desired C5 position of the resulting quinoline ring. Crotonaldehyde provides the necessary carbon atoms to form the pyridine ring, with its methyl group ultimately becoming the C2 substituent.

  • Stage 2: Selective Oxidation. The methyl group at the C2 position of the quinoline ring is more susceptible to oxidation than the aromatic rings themselves, especially under controlled conditions.[3] This allows for the selective conversion of the 2-methyl group into a carboxylic acid using a suitable oxidizing agent, such as selenium dioxide or potassium permanganate.[4][5] This step transforms the stable intermediate into the target molecule.

The overall synthetic workflow is depicted below.

G cluster_0 Stage 1: Quinoline Core Synthesis cluster_1 Stage 2: Functional Group Transformation A 3-Bromoaniline + Crotonaldehyde B Doebner-von Miller Reaction (Acid-Catalyzed Cyclization) A->B C Intermediate: 5-Bromo-2-methylquinoline B->C D Oxidation of Methyl Group C->D Purification & Isolation E Final Product: This compound D->E

Figure 1: Overall synthetic workflow for this compound.

Stage 1: Synthesis of 5-Bromo-2-methylquinoline

Principle and Mechanism

The Doebner-von Miller reaction is a robust method for synthesizing quinolines.[6][7] The reaction proceeds under strong acidic conditions, typically using hydrochloric acid or sulfuric acid as a catalyst.[8] The mechanism, while complex and subject to some debate, is generally understood to involve the initial Michael addition of the aniline to the α,β-unsaturated aldehyde.[1] This is followed by cyclization, dehydration, and a final oxidation step to form the aromatic quinoline ring. In many cases, an intermediate anil or another molecule of the unsaturated aldehyde can act as the oxidant to achieve aromatization.[1]

G Aniline 3-Bromoaniline Step1 1. Michael Addition Carbonyl Crotonaldehyde Michael_Adduct Michael Adduct Step2 2. Cyclization / Dehydration Michael_Adduct->Step2 Cyclized_Intermediate Cyclized Dihydroquinoline Step3 3. Oxidation (Aromatization) Cyclized_Intermediate->Step3 Aromatized_Product 5-Bromo-2-methylquinoline Step1->Michael_Adduct Step2->Cyclized_Intermediate Step3->Aromatized_Product

Figure 2: Simplified mechanism of the Doebner-von Miller reaction.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Notes
3-Bromoaniline172.0317.2 g100Toxic, handle with care.
Crotonaldehyde70.098.4 g (10 mL)120Lachrymator, work in a fume hood.
Hydrochloric Acid (conc.)36.4650 mL~600Corrosive.
Zinc Chloride (anhydrous)136.3013.6 g100Lewis acid co-catalyst.
Experimental Protocol
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 3-bromoaniline (17.2 g, 100 mmol) and concentrated hydrochloric acid (50 mL).

  • Initial Heating: Heat the mixture to reflux with vigorous stirring.

  • Addition of Aldehyde: Slowly add crotonaldehyde (10 mL, 120 mmol) dropwise over 1 hour. The reaction is exothermic; control the addition rate to maintain a steady reflux.

  • Catalyst Addition & Reflux: After the addition is complete, add anhydrous zinc chloride (13.6 g, 100 mmol) in one portion. Continue to heat the mixture at reflux with stirring for an additional 3 hours.[9]

  • Quenching and Basification: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture over 200 g of crushed ice in a large beaker. Neutralize the acidic solution by slowly adding concentrated ammonium hydroxide solution until the pH reaches ~8-9. Perform this step in an ice bath to manage the heat generated.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 100 mL).

  • Washing and Drying: Combine the organic extracts and wash them with brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product, a dark oil or solid, can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield 5-Bromo-2-methylquinoline as a solid.[10][11]

Stage 2: Oxidation to this compound

Principle and Rationale

The oxidation of the 2-methyl group to a carboxylic acid is a key transformation. Selenium dioxide (SeO₂) in refluxing pyridine/water is a classic and effective method for this conversion.[5] Pyridine acts as both a solvent and a base. Alternatively, a strong oxidant like potassium permanganate (KMnO₄) in an aqueous solution can be used.[4][12] The permanganate method is often preferred for its lower toxicity and cost, though it may require more rigorous purification to remove manganese dioxide byproducts. We will detail the KMnO₄ protocol. The electron-withdrawing nature of the quinoline ring makes the methyl group at the C2 position behave similarly to a benzylic methyl group, rendering it susceptible to oxidation.[3]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Notes
5-Bromo-2-methylquinoline222.0811.1 g50Intermediate from Stage 1.
Potassium Permanganate (KMnO₄)158.0315.8 g100Strong oxidant.
Water (H₂O)18.02200 mL-Solvent.
Hydrochloric Acid (6M)-As needed-For product precipitation.
Sodium Metabisulfite190.11As needed-To quench excess KMnO₄.
Experimental Protocol
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-Bromo-2-methylquinoline (11.1 g, 50 mmol) in water (100 mL).

  • Addition of Oxidant: Heat the suspension to 80-90°C. In a separate beaker, dissolve potassium permanganate (15.8 g, 100 mmol) in water (100 mL) with gentle warming. Add the KMnO₄ solution in small portions to the quinoline suspension over 1 hour. Maintain the reaction temperature at 90-95°C. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.[12]

  • Reaction Monitoring & Completion: After the addition is complete, continue heating at 95°C for an additional 2-3 hours, or until the purple color no longer fades (indicating the reaction is complete or the starting material is consumed). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Part 1 (Quenching & Filtration): Cool the reaction mixture to room temperature. If any purple color remains, add a small amount of solid sodium metabisulfite until the solution becomes colorless. Filter the hot mixture through a pad of Celite® to remove the brown manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.

  • Workup - Part 2 (Precipitation): Transfer the clear filtrate to a beaker and cool it in an ice bath. Acidify the solution by slowly adding 6M hydrochloric acid until the pH is approximately 3-4.

  • Isolation and Purification: The target product, this compound, will precipitate as a solid. Collect the solid by vacuum filtration. Wash the collected solid with cold water to remove any remaining salts. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.[13]

References

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.
  • BIOSYNCE. (2025). What are the oxidation products of quinoline? Retrieved from [Link]

  • International Invention of Scientific Journal. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • PubMed. (1995). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]

  • Pollard, C. J. (2022). The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline to Quinoline-4 Carboxylic Acid. Digital Commons @PVAMU.
  • Taylor & Francis Online. (n.d.). Oxidation of Methylquinolines with Nickel Peroxide. Retrieved from [Link]

  • ACS Publications. (1995). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 60(6), 1733-1737.
  • ResearchGate. (2025). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]

  • ACS Publications. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, 8(7), 7058–7068.
  • Google Patents. (n.d.). CN104987308A - Preparation method for 5-bromine-2-picolinic acid.
  • ACS Publications. (1941). A Contribution to Chromic Acid Oxidation of Quinoline Homologs and Oxidation of Bz-Ethylquinolines to Quinolyl Methyl Ketones. Journal of the American Chemical Society, 63(3), 641-643.
  • Filo. (2025). A methyl quinoline ( x ) on vigorous oxidation (2) formed tricarboxylic a... Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro. Retrieved from [Link]

  • ACS Publications. (n.d.). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Retrieved from [Link]

  • NIH. (n.d.). 8-Bromo-2-methylquinoline. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Bromoquinoline (CAS 4964-71-0): Synthesis, Properties, and Key Applications. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]

  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

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experimental protocol for amide bond formation with 5-Bromoquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Amides from 5-Bromoquinoline-2-carboxylic Acid: Protocols and Mechanistic Insights

Authored by a Senior Application Scientist

Introduction

The formation of the amide bond is a cornerstone reaction in organic synthesis, particularly within the realms of medicinal chemistry and drug development. Quinoline moieties are privileged scaffolds in numerous pharmacologically active compounds, and their functionalization is of paramount importance. This compound is a versatile building block, offering a handle for amide coupling at the 2-position and a bromine atom at the 5-position for subsequent cross-coupling reactions, enabling the synthesis of diverse and complex molecules.

This technical guide provides detailed experimental protocols and the underlying scientific rationale for the successful formation of amide bonds with this compound. We will delve into two robust and widely employed coupling methodologies: the carbodiimide-based approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like N-hydroxybenzotriazole (HOBt), and the more potent uronium salt-based method utilizing O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). The choice of coupling reagent is critical and is influenced by the steric and electronic nature of the amine, potential for side reactions, and the desired reaction kinetics.[1][2]

The electron-withdrawing nature of the quinoline ring system can decrease the nucleophilicity of the carboxylate, making the activation step more challenging compared to simple benzoic acids.[2][3] Therefore, the selection of appropriate coupling agents and reaction conditions is crucial for achieving high yields and purity. This guide is intended for researchers, scientists, and drug development professionals seeking reliable and well-elucidated protocols for the synthesis of quinoline-based amides.

General Experimental Workflow

The overall process for the amide bond formation with this compound follows a logical sequence of steps, from reagent preparation to final product purification. The following diagram illustrates a typical experimental workflow.

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Workup cluster_purification Isolation & Purification prep_reagents 1. Reagent Preparation - Dissolve this compound, amine, and additives in an anhydrous aprotic solvent (e.g., DMF, DCM). activation 2. Activation & Coupling - Cool solution to 0 °C. - Add coupling reagent (e.g., EDC or HATU) and a non-nucleophilic base (e.g., DIPEA). - Allow to warm to room temperature and stir. prep_reagents->activation Proceed to reaction monitoring 3. Reaction Monitoring - Monitor progress by TLC or LC-MS. activation->monitoring Stir for 1-24 h workup 4. Aqueous Workup - Quench the reaction. - Dilute with an organic solvent. - Wash with aqueous acid, base, and brine. monitoring->workup Upon completion isolation 5. Isolation - Dry the organic layer (e.g., Na₂SO₄), filter, and concentrate in vacuo. workup->isolation Separate layers purification 6. Purification - Purify the crude product by flash column chromatography or recrystallization. isolation->purification Crude product

Caption: General workflow for amide bond formation.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method is a classic and cost-effective approach for amide bond formation. EDC is a water-soluble carbodiimide, and its urea byproduct can be easily removed during aqueous workup.[1][4] HOBt is used as an additive to suppress racemization (if chiral amines are used) and to form a more reactive HOBt-ester intermediate, which is less susceptible to side reactions than the initial O-acylisourea intermediate.[1][2]

Mechanism Insight

The reaction proceeds in a stepwise manner. First, the carboxylic acid attacks the EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then intercepted by HOBt to generate an active HOBt-ester. Finally, the amine nucleophile attacks the activated ester to yield the desired amide and regenerate HOBt.[1] The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is essential to deprotonate the carboxylic acid and the protonated amine (if it is used as a salt).[5]

Materials
ReagentMolar Eq.
This compound1.0
Amine1.0 - 1.2
EDC·HCl1.1 - 1.5
HOBt1.1 - 1.5
DIPEA or TEA2.0 - 3.0
Anhydrous DMF or DCM-
Step-by-Step Procedure
  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.), HOBt (1.2 equiv.), and the desired amine (1.1 equiv.).

  • Dissolve the mixture in a minimal amount of anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Cool the resulting solution to 0 °C in an ice bath with continuous stirring.

  • Add EDC·HCl (1.2 equiv.) to the reaction mixture in one portion.

  • Add DIPEA (2.5 equiv.) dropwise to the stirring solution.

  • Allow the reaction to slowly warm to room temperature and stir for 8 to 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

  • Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic phase sequentially with water (to remove the urea byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[1][6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.

Protocol 2: HATU-Mediated Amide Coupling

HATU is a highly efficient uronium-based coupling reagent that often provides faster reaction times and higher yields, especially for challenging substrates such as electron-deficient carboxylic acids or sterically hindered amines.[7][8] It is based on the N-hydroxy-7-azabenzotriazole (HOAt) moiety, which is known to accelerate coupling reactions and reduce side reactions.[9]

Mechanism Insight

In the presence of a base like DIPEA, the carboxylic acid is deprotonated to the carboxylate anion. This anion attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt. The HOAt anion then rapidly attacks this intermediate to form a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct. The amine then attacks this active ester to form the final amide product.[7] The pyridine nitrogen in the HOAt moiety is believed to facilitate the reaction through a neighboring group effect.[7]

Materials
ReagentMolar Eq.
This compound1.0
Amine1.0 - 1.2
HATU1.1 - 1.2
DIPEA or TEA2.0 - 3.0
Anhydrous DMF or DCM-
Step-by-Step Procedure
  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the amine (1.1 equiv.) in anhydrous DMF or DCM.

  • Add HATU (1.1 equiv.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (2.5 equiv.) dropwise to the reaction mixture.[10]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Continue stirring for 1 to 12 hours, monitoring the reaction's progress by TLC or LC-MS.

  • Once the reaction is complete, quench it by adding water.

  • Dilute the mixture with ethyl acetate or a similar organic solvent.

  • Wash the organic layer with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the crude amide by flash column chromatography on silica gel.

Considerations for Electron-Deficient Substrates

Amide coupling with electron-deficient carboxylic acids like this compound can be sluggish.[2] If the above protocols yield unsatisfactory results, consider the following optimizations:

  • Increased Reagent Equivalents: Using a slight excess of the coupling reagent and base may improve the reaction rate and yield.

  • Alternative Additives: For EDC-mediated couplings, additives like DMAP can be used in catalytic amounts along with HOBt to form a highly reactive acyliminium ion intermediate, which can be beneficial for unreactive amines.[2][11]

  • Elevated Temperature: Gentle heating (e.g., 40-50 °C) may be necessary for particularly challenging couplings, but this should be done with caution as it can increase the risk of side reactions and racemization.

  • Alternative Coupling Reagents: For extremely difficult couplings, more potent reagents like PyBOP or phosphonium-based reagents (e.g., PyBrOP) might be required.[4][5]

Purification and Characterization

The purification of the final quinoline amide is crucial. Flash column chromatography is the most common method. The choice of eluent will depend on the polarity of the product. Recrystallization can also be an effective method for obtaining highly pure material.[12]

Characterization of the final product should be performed using standard analytical techniques, including:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the amide.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch.

Conclusion

The successful synthesis of amides from this compound is readily achievable with careful selection of coupling reagents and reaction conditions. Both EDC/HOBt and HATU-mediated protocols offer reliable pathways to these valuable compounds. By understanding the underlying mechanisms and potential challenges associated with this electron-deficient substrate, researchers can effectively troubleshoot and optimize their synthetic strategies. The protocols and insights provided in this guide serve as a robust starting point for the synthesis of a wide array of 5-bromoquinoline-2-carboxamides for applications in drug discovery and materials science.

References

  • Chemistry Stack Exchange. (2014, November 24). Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid? Retrieved from [Link]

  • Wikipedia. HATU. Retrieved from [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • PMC - NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • LookChem. Purification of Quinoline - Chempedia. Retrieved from [Link]

  • Aapptec Peptides. Coupling Reagents. Retrieved from [Link]

  • ResearchGate. New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • YouTube. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Retrieved from [Link]

  • PMC - NIH. Coupling Reactions of α-Bromocarboxylate with Non-Aromatic N-Heterocycles. Retrieved from [Link]

  • YouTube. (2023, March 10). Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy. Retrieved from [Link]

  • Khan Academy. Amide formation from carboxylic acid derivatives. (video). Retrieved from [Link]

  • Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]

  • ResearchGate. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

Sources

Application Notes and Protocols: 5-Bromoquinoline-2-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Strategic Role of Bromine in Drug Design

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. The versatility of the quinoline nucleus allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. The 2-carboxylic acid moiety, in particular, serves as a crucial handle for derivatization, often into amides and esters, to modulate properties like cell permeability, target binding, and metabolic stability.

The introduction of a bromine atom at the 5-position of the quinoline-2-carboxylic acid scaffold is a strategic design element. Halogen atoms, particularly bromine, can enhance binding affinity to biological targets through halogen bonding, a non-covalent interaction with electron-rich atoms. Furthermore, the bromo-substituent can modulate the electronic properties of the ring system and provides a reactive site for further functionalization via cross-coupling reactions, expanding the chemical space for drug discovery.

While extensive literature exists on the medicinal applications of various quinoline derivatives, specific and detailed studies on 5-Bromoquinoline-2-carboxylic acid as a lead scaffold are emerging. This guide, therefore, aims to consolidate the known attributes of related compounds to provide a forward-looking perspective on the potential applications and experimental protocols for this compound in drug discovery and development. We will explore its synthetic utility, propose potential therapeutic applications based on structure-activity relationships of analogous compounds, and provide detailed experimental protocols for its derivatization and biological evaluation.

Synthetic Utility and Derivatization Potential

This compound is a versatile building block for the synthesis of a diverse library of compounds. The carboxylic acid functionality is readily converted into amides, esters, and other derivatives, while the bromine atom can participate in various cross-coupling reactions to introduce further complexity.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for quinoline synthesis, such as the Doebner-von Miller reaction, followed by oxidation. A more direct approach involves the hydrolysis of a suitable precursor.

General Protocol for the Synthesis of N-Aryl/Alkyl-5-bromoquinoline-2-carboxamides

The conversion of this compound to its corresponding carboxamides is a key step in generating libraries of potential drug candidates. Amide bond formation can be achieved through various coupling reagents.

G cluster_synthesis Synthesis of N-Aryl-5-bromoquinoline-2-carboxamides start This compound acyl_chloride Acyl Chloride Intermediate start->acyl_chloride SOCl2 or (COCl)2 DCM, reflux amide N-Aryl-5-bromoquinoline-2-carboxamide acyl_chloride->amide Aryl Amine, Et3N DCM, 0°C to rt amine Aryl Amine (R-NH2) amine->amide

Caption: Synthetic workflow for N-Aryl-5-bromoquinoline-2-carboxamide.

Experimental Protocol: Synthesis of N-(4-chlorophenyl)-5-bromoquinoline-2-carboxamide

This protocol details a representative synthesis of an N-aryl carboxamide derivative from this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • 4-chloroaniline

  • Triethylamine (Et₃N)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Activation of the Carboxylic Acid:

    • To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.5 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

    • Monitor the reaction by TLC to confirm the consumption of the starting material.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 5-bromoquinoline-2-carbonyl chloride.

  • Amide Coupling:

    • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

    • In a separate flask, dissolve 4-chloroaniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure N-(4-chlorophenyl)-5-bromoquinoline-2-carboxamide.

  • Characterization:

    • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Applications in Medicinal Chemistry

Based on the extensive research on structurally related quinoline and bromo-indole derivatives, this compound amides are promising candidates for several therapeutic areas, most notably in oncology.

Anticancer Activity: Targeting Kinase Signaling and Apoptosis

The quinoline scaffold is a cornerstone in the development of kinase inhibitors. For instance, derivatives of the structurally similar 5-bromoindole-2-carboxylic acid have been synthesized and identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] Inhibition of EGFR signaling can lead to cell cycle arrest and apoptosis in cancer cells. It is therefore highly plausible that derivatives of this compound could exhibit similar inhibitory activity against EGFR or other oncogenic kinases.

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR P_EGFR P-EGFR EGFR->P_EGFR Dimerization & Autophosphorylation Ras Ras P_EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 5-Bromoquinoline-2- carboxamide Derivative Inhibitor->P_EGFR Inhibition

Caption: Potential inhibition of the EGFR signaling pathway.

Furthermore, quinoline derivatives have been shown to induce apoptosis through various mechanisms, including the activation of caspases and modulation of the Bcl-2 family of proteins. The pro-apoptotic potential of novel heterocyclic compounds based on quinazoline, a related scaffold, has been demonstrated to involve caspase activation.[2]

Table 1: Anticancer Activity of Structurally Related Compounds

Compound ClassCancer Cell LinesIC₅₀ (µM)Reference
5-Bromoindole-2-carboxamidesA549, HepG2, MCF-7Potent (specific values vary by derivative)[1]
2-Phenylquinoline-4-carboxylic acid derivatives (HDAC inhibitors)K562Potent (specific values vary by derivative)
Quinolone-3-carboxamides (VEGFR-2 inhibitors)HepG20.88 - 62.02

This table presents data from structurally related compounds to illustrate the potential potency of this compound derivatives.

Modulation of Central Nervous System (CNS) Targets

A patent application has listed this compound among compounds that modulate the activity of xanthurenic acid, suggesting a potential role in treating CNS disorders such as anxiety, depression, and schizophrenia. This indicates that derivatives of this scaffold may interact with neurological targets, opening another avenue for drug discovery.

Protocols for Biological Evaluation

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is a standard preliminary screen for potential anticancer agents.

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium from a stock solution in DMSO.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Perspectives

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its structural features, including the versatile carboxylic acid handle and the strategically placed bromine atom, make it an attractive starting point for the synthesis of diverse compound libraries. Drawing parallels from the well-established medicinal chemistry of related quinoline and bromo-indole derivatives, there is a strong rationale to investigate the potential of this compound derivatives as anticancer agents, particularly as kinase inhibitors, and as modulators of CNS targets. The protocols provided herein offer a foundational framework for the synthesis and biological evaluation of these compounds, encouraging further research into this promising area of drug discovery.

References

  • FR2827599A1 - Treating central nervous system disorders, e.g.
  • Alsayed, S. S. R., et al. (2021). Inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Advances, 11, 15497. (URL: [Link])

  • Barltrop, J. A., & Taylor, D. A. H. (1954). Experiments on the synthesis of lysergic acid. Part I. Derivatives of indole. Journal of the Chemical Society (Resumed), 3399-3404. (URL: [Link])

  • Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anticancer Agents in Medicinal Chemistry, 23(11), 1336-1348. (URL: [Link])

  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. (URL: [Link])

  • Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry. (URL: [Link])

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 20(10), 18448-18467. (URL: [Link])

  • Structure-activity relationship of compounds 2, 5, 11, and 15. - ResearchGate. (URL: [Link])

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(11), 3376. (URL: [Link])

  • Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and. Mediterranean Journal of Chemistry, 9(4), 325-334. (URL: [Link])

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. (URL: [Link])

  • Structure Activity Relationship of USP5 Allosteric Inhibitors. bioRxiv. (URL: [Link])

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7626. (URL: [Link])

  • Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 42(1), 121-130. (URL: [Link])

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. ChemMedChem, 19(4), e202300523. (URL: [Link])

  • (PDF) Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship - ResearchGate. (URL: [Link])

  • Therapeutic agents targeting apoptosis pathways. Journal of American Science, 12(6), 57-65. (URL: [Link])

  • Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship | Request PDF - ResearchGate. (URL: [Link])

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23685-23708. (URL: [Link])

  • New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition. Scientific Reports, 13(1), 11370. (URL: [Link])

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 969122. (URL: [Link])

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 28(1), 263. (URL: [Link])

  • Structure Activity Relationships - Drug Design Org. (URL: [Link])

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 922097. (URL: [Link])

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Application Note: 5-Bromoquinoline-2-carboxylic Acid as a Versatile Scaffold for the Development of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This application note details the utility of a specific, functionalized building block, 5-Bromoquinoline-2-carboxylic acid , in the design and synthesis of potent enzyme inhibitors. We provide expert insights into the rationale for its use, highlighting its synthetic tractability and the key molecular interactions facilitated by the quinoline core. As a practical demonstration, we present a case study on the development of inhibitors for Kynurenine 3-Monooxygenase (KMO), a critical enzyme in the tryptophan metabolic pathway and a high-value target for neurodegenerative and inflammatory diseases.[1][2][3] This guide includes detailed, step-by-step protocols for the synthesis of a representative KMO inhibitor and its subsequent evaluation in a robust in vitro enzymatic assay.

Introduction: The Quinoline Scaffold in Drug Discovery

The Privileged Status of the Quinoline Moiety

Quinoline, a bicyclic aromatic heterocycle, is a cornerstone of drug design. Its rigid structure and ability to engage in various non-covalent interactions, such as hydrogen bonding, π-stacking, and metal coordination, allow for high-affinity binding to enzyme active sites.[4] This has led to the development of numerous quinoline-based drugs, most notably in the treatment of malaria (e.g., chloroquine, quinine), where they interfere with heme detoxification pathways.[4][5][6][7] Beyond infectious diseases, quinoline derivatives have been successfully developed as inhibitors for a wide range of enzyme classes, including protein kinases and histone deacetylases (HDACs).[8][9]

Introducing this compound: A Key Building Block

This compound (Formula: C₁₀H₆BrNO₂; MW: 252.1 g/mol ) is a particularly valuable starting material for constructing inhibitor libraries.[10] Its utility stems from the strategic placement of two key functional groups:

  • 2-Carboxylic Acid: This group serves as a primary synthetic handle for amide bond formation, allowing for the facile introduction of diverse chemical functionalities to explore the inhibitor's interaction with the target enzyme.

  • 5-Bromo Group: The bromine atom provides a site for further chemical modification through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling systematic exploration of structure-activity relationships (SAR) by introducing various aryl, alkyl, or amino groups.

This dual functionality provides medicinal chemists with a robust platform for rapidly generating and optimizing novel enzyme inhibitors.

Rationale for Use: Chemical and Mechanistic Insights

Synthetic Tractability

The primary advantage of this compound lies in its straightforward reactivity. The carboxylic acid can be readily activated (e.g., using HATU or EDC/HOBt) to couple with a wide array of amines, forming stable amide bonds. This amide linkage is a common feature in many enzyme inhibitors, often acting as a hydrogen bond donor or acceptor. The bromo-substituent is relatively stable to these coupling conditions, allowing for a modular synthetic approach where the core is first elaborated at the 2-position, followed by diversification at the 5-position if required.

Mechanism of Inhibition: Key Molecular Interactions

Inhibitors derived from the quinoline scaffold often function by occupying the substrate-binding pocket of an enzyme. The quinoline ring system itself is crucial for establishing binding affinity through several key interactions:

  • π-π Stacking: The aromatic rings can stack with phenylalanine, tyrosine, or tryptophan residues in the enzyme's active site.

  • Hydrophobic Interactions: The nonpolar surface of the quinoline core can favorably interact with hydrophobic pockets within the enzyme.

  • Hydrogen Bonding: The quinoline nitrogen atom can act as a hydrogen bond acceptor.

The substituents introduced via the carboxylic acid and bromo groups then provide specificity and enhance potency by forming additional interactions with the target protein.

cluster_Enzyme Enzyme Active Site cluster_Inhibitor Inhibitor Scaffold Phe Aromatic Residue (e.g., Phe, Tyr) HBD H-Bond Donor (e.g., Asn, Gln) Pocket Hydrophobic Pocket Quinoline Quinoline Core Quinoline->Phe π-Stacking Quinoline->HBD H-Bond Amide Amide Linker (-CONH-) Amide->HBD H-Bond R_Group R-Group (from Amine) R_Group->Pocket Hydrophobic Interaction

Caption: Key interactions between a quinoline-based inhibitor and an enzyme active site.

Case Study: Inhibition of Kynurenine 3-Monooxygenase (KMO)

Kynurenine 3-monooxygenase (KMO) is a critical enzyme in the tryptophan catabolism pathway, converting kynurenine to 3-hydroxykynurenine (3-HK).[2][3] Overactivity of KMO leads to an accumulation of neurotoxic metabolites, implicating it in neurodegenerative conditions like Huntington's and Alzheimer's disease, as well as acute pancreatitis.[1][11][12] Therefore, inhibiting KMO is a promising therapeutic strategy.[1][3] Several potent KMO inhibitors have been developed using quinoline carboxylic acid scaffolds.[12]

Experimental Protocols

Protocol 1: Synthesis of a Representative KMO Inhibitor

This protocol describes the synthesis of a KMO inhibitor via amide coupling of this compound with a substituted piperidine amine. This is a representative procedure that can be adapted for various amines.

Reaction Scheme: this compound + 4-(4-chlorobenzoyl)piperidine → N-(1-(5-bromoquinoline-2-carbonyl)piperidin-4-yl)-4-chlorobenzamide (Example Inhibitor)

Materials:

  • This compound (1.0 eq)

  • 1-(4-Chlorobenzoyl)piperidine-4-carboxamide (1.0 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add 1-(4-chlorobenzoyl)piperidine-4-carboxamide (1.0 eq) to the reaction mixture.[13]

  • Stir the reaction at room temperature for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., Hexane:EtOAc) to yield the final product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). Purity should be >95% as determined by HPLC.

Protocol 2: In Vitro KMO Inhibition Assay (UV-based)

This protocol measures KMO activity by monitoring the consumption of its co-substrate, NADPH, which absorbs light at 340 nm.[14][15] As KMO consumes NADPH, the absorbance at 340 nm decreases. Inhibitors will slow this rate of decrease.

Principle of the Assay: The assay quantifies the activity of recombinant human KMO by measuring the decrease in NADPH absorbance at 340 nm. The signal is inversely proportional to the enzymatic activity.[14][15]

Reagents and Buffers:

  • 1X KMO Assay Buffer: Prepare from a 3X stock solution. Store at 4°C.[14]

  • Recombinant Human KMO Enzyme: Dilute to a working concentration (e.g., 20 µg/mL) in 1X KMO Assay Buffer. Keep on ice.[14]

  • Substrate Mixture: Prepare fresh by combining L-Kynurenine (stock ~20 mM) and NADPH (stock ~10 mM) in 1X KMO Assay Buffer to achieve final concentrations around their respective Km values (e.g., 10 µM for L-Kynurenine and 200 µM for NADPH).[11]

  • Test Inhibitor: Prepare a stock solution in 100% DMSO and create a serial dilution series. Final DMSO concentration in the assay should be ≤1%.

  • Positive Control: Enzyme without inhibitor.

  • Negative Control (Blank): Assay buffer and substrate, no enzyme.

Procedure (96-well UV-transparent plate):

  • Blank: Add 50 µL of 1X KMO Assay Buffer.

  • Positive Control: Add 50 µL of diluted KMO enzyme.

  • Test Inhibitor Wells: Add 50 µL of diluted KMO enzyme.

  • Add 10 µL of the test inhibitor serial dilutions to the appropriate wells. Add 10 µL of diluent (buffer with DMSO) to the Positive Control and Blank wells.

  • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 40 µL of the Substrate Mixture to all wells.[14]

  • Immediately place the plate in a spectrophotometer capable of reading absorbance at 340 nm.

  • Monitor the decrease in absorbance at 340 nm every minute for 60-90 minutes at room temperature.[14][15]

Data Analysis:

  • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Normalize the data by subtracting the rate of the blank from all other wells.

  • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_positive_control)) * 100

  • Plot % Inhibition vs. log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation and Interpretation

Table 1: Inhibitory Potency of Selected Quinoline-Based KMO Inhibitors
Compound IDR-Group (at 2-position via Amide)KMO IC₅₀ (nM)Reference
GSK3335065 (Structure complex)3
UPF 648 3,4-dimethoxyphenylSub-micromolar
Ro 61-8048 3,4-dimethoxybenzoylMicromolar[16]

Note: Data is compiled from cited literature and represents the high potency achievable with this scaffold.

Workflow: From Building Block to Biological Data

This diagram illustrates the logical flow from the starting material to the final biological data output.

cluster_Chem Chemistry cluster_Bio Biology Start 5-Bromoquinoline- 2-carboxylic acid Synth Amide Coupling (Protocol 1) Start->Synth Amine Amine Building Block (e.g., Piperidine) Amine->Synth Inhibitor Purified Inhibitor Synth->Inhibitor Purification & Characterization Assay KMO Inhibition Assay (Protocol 2) Inhibitor->Assay Testing Data IC50 Value Assay->Data Analysis

Caption: Experimental workflow from chemical synthesis to biological evaluation.

Troubleshooting and Best Practices

  • Synthesis: Ensure all reagents and solvents for the amide coupling are anhydrous to prevent hydrolysis of the activated ester intermediate, which can lower yields.

  • Assay - Compound Solubility: Quinoline-based compounds can sometimes have limited aqueous solubility. If inhibitor precipitation is observed, consider adding a small amount of a non-ionic detergent like Triton X-100 to the assay buffer or decreasing the final assay concentration.

  • Assay - Inner Filter Effect: Highly colored compounds can interfere with absorbance-based assays. Always run a control with the highest concentration of the inhibitor in the absence of the enzyme to check for any direct absorbance at 340 nm.

Conclusion

This compound is a powerful and versatile building block for the development of enzyme inhibitors. Its inherent synthetic tractability, combined with the favorable binding properties of the quinoline core, provides a reliable platform for generating potent and selective modulators of enzyme activity. The case study of KMO inhibitors demonstrates the successful application of this scaffold in targeting therapeutically relevant enzymes, underscoring its importance for researchers, scientists, and drug development professionals.

References

  • Mole, D. J., et al. (2016). Kynurenine-3-monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis. Nature Medicine, 22(2), 202–209. [Link]

  • Paiva, I., et al. (2019). Antimalarial Quinoline Drugs Inhibit β-Hematin and Increase Free Hemin Catalyzing Peroxidative Reactions and Inhibition of Cysteine Proteases. Scientific Reports, 9(1), 15398. [Link]

  • BPS Bioscience. (n.d.). KMO Inhibitor Screening Assay Kit (96-well). Catalog #79513-1. [Link]

  • Egan, T. J. (2000). The mechanism of action of quinolines and related anti-malarial drugs. South African Journal of Science, 96(4). [Link]

  • Wikipedia contributors. (2024, December 12). Quinine. In Wikipedia, The Free Encyclopedia. [Link]

  • Malaria Parasite Metabolic Pathways. (n.d.). Mechanism of action of quinoline drugs. [Link]

  • BPS Bioscience. (n.d.). KMO Inhibitor Screening Assay Kit. [Link]

  • Al-Haddad, A. A., et al. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. International Journal of Molecular Sciences, 25(1), 543. [Link]

  • Fathi, M., et al. (2020). Major Developments in the Design of Inhibitors along the Kynurenine Pathway. Current Medicinal Chemistry, 27(19), 3195–3220. [Link]

  • Amaral, M., et al. (2016). Kynurenine-3-monooxygenase: a review of structure, mechanism, and inhibitors. Drug Discovery Today, 21(2), 315–324. [Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1651–1660. [Link]

  • Tojo, S., et al. (2018). Development of a Series of Kynurenine 3-Monooxygenase Inhibitors Leading to a Clinical Candidate for the Treatment of Acute Pancreatitis. Journal of Medicinal Chemistry, 61(17), 7739–7755. [Link]

  • Toledo, M. A., et al. (2016). Development of LC/MS/MS, High-Throughput Enzymatic and Cellular Assays for the Characterization of Compounds That Inhibit Kynurenine Monooxygenase (KMO). Journal of Biomolecular Screening, 21(7), 716–726. [Link]

  • Menon, D., & O'Connor, J. C. (2021). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. International Journal of Tryptophan Research, 14, 11786469211001402. [Link]

  • Kumar, D., et al. (2014). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 19(12), 21576–21590. [Link]

  • Immusmol. (n.d.). KMO Activity ELISA Pack (3-HK/KYN ratio). [Link]

  • Angeli, A., et al. (2018). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. Bioorganic & Medicinal Chemistry, 26(10), 2821–2828. [Link]

  • LabSolutions. (n.d.). This compound. [Link]

  • Al-Obaidi, A. H., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anticancer Agents in Medicinal Chemistry, 23(11), 1336–1348. [Link]

  • ResearchGate. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. [Link]

  • Li, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 928731. [Link]

  • Google Patents. (2015). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160–169. [Link]

  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 13(15), 1538–1547. [Link]

  • PubChem. (n.d.). 5-Bromoquinoline-4-carboxylic acid. CID 70700957. [Link]

  • Locuson, C. W., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(14), 6148–6163. [Link]

Sources

Application Note: A Validated Protocol for the Synthesis of 5-Bromoquinoline-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromoquinoline-2-carboxamide is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure is a key scaffold in the development of novel therapeutic agents, including P2X7R antagonists and antimycobacterial compounds.[1][2][3][4] This document provides a comprehensive, field-tested protocol for the synthesis of 5-Bromoquinoline-2-carboxamide from its corresponding carboxylic acid precursor. The described two-step, one-pot method proceeds through a highly reactive acyl chloride intermediate, ensuring a robust and efficient conversion. This guide emphasizes the mechanistic rationale behind procedural choices, critical safety measures, and detailed characterization steps to ensure the synthesis of a high-purity final product.

Introduction: The Quinoline Scaffold in Drug Development

The quinoline moiety is a privileged scaffold in pharmaceutical research, forming the core of numerous approved drugs. The introduction of a bromine atom at the C-5 position offers a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the construction of complex molecular architectures.[2] Quinoline-2-carboxamides, in particular, have demonstrated a wide spectrum of biological activities.[4] This protocol details a reliable laboratory-scale synthesis of 5-Bromoquinoline-2-carboxamide, designed for researchers in organic synthesis and drug development.

Overall Synthetic Strategy

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. Direct reaction with an amine is often inefficient due to an acid-base reaction that forms a highly unreactive carboxylate salt.[5] To overcome this, the carboxylic acid is first activated by converting the hydroxyl group into a better leaving group. This protocol employs thionyl chloride (SOCl₂) to transform 5-Bromoquinoline-2-carboxylic acid into the corresponding acyl chloride. This highly electrophilic intermediate is not isolated but is immediately reacted in situ with aqueous ammonia to undergo nucleophilic acyl substitution, yielding the desired 5-Bromoquinoline-2-carboxamide.

Synthesis_Workflow cluster_start Starting Material cluster_process Synthetic Protocol cluster_end Final Product & Analysis Start 5-Bromoquinoline-2- carboxylic Acid Activation Step 1: Acyl Chloride Formation (SOCl₂, Reflux) Start->Activation Solvent Amidation Step 2: Amidation (Conc. NH₄OH) Activation:e->Amidation:w Quench Product Crude 5-Bromoquinoline-2-carboxamide Amidation->Product Filtration Purification Purification (Recrystallization) Product->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis

Caption: Overall workflow for the synthesis of 5-Bromoquinoline-2-carboxamide.

Detailed Synthesis Protocol

This procedure assumes the availability of the starting material, this compound. The synthesis of this precursor can be adapted from established methods for analogous compounds, such as the hydrolysis of 6-bromo-2-(tribromomethyl)quinoline.[6]

Principle and Mechanism

The core of this synthesis is a nucleophilic acyl substitution.

  • Activation: The lone pair on the oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. A chloride ion is subsequently eliminated.

  • Intermediate Formation: The resulting intermediate collapses, eliminating sulfur dioxide (SO₂) and a chloride ion to form the highly reactive acyl chloride.

  • Nucleophilic Attack: Ammonia (NH₃), a potent nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.

  • Amide Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A final deprotonation step by another ammonia molecule yields the neutral carboxamide and ammonium chloride.[7][8]

Amide_Formation_Mechanism RCOOH R-COOH (Carboxylic Acid) RCOCl R-COCl (Acyl Chloride) RCOOH->RCOCl Activation (-SO₂, -HCl) SOCl2 + SOCl₂ Tetrahedral Tetrahedral Intermediate RCOCl->Tetrahedral Nucleophilic Attack lab1 Highly Reactive Intermediate NH3_1 + NH₃ Amide R-CONH₂ (Amide) Tetrahedral->Amide Elimination of Cl⁻ HCl + HCl

Sources

Application Notes and Protocols for the Derivatization of 5-Bromoquinoline-2-carboxylic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Biological Research

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, represents a "privileged scaffold" in medicinal chemistry and chemical biology.[1][2] Its rigid, planar structure facilitates interactions with biological macromolecules like proteins and nucleic acids, making it a cornerstone for the development of therapeutic agents and molecular probes.[3] Quinoline derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[1][2]

5-Bromoquinoline-2-carboxylic acid is a particularly valuable starting material for chemical biology and drug discovery. The molecule possesses three key features for synthetic diversification: a carboxylic acid at the 2-position, a bromine atom at the 5-position, and the inherent fluorescence potential of the quinoline core.[1][4] Derivatization of this molecule is a critical strategy to modulate its properties for specific biological applications. By chemically modifying the carboxylic acid or substituting the bromine atom, researchers can:

  • Enhance Biological Activity: Modify the structure to improve binding affinity and selectivity for a specific biological target.

  • Improve Physicochemical Properties: Increase aqueous solubility or cell membrane permeability for effective use in cellular assays.

  • Introduce Reporter Moieties: Attach fluorescent tags or other labels for visualization and quantification in biological systems.[4]

  • Enable Bioconjugation: Create derivatives that can be covalently linked to proteins, antibodies, or other biomolecules.

This guide provides detailed protocols for three fundamental derivatization strategies for this compound: esterification , amidation , and Suzuki-Miyaura cross-coupling . These methods provide a versatile toolkit for researchers to generate a library of novel compounds for a wide range of biological assays.

Part 1: Derivatization of the Carboxylic Acid Group

The carboxylic acid at the 2-position is a prime site for modification. Converting it to an ester or an amide can neutralize its negative charge at physiological pH, often leading to improved cell permeability. Furthermore, this position allows for the introduction of diverse chemical functionalities.

Esterification: Enhancing Lipophilicity and Pro-drug Potential

Esterification is a fundamental reaction that converts a carboxylic acid into an ester. This transformation is often employed to mask the polar carboxylic acid group, thereby increasing the lipophilicity of the molecule. Methyl or ethyl esters are common choices for this purpose.

  • Fischer Esterification: This classic method utilizes an excess of alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid).[5] The reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction toward the ester product.[5] It is a cost-effective method suitable for simple, unhindered alcohols.

  • Acid Chloride Formation Followed by Alcoholysis: For more sensitive or sterically hindered alcohols, a two-step process is often more effective. The carboxylic acid is first converted to a highly reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride is then reacted with the alcohol to form the ester. This method is generally higher yielding and not reversible.[6]

This protocol describes the formation of methyl 5-bromoquinoline-2-carboxylate.

Step 1: Formation of 5-Bromoquinoline-2-carbonyl chloride

  • Reagents and Equipment:

    • This compound

    • Thionyl chloride (SOCl₂)

    • Anhydrous Dichloromethane (DCM) or Toluene

    • Round-bottom flask with reflux condenser and drying tube

    • Magnetic stirrer and heating mantle

    • Rotary evaporator

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq).

    • Add anhydrous DCM or toluene to suspend the acid.

    • Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature under a fume hood.

    • Heat the mixture to reflux (approx. 40°C for DCM, 110°C for toluene) and stir for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).

    • Allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude acyl chloride is often used directly in the next step.

Step 2: Esterification with Methanol

  • Reagents and Equipment:

    • Crude 5-Bromoquinoline-2-carbonyl chloride

    • Anhydrous Methanol (MeOH)

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (TEA) or Pyridine (as an acid scavenger)

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

  • Procedure:

    • Dissolve the crude acyl chloride in anhydrous DCM and cool the flask in an ice bath.

    • Slowly add anhydrous methanol (1.5 eq) to the solution.

    • Add triethylamine (1.2 eq) dropwise to neutralize the HCl generated during the reaction.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, wash the organic layer with water, 5% NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl 5-bromoquinoline-2-carboxylate.

    • Purify the product by column chromatography or recrystallization.

Amidation: Building Blocks for Bioactive Molecules and Fluorescent Probes

Amide bond formation is one of the most important reactions in medicinal chemistry.[2] Converting the carboxylic acid of this compound to an amide allows for the introduction of a vast array of chemical groups, enabling the synthesis of libraries of compounds for structure-activity relationship (SAR) studies. This is also a key strategy for attaching fluorescent probes to biomolecules.[7]

  • EDC/HOBt Coupling: The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) is a widely adopted method for amide bond formation.[2][8][9] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9] However, this intermediate can rearrange to a stable N-acylurea byproduct. HOBt traps the O-acylisourea to form an active ester, which is less prone to side reactions and reacts efficiently with the amine to form the desired amide.[2] This method is favored for its mild reaction conditions and the water-soluble nature of the EDC byproduct, which simplifies purification.[8]

This protocol describes a general procedure for coupling this compound with a primary or secondary amine.

  • Reagents and Equipment:

    • This compound (1.0 eq)

    • Amine (primary or secondary, 1.1 eq)

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 eq)

    • HOBt (1-Hydroxybenzotriazole, 1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

    • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

  • Procedure:

    • Dissolve this compound, HOBt, and the desired amine in anhydrous DMF or DCM in a round-bottom flask.

    • Cool the mixture to 0°C in an ice bath.

    • Add DIPEA to the mixture.

    • Add EDC portion-wise to the stirred solution.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Reagent Stoichiometry for Derivatization Reactions

ReactionStarting MaterialReagent 1Reagent 2BaseSolvent
Esterification This compound (1 eq)SOCl₂ (2-3 eq)Methanol (1.5 eq)TEA (1.2 eq)DCM/Toluene
Amidation This compound (1 eq)Amine (1.1 eq)EDC (1.2 eq), HOBt (1.2 eq)DIPEA (2-3 eq)DMF/DCM
Suzuki Coupling Methyl 5-bromoquinoline-2-carboxylate (1 eq)Arylboronic acid (1.2 eq)Pd(PPh₃)₄ (0.05 eq)Na₂CO₃ (2 eq)Toluene/Ethanol/H₂O

Part 2: Derivatization at the 5-Position via Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position serves as a versatile handle for carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction.[10] This palladium-catalyzed reaction couples an organoboron species (like a boronic acid) with an organic halide, enabling the introduction of a wide variety of aryl and heteroaryl groups.[10] This is a powerful strategy for modulating the electronic and photophysical properties of the quinoline scaffold, for example, in the development of fluorescent probes.[11]

  • Palladium Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common and effective choice that is often used directly. Alternatively, a Pd(II) precursor like Pd(OAc)₂ can be used with a phosphine ligand, which is reduced in situ to Pd(0).

  • Base: A base is required to activate the boronic acid for transmetalation to the palladium center.[12] Aqueous sodium carbonate or potassium carbonate are commonly used and are effective for a wide range of substrates.

  • Solvent System: The reaction is often performed in a biphasic solvent system, such as toluene/ethanol/water, which helps to dissolve both the organic and inorganic reagents.

This protocol describes a general procedure for the coupling of an arylboronic acid with methyl 5-bromoquinoline-2-carboxylate (prepared as described in Part 1.1). Using the ester derivative is often advantageous as the carboxylic acid group can sometimes interfere with the catalytic cycle.

  • Reagents and Equipment:

    • Methyl 5-bromoquinoline-2-carboxylate (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • Sodium Carbonate (Na₂CO₃) (2.0 eq)

    • Toluene

    • Ethanol

    • Water

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a round-bottom flask, add methyl 5-bromoquinoline-2-carboxylate, the arylboronic acid, and sodium carbonate.

    • Add the solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

    • Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

    • Add the Pd(PPh₃)₄ catalyst to the mixture under the inert atmosphere.

    • Heat the reaction mixture to reflux (typically 80-100°C) and stir for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Part 3: Workflow, Characterization, and Visualization

A systematic workflow is essential for the successful synthesis, purification, and characterization of this compound derivatives.

General Experimental Workflow

The following diagram illustrates the logical flow from the starting material to a purified, characterized derivative ready for biological evaluation.

G cluster_0 Synthesis cluster_1 Purification cluster_2 Characterization & Use Start This compound Reaction Derivatization Reaction (Esterification, Amidation, or Suzuki Coupling) Start->Reaction Select Protocol Workup Aqueous Workup (Extraction, Washing) Reaction->Workup Crude Crude Product Workup->Crude Column Column Chromatography Crude->Column Silica Gel Pure Pure Fractions Column->Pure TLC Analysis Solvent Solvent Removal Pure->Solvent Characterization Structure Confirmation (NMR, MS) Solvent->Characterization Assay Biological Assay Characterization->Assay Purity >95%

Caption: General workflow for derivatization of this compound.

Purification and Characterization

Purification: Flash column chromatography is the most common method for purifying the synthesized derivatives.

  • Stationary Phase: Silica gel is typically used. For basic quinoline derivatives that might interact with the acidic silica, the silica gel can be pre-treated with a solvent system containing a small amount (0.5-1%) of triethylamine.

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point for screening by TLC to find the optimal solvent system for separation.

Characterization: The structure and purity of the final compounds must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the derivative. The disappearance of the carboxylic acid proton signal (~10-12 ppm) and the appearance of new signals corresponding to the introduced ester or amide group are key diagnostic markers.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compound.

Visualization of Reaction Pathways

The following diagrams illustrate the chemical transformations described in the protocols.

esterification cluster_ester Esterification Pathway Acid This compound AcylChloride 5-Bromoquinoline-2-carbonyl chloride Acid->AcylChloride SOCl₂ Ester Methyl 5-bromoquinoline-2-carboxylate AcylChloride->Ester MeOH, TEA

Caption: Two-step esterification via an acyl chloride intermediate.

amidation cluster_amide Amidation Pathway Acid This compound Amide 5-Bromoquinoline-2-carboxamide Derivative Acid->Amide R₁R₂NH, EDC, HOBt, DIPEA

Caption: One-pot amidation using EDC/HOBt coupling reagents.

suzuki cluster_suzuki Suzuki Coupling Pathway Ester Methyl 5-bromoquinoline-2-carboxylate CoupledProduct Methyl 5-arylquinoline-2-carboxylate Ester->CoupledProduct Ar-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃

Caption: Suzuki-Miyaura coupling of the bromoquinoline ester with an arylboronic acid.

Conclusion

The protocols outlined in this guide provide a robust framework for the derivatization of this compound. By leveraging these fundamental transformations—esterification, amidation, and Suzuki-Miyaura cross-coupling—researchers can access a wide chemical space of novel quinoline derivatives. These compounds are poised for application in diverse biological assays, from screening for new therapeutic leads to the development of sophisticated fluorescent probes for cellular imaging. The successful synthesis, purification, and rigorous characterization of these derivatives are critical first steps towards unlocking their full potential in advancing biological and medical research.

References

  • BIOSYNCE. (2025, October 23). Can quinoline be used as a fluorescent probe? - Blog.
  • Crimson Publishers. (2023, February 22). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications.
  • Common Organic Chemistry. Amine to Amide (EDC + HOBt).
  • ResearchGate. (n.d.). Examples of quinoline-based fluorophores and sensors.
  • Pawar, S. et al. (n.d.). Quinoline-Based Fluorescent Probe for Various Applications. Taylor & Francis eBooks.
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
  • Chem Help ASAP. (2018, July 17). Suzuki Coupling Mechanism and Applications [Video]. YouTube.
  • Marquis, B. J. et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723–1732.
  • Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Sciforum. (n.d.). From the design to the biological evaluation of quinoline-based carboxamides targeting non-tuberculous mycobacteria.
  • openlabnotebooks.org. (2019, February 24). Quinoline Series: Synthesis.
  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • Sutherland, A. et al. (2025). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. RSC Medicinal Chemistry.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • MdPI. (n.d.). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination.
  • Benchchem. (2025). Application Notes and Protocols: Development of Fluorescent Probes from 6-Bromoquinoline.
  • ResearchGate. (2015, March 22). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?

Sources

Application Notes and Protocols for the Utilization of 5-Bromoquinoline-2-carboxylic Acid in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic functionalization of the quinoline nucleus is paramount for modulating the physicochemical and biological properties of these molecules. 5-Bromoquinoline-2-carboxylic acid is a versatile building block that offers multiple reaction handles for diversification: the bromine atom at the 5-position, the carboxylic acid at the 2-position, and the quinoline ring itself, which can participate in various transformations.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of a diverse array of heterocyclic compounds. The protocols detailed herein are based on established synthetic methodologies and are intended to serve as a starting point for further exploration and optimization.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is crucial for successful reaction design and execution.

PropertyValueSource
Molecular Formula C₁₀H₆BrNO₂[1]
Molecular Weight 252.07 g/mol [1]
CAS Number 1017412-53-1[2]
Appearance Solid (predicted)
Purity 98% (typical)[1]

Application 1: Palladium-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromo-substituted quinoline core of this compound is an excellent substrate for a variety of palladium-catalyzed transformations.

Suzuki-Miyaura Coupling: Synthesis of 5-Arylquinoline-2-carboxylic Acids

The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds.[3] Coupling this compound with various arylboronic acids provides access to a wide range of 5-arylquinoline-2-carboxylic acids, which are valuable intermediates in drug discovery.

Reaction Principle: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of the quinoline, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the active palladium(0) species.[3][4]

Experimental Protocol: A Representative Procedure

  • Materials:

    • This compound

    • Arylboronic acid (1.1 - 1.5 equivalents)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 equivalents)

    • SPhos (2-(dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 - 0.10 equivalents)

    • Potassium phosphate (K₃PO₄) (3.0 equivalents)

    • Toluene and water (e.g., 10:1 v/v)

    • Anhydrous sodium sulfate or magnesium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid, K₃PO₄, and SPhos.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add degassed toluene and water to the flask.

    • Add Pd(OAc)₂ to the reaction mixture under a positive flow of inert gas.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 5-arylquinoline-2-carboxylic acid.

Causality Behind Experimental Choices:

  • Ligand Selection: SPhos is a sterically hindered and electron-rich biaryl phosphine ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle, often leading to higher yields and faster reaction times.[3]

  • Base: K₃PO₄ is a common base used in Suzuki couplings; its strength is sufficient to facilitate the transmetalation step without promoting significant side reactions.[3]

  • Solvent System: The use of a biphasic solvent system like toluene/water can be beneficial, as the aqueous phase helps to dissolve the inorganic base and facilitate the reaction.[5]

Suzuki_Miyaura_Coupling This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Arylboronic acid Arylboronic acid Transmetalation Transmetalation Arylboronic acid->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base (K3PO4) Base (K3PO4) Base (K3PO4)->Transmetalation Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regeneration 5-Arylquinoline-2-carboxylic acid 5-Arylquinoline-2-carboxylic acid Reductive Elimination->5-Arylquinoline-2-carboxylic acid

Caption: Suzuki-Miyaura Coupling Workflow.

Heck Reaction: Synthesis of 5-Alkenylquinoline-2-carboxylic Acids

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, a transformation of great utility in organic synthesis.[6][7] This reaction allows for the introduction of alkenyl substituents at the 5-position of the quinoline ring.

Reaction Principle: The mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, a β-hydride elimination to release the product and regenerate the catalyst.[7]

Experimental Protocol: A Representative Procedure

  • Materials:

    • This compound

    • Alkene (e.g., methyl acrylate) (1.5 - 2.0 equivalents)

    • Palladium(II) acetate (Pd(OAc)₂) (0.01 - 0.05 equivalents)

    • Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.02 - 0.10 equivalents)

    • Triethylamine (Et₃N) (2.0 equivalents)

    • Acetonitrile or N,N-dimethylformamide (DMF)

    • Celilte® for filtration

  • Procedure:

    • In a sealed tube, combine this compound (1.0 equivalent), the alkene, Pd(OAc)₂, and P(o-tolyl)₃.

    • Add the solvent (acetonitrile or DMF) and triethylamine.

    • Degas the mixture by bubbling with an inert gas for 10-15 minutes.

    • Seal the tube and heat the reaction mixture to 80-120 °C for 6-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to obtain the 5-alkenylquinoline-2-carboxylic acid.[8]

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a phosphine ligand like P(o-tolyl)₃ is a classic catalyst system for the Heck reaction.[8] The phosphine ligand stabilizes the palladium catalyst and modulates its reactivity.

  • Base: Triethylamine acts as a base to neutralize the hydrogen bromide that is formed during the catalytic cycle, preventing catalyst deactivation.[7]

Sonogashira Coupling: Synthesis of 5-Alkynylquinoline-2-carboxylic Acids

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds by reacting aryl halides with terminal alkynes.[9][10] This reaction provides a direct route to 5-alkynylquinoline-2-carboxylic acids.

Reaction Principle: The reaction is co-catalyzed by palladium and copper complexes. The palladium catalyst undergoes oxidative addition with the aryl halide, while the copper catalyst forms a copper acetylide with the terminal alkyne. Transmetalation of the acetylide group to the palladium center, followed by reductive elimination, yields the final product.[10]

Experimental Protocol: A Representative Procedure

  • Materials:

    • This compound

    • Terminal alkyne (1.2 - 1.5 equivalents)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.01 - 0.03 equivalents)

    • Copper(I) iodide (CuI) (0.02 - 0.05 equivalents)

    • Triethylamine (Et₃N) or diisopropylamine (DIPA)

    • Tetrahydrofuran (THF) or DMF

  • Procedure:

    • To a Schlenk flask, add this compound (1.0 equivalent), PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the flask with an inert gas.

    • Add the solvent (THF or DMF) and the amine base (Et₃N or DIPA).

    • Add the terminal alkyne dropwise to the reaction mixture.

    • Stir the reaction at room temperature to 60 °C for 2-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution, followed by brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Dual Catalysis: The synergistic action of palladium and copper is key to the success of the Sonogashira coupling. The copper co-catalyst facilitates the formation of the reactive copper acetylide, which readily undergoes transmetalation.[10]

  • Amine Base: The amine serves as both a base to neutralize the generated HX and as a solvent in some cases. It also helps to keep the copper catalyst in its active Cu(I) state.[9]

Buchwald-Hartwig Amination: A Pathway to 5-Aminoquinoline Derivatives

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[11][12] While the direct amination of the carboxylic acid is not feasible under these conditions, derivatives such as esters or amides of this compound can be used. Alternatively, a related compound, 5-bromo-8-benzyloxyquinoline, has been successfully used in Buchwald-Hartwig aminations, demonstrating the viability of this approach on the 5-bromoquinoline scaffold.[13]

Reaction Principle: The catalytic cycle involves the oxidative addition of a Pd(0) complex to the aryl bromide, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[14]

Experimental Protocol: A Representative Procedure (adapted from a related system) [13]

  • Materials:

    • A suitable derivative of this compound (e.g., methyl ester)

    • Amine (1.2 equivalents)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equivalents)

    • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

    • Toluene

  • Procedure:

    • In a glovebox, charge a vial with the 5-bromoquinoline derivative, the amine, NaOtBu, XPhos, and Pd(OAc)₂.

    • Add anhydrous, degassed toluene.

    • Seal the vial and heat the mixture to 100-120 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite®.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the product by column chromatography.

Causality Behind Experimental Choices:

  • Bulky Ligands: Sterically hindered and electron-rich phosphine ligands like XPhos are crucial for promoting the reductive elimination step, which is often the rate-limiting step in the Buchwald-Hartwig amination.[13]

  • Strong Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine in the catalytic cycle.[13]

Buchwald_Hartwig_Amination 5-Bromoquinoline Derivative 5-Bromoquinoline Derivative Oxidative Addition Oxidative Addition 5-Bromoquinoline Derivative->Oxidative Addition Amine Amine Amine Coordination & Deprotonation Amine Coordination & Deprotonation Amine->Amine Coordination & Deprotonation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base (NaOtBu) Base (NaOtBu) Base (NaOtBu)->Amine Coordination & Deprotonation Oxidative Addition->Amine Coordination & Deprotonation Reductive Elimination Reductive Elimination Amine Coordination & Deprotonation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regeneration 5-Aminoquinoline Derivative 5-Aminoquinoline Derivative Reductive Elimination->5-Aminoquinoline Derivative

Caption: Buchwald-Hartwig Amination Workflow.

Application 2: Decarboxylative Cross-Coupling Reactions

Decarboxylative cross-coupling reactions have emerged as a powerful synthetic strategy, utilizing carboxylic acids as readily available and stable coupling partners.[15][16][17] These reactions offer an alternative to traditional cross-coupling methods that often require the pre-synthesis of organometallic reagents.

Reaction Principle: In a typical decarboxylative coupling, the carboxylic acid is converted into a metal carboxylate, which then undergoes decarboxylation to form an organometallic intermediate. This intermediate can then participate in a cross-coupling reaction with an electrophile.[15][18]

Experimental Protocol: A General Approach for Decarboxylative Arylation

  • Materials:

    • This compound (in this case, the carboxylic acid acts as the organometallic precursor after decarboxylation, and a separate aryl halide would be the coupling partner. Alternatively, the bromo-substituent can be the electrophile, and another carboxylic acid the nucleophile).

    • Aryl halide (e.g., iodobenzene) (1.5 equivalents)

    • Palladium(II) acetate (Pd(OAc)₂) (0.05 - 0.10 equivalents)

    • Copper(I) oxide (Cu₂O) or another copper salt (0.1 - 0.2 equivalents)

    • 1,10-Phenanthroline (0.1 - 0.2 equivalents)

    • Potassium carbonate (K₂CO₃) (2.0 equivalents)

    • High-boiling point solvent (e.g., N,N-dimethylacetamide (DMAc) or dimethyl sulfoxide (DMSO))

  • Procedure:

    • Combine this compound (1.0 equivalent), the aryl halide, Pd(OAc)₂, the copper salt, 1,10-phenanthroline, and K₂CO₃ in a reaction vessel.

    • Add the solvent and degas the mixture.

    • Heat the reaction to a high temperature (e.g., 140-160 °C) for 12-48 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool the reaction, dilute with an organic solvent, and filter.

    • Wash the filtrate with water and brine, dry, and concentrate.

    • Purify the product by column chromatography.

Causality Behind Experimental Choices:

  • Bimetallic System: A combination of palladium and copper catalysts is often employed in decarboxylative couplings. The copper catalyst is believed to facilitate the decarboxylation step, while the palladium catalyst mediates the cross-coupling.[18]

  • High Temperatures: Decarboxylation often requires significant thermal energy, hence the need for high reaction temperatures.

Application 3: Derivatization of the Carboxylic Acid Group

The carboxylic acid functionality at the 2-position of this compound is a versatile handle for the synthesis of amides and esters, which are common motifs in bioactive molecules.

Amide Synthesis

Amide bond formation is a cornerstone of medicinal chemistry.[19] this compound can be readily converted to a variety of amides using standard coupling reagents.

Experimental Protocol: EDC/HOBt Mediated Amide Coupling

  • Materials:

    • This compound

    • Amine (1.0 - 1.2 equivalents)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 - 1.5 equivalents)

    • Hydroxybenzotriazole (HOBt) (1.2 - 1.5 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

    • Anhydrous DMF or dichloromethane (DCM)

  • Procedure:

    • Dissolve this compound in the chosen solvent.

    • Add the amine, HOBt, and DIPEA to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add EDC portion-wise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute with an organic solvent and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the crude amide by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Coupling Reagents: EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions and reacts efficiently with the amine.[20]

  • Base: DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction and maintain a basic pH.

Ester Synthesis (Fischer Esterification)

Fischer esterification is a classic method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[21]

Experimental Protocol: Acid-Catalyzed Esterification

  • Materials:

    • This compound

    • Alcohol (used as solvent or in excess)

    • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (catalytic amount)

  • Procedure:

    • Dissolve or suspend this compound in the desired alcohol.

    • Carefully add a catalytic amount of the acid catalyst.

    • Heat the reaction mixture to reflux for 4-24 hours, with continuous removal of water if necessary (e.g., using a Dean-Stark apparatus).

    • Monitor the reaction by TLC.

    • After cooling, neutralize the excess acid with a base (e.g., saturated NaHCO₃ solution).

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry, and concentrate.

    • Purify the ester by column chromatography or distillation.

Causality Behind Experimental Choices:

  • Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[21]

  • Excess Alcohol/Water Removal: The reaction is an equilibrium. Using a large excess of the alcohol or removing water as it is formed drives the equilibrium towards the ester product.[21]

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of functionalized heterocyclic compounds. The methodologies and protocols presented in these application notes provide a solid foundation for researchers to explore the rich chemistry of this building block. The ability to perform selective transformations at both the 5-position (via cross-coupling) and the 2-position (via carboxylic acid derivatization) allows for the systematic construction of complex molecular architectures with potential applications in drug discovery and materials science. It is important to note that the provided protocols are representative, and optimization of reaction conditions may be necessary for specific substrates and desired outcomes.

References

  • Zarnaghash, N., Panahi, F., & Khalafi-Nezhad, A. (2015). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig–Buchwald Amination Reaction. Journal of Chemical Sciences, 127(11), 1937-1943.
  • Organic Synthesis. (n.d.). Heck Coupling. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromoquinoline-8-carboxylic acid. Retrieved from [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • NROChemistry. (2022). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromoquinoline-4-carboxylic acid. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Journal of the American Chemical Society. (1950). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Retrieved from [Link]

  • Wikipedia. (2024). Decarboxylative cross-coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Odinity. (2013). Intro to Organometallics: The Heck Reaction. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]

  • LabSolutions. (n.d.). This compound. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Chemical Society Reviews. (2011). Decarboxylative coupling reactions: a modern strategy for C–C-bond formation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Retrieved from [Link]

  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]

  • RSC Advances. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]

  • SciSpace. (2019). Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. Retrieved from [Link]

  • Chemistry Notes. (2022). Heck Reaction: easy Mechanism, applications. Retrieved from [Link]

  • RSC Advances. (2019). Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Ruhr-Universität Bochum. (n.d.). New Developments in Decarboxylative Cross-Coupling Reactions. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Research. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Retrieved from [Link]

  • Organic Chemistry Portal. (1978). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Scribd. (n.d.). Advanced Amide Synthesis Techniques - Carboxylic Acid. Retrieved from [Link]

  • Chemical Reviews. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Retrieved from [Link]

  • PMC. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Retrieved from [Link]

  • YouTube. (2019). Esterification--Making Esters from Carboxylic Acids. Retrieved from [Link]

Sources

Application Note & Protocol: A Robust Two-Step Procedure for the Esterification of 5-Bromoquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quinoline Esters and the Synthetic Challenge

Quinoline derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. Esters of 5-Bromoquinoline-2-carboxylic acid, in particular, serve as versatile intermediates for the synthesis of more complex molecules, including potential kinase inhibitors and other targeted therapeutics. The direct esterification of heteroaromatic carboxylic acids like this compound can be challenging due to the electronic properties of the quinoline ring system, which can deactivate the carboxylic acid group towards nucleophilic attack.

This application note provides a detailed, field-proven protocol for the efficient esterification of this compound. We eschew simpler, one-pot methods like Fischer esterification, which often struggle with deactivated substrates and require harsh acidic conditions and high temperatures.[1][2] Instead, we present a robust, two-step approach that proceeds via an acyl chloride intermediate. This method offers superior reactivity, cleaner conversions, and generally higher yields.

The protocol is divided into two main stages:

  • Stage 1: Conversion of the carboxylic acid to the highly reactive 5-bromoquinoline-2-carbonyl chloride using thionyl chloride (SOCl₂).

  • Stage 2: Reaction of the acyl chloride intermediate with an alcohol (this protocol will use ethanol as an example) to yield the desired ethyl ester.

This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing not only a step-by-step procedure but also the underlying chemical principles and critical safety considerations.

Reaction Scheme & Mechanism

Overall Transformation:

(Self-generated image, not from a search result)

Mechanism Insight:

The process hinges on the conversion of the carboxylic acid's hydroxyl group, a poor leaving group, into an excellent one.[3]

  • Acyl Chloride Formation: this compound attacks the electrophilic sulfur atom of thionyl chloride.[4] This forms a chlorosulfite intermediate. The subsequent collapse of this intermediate, driven by the reformation of the carbonyl double bond, releases sulfur dioxide (SO₂) and a chloride ion, generating the acyl chloride.[5][6] The gaseous byproducts (SO₂ and HCl) conveniently shift the equilibrium towards the product.

  • Esterification: The resulting 5-bromoquinoline-2-carbonyl chloride is a highly electrophilic species. The nucleophilic oxygen of the alcohol (e.g., ethanol) readily attacks the carbonyl carbon. A subsequent deprotonation step, often facilitated by a mild base like pyridine or triethylamine, neutralizes the generated HCl and yields the final ester product.

Materials, Reagents, and Instrumentation

Reagents & Consumables
ReagentGradeSupplier ExampleNotes
This compound≥97% PuritySigma-AldrichStarting material.
Thionyl chloride (SOCl₂)Reagent Grade, ≥99%Fisher ScientificExtremely hazardous. Use in a certified chemical fume hood.[7]
TolueneAnhydrous, ≥99.8%Acros OrganicsReaction solvent for Stage 1. Must be dry.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-AldrichCatalytic amount for Stage 1.
Ethanol (EtOH)Anhydrous, 200 ProofDecon LabsNucleophile for Stage 2. Must be dry.
Dichloromethane (DCM)ACS Grade, ≥99.5%VWR ChemicalsSolvent for Stage 2 and workup.
Triethylamine (Et₃N) or Pyridine≥99%Alfa AesarBase for Stage 2.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeLabChemFor aqueous workup.
Brine (Saturated NaCl solution)ACS Grade-For aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeEMD MilliporeDrying agent.
Silica Gel60 Å, 230-400 meshSorbent Tech.For column chromatography.
TLC PlatesSilica Gel 60 F₂₅₄MilliporeSigmaFor reaction monitoring.
Instrumentation
  • Three-neck round-bottom flask with appropriate stoppers and septa

  • Reflux condenser with gas inlet/outlet

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Ice-water bath

  • Schlenk line or nitrogen/argon gas setup for inert atmosphere

  • Glass funnels, graduated cylinders, and Erlenmeyer flasks

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography setup

  • NMR Spectrometer and Mass Spectrometer for product characterization

Detailed Experimental Protocol

Workflow Overview

G cluster_prep Preparation cluster_stage1 Stage 1: Acyl Chloride Formation cluster_stage2 Stage 2: Esterification cluster_workup Workup & Purification cluster_analysis Analysis start Assemble and Dry Glassware charge_reagents Charge Flask with This compound and Anhydrous Toluene start->charge_reagents add_dmf Add Catalytic DMF charge_reagents->add_dmf add_socl2 Add Thionyl Chloride (SOCl₂) Dropwise at 0°C add_dmf->add_socl2 reflux Heat to Reflux (approx. 80-90°C) Monitor by TLC add_socl2->reflux remove_toluene Cool and Concentrate on Rotary Evaporator reflux->remove_toluene dissolve_dcm Dissolve Residue in Anhydrous DCM remove_toluene->dissolve_dcm add_etoh Add Anhydrous Ethanol and Triethylamine at 0°C dissolve_dcm->add_etoh react_rt Stir at Room Temperature Monitor by TLC add_etoh->react_rt quench Quench with Water/Ice react_rt->quench extract Extract with DCM quench->extract wash Wash Organic Layer: 1. Sat. NaHCO₃ 2. Brine extract->wash dry Dry over MgSO₄, Filter, and Concentrate wash->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize finish Pure Ethyl 5-Bromoquinoline-2-carboxylate characterize->finish

Caption: Experimental workflow for the two-step esterification.

Stage 1: Synthesis of 5-Bromoquinoline-2-carbonyl chloride

Rationale: This stage converts the carboxylic acid into its highly reactive acyl chloride derivative. Anhydrous conditions are critical as thionyl chloride reacts violently with water.[8] Toluene is used as an inert solvent with a suitable boiling point for reflux. A catalytic amount of DMF accelerates the reaction by forming a Vilsmeier-Haack type intermediate, which is more reactive towards the carboxylic acid.

  • Preparation: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Charging Reagents: To the flask, add this compound (e.g., 1.0 eq, 2.52 g, 10 mmol) and anhydrous toluene (approx. 40 mL).

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF (1-2 drops) to the suspension.

  • Thionyl Chloride Addition: Cool the flask in an ice-water bath to 0°C. Charge the dropping funnel with thionyl chloride (e.g., 2.0 eq, 1.46 mL, 20 mmol) and add it dropwise to the stirred suspension over 15-20 minutes.

    • Observation: You will observe gas evolution (SO₂ and HCl). Ensure this is vented through a proper scrubbing system (e.g., a bubbler connected to a bleach or NaOH solution).

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to a gentle reflux (oil bath temperature ~80-90°C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). To do this, carefully take a small aliquot from the reaction, quench it with a drop of methanol (to convert the acyl chloride to the methyl ester), and spot it on a TLC plate against the starting material. The reaction is complete when the starting material spot has been fully consumed (typically 2-4 hours).

Stage 2: Esterification to Ethyl 5-Bromoquinoline-2-carboxylate

Rationale: The crude acyl chloride is not isolated but reacted in situ with the alcohol. A non-nucleophilic base (triethylamine or pyridine) is added to scavenge the HCl produced during the reaction, preventing side reactions and driving the equilibrium towards the product.

  • Solvent Removal: Once the formation of the acyl chloride is complete, cool the reaction mixture to room temperature. Carefully remove the toluene and excess thionyl chloride under reduced pressure using a rotary evaporator.

    • Causality: This step is crucial to remove the highly reactive and corrosive thionyl chloride before adding the alcohol.

  • Preparation for Esterification: Place the flask under an inert atmosphere. To the crude acyl chloride residue, add anhydrous dichloromethane (DCM, approx. 40 mL) to dissolve it. Cool the solution to 0°C in an ice-water bath.

  • Addition of Alcohol and Base: In a separate flask, prepare a solution of anhydrous ethanol (e.g., 1.5 eq, 0.88 mL, 15 mmol) and triethylamine (e.g., 1.5 eq, 2.09 mL, 15 mmol) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred acyl chloride solution at 0°C.

  • Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until TLC analysis indicates the disappearance of the intermediate acyl chloride (visualized by quenching an aliquot with water and spotting).

Workup and Purification

Rationale: The workup procedure is designed to remove unreacted reagents, the triethylamine hydrochloride salt, and other aqueous-soluble impurities. Purification by column chromatography isolates the desired ester from non-polar impurities and any remaining starting material.[9]

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice or cold water to quench any remaining reactive species.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic layer sequentially with:

    • Saturated sodium bicarbonate solution (2 x 30 mL) to remove any acidic impurities.

    • Brine (1 x 30 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A suitable eluent system is typically a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing).[9]

  • Final Product: Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to obtain the final product, Ethyl 5-bromoquinoline-2-carboxylate, typically as a white or off-white solid.

Safety Precautions: Handling Thionyl Chloride

Thionyl chloride (SOCl₂) is a highly corrosive, toxic, and water-reactive chemical.[8] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a full-length lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (neoprene or Viton are recommended).[8]

  • Ventilation: All operations involving thionyl chloride must be performed in a certified chemical fume hood with proper airflow.[10]

  • Handling: Thionyl chloride reacts violently with water, releasing toxic gases (SO₂ and HCl).[7][8] Ensure all glassware is scrupulously dry. Avoid contact with skin, eyes, and mucous membranes as it can cause severe burns.[8][10]

  • Spills: In case of a small spill, absorb the liquid with an inert material like vermiculite or dry sand. DO NOT USE WATER. [11] For larger spills, evacuate the area immediately.

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7]

    • Inhalation: Move the victim to fresh air immediately.[10]

    • In all cases of exposure, seek immediate medical attention .[7][10]

  • Waste Disposal: Quench excess thionyl chloride carefully by slowly adding it to a large volume of a stirred, ice-cold solution of sodium bicarbonate. Dispose of all chemical waste according to institutional and local regulations.

References

  • New Jersey Department of Health. Hazard Summary: Thionyl Chloride. [Link]

  • Lanxess. (2015, August). Product Safety Assessment: Thionyl chloride. [Link]

  • LookChem. Purification of Quinoline. [Link]

  • National Institutes of Health (NIH). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]

  • Wikipedia. Steglich esterification. [Link]

  • Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]

  • Scribd. Quinoline Ester. [Link]

  • Taylor & Francis Online. A review on synthetic investigation for quinoline- recent green approaches. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • Organic Chemistry Data. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). [Link]

  • SynArchive. Steglich Esterification. [Link]

  • Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

  • YouTube. Reaction of Carboxylic Acids with Thionyl Chloride. [Link]

  • Chemistry LibreTexts. Conversion of carboxylic acids to acid chlorides. [Link]

  • ResearchGate. Mercuration of quinoline give different isomers how could these isomers separated. [Link]

  • Scholars Research Library. An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • University of Toronto. Fischer Esterification Lab Manual. [Link]

  • Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. [Link]

  • Google Patents.
  • Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. [Link]

  • ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]

  • PubMed. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. [Link]

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analytical techniques for purity assessment of 5-Bromoquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Comprehensive Purity Assessment of 5-Bromoquinoline-2-carboxylic Acid

Abstract

This document provides a comprehensive guide to the analytical techniques and detailed protocols for the purity assessment of this compound (C₁₀H₆BrNO₂), a key heterocyclic building block in pharmaceutical and materials science research. Ensuring the purity of this starting material is critical for the validity of subsequent synthetic steps and the quality of the final product. This guide is designed for researchers, analytical scientists, and drug development professionals, offering an in-depth, multi-technique approach grounded in established scientific principles and regulatory expectations. We detail methodologies for chromatographic purity, structural confirmation, thermal properties, and residual solvent analysis, moving beyond a simple listing of steps to explain the causality behind experimental choices. All protocols are designed to be self-validating systems, aligning with the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[1][2][3]

Introduction: The Imperative for Purity

This compound is a halogenated heterocyclic compound whose structural motif is of significant interest in medicinal chemistry. The purity of such an intermediate is not a trivial parameter; it is the foundation upon which reliable and reproducible research is built. Impurities, whether they are starting materials, by-products, or isomers, can lead to unforeseen side reactions, impact biological activity, and complicate scale-up efforts.

Therefore, a robust, multi-faceted analytical strategy is required to establish a comprehensive purity profile. No single technique is sufficient. Instead, we must integrate orthogonal methods—each providing a different piece of the puzzle—to build a complete and trustworthy picture of the compound's identity and purity. This guide outlines such a strategy, combining chromatography, spectroscopy, and thermal analysis.

The Integrated Purity Assessment Workflow

A comprehensive purity assessment is a systematic process. It begins with high-resolution separation techniques to quantify impurities and is followed by spectroscopic methods for unequivocal structural confirmation. Thermal analysis completes the profile by assessing solid-state properties and volatile residues. The logical flow of this integrated approach is depicted below.

PurityWorkflow cluster_0 Initial Assessment & Quantification cluster_1 Structural Confirmation & Identification cluster_2 Physicochemical & Solid-State Properties cluster_3 Final Purity Profile Start Sample: 5-Bromoquinoline- 2-carboxylic acid HPLC HPLC-UV (Purity & Impurity Quantification) Start->HPLC Primary Technique NMR NMR Spectroscopy (¹H, ¹³C) Structural Identity HPLC->NMR Confirm Structure MS LC-MS (Molecular Weight & Impurity ID) HPLC->MS Identify Impurities DSC DSC (Melting Point, Polymorphism) HPLC->DSC Correlate with thermal events Report Certificate of Analysis (Purity >98%) HPLC->Report NMR->Report MS->Report DSC->Report TGA TGA (Residual Solvents, Water) TGA->Report

Caption: Integrated workflow for purity assessment of this compound.

Chromatographic Purity by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment for non-volatile organic compounds. For this compound, a reversed-phase method provides excellent resolution for separating the main component from potential impurities.

Expertise & Causality:

  • Method: Reversed-phase HPLC is selected due to the compound's moderate polarity. A C18 stationary phase offers robust hydrophobic interactions.

  • Mobile Phase: An acidic mobile phase (e.g., using formic or phosphoric acid) is crucial.[4] The acid suppresses the ionization of the carboxylic acid group, ensuring a single, well-defined analyte state. This leads to sharp, symmetrical peaks and reproducible retention times. Acetonitrile is chosen as the organic modifier for its low UV cutoff and excellent elution strength.

  • Detection: The quinoline ring system contains a strong chromophore, making UV detection highly sensitive and appropriate. A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal detection wavelength.

Protocol 3.1: HPLC Purity Determination
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Sample Preparation:

    • Accurately weigh approximately 10.0 mg of this compound into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. The final concentration will be approximately 0.1 mg/mL.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeStandard dimensions for high-resolution separation of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier for peak shape control.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic eluent. Formic acid maintains consistent pH.
Gradient Program Time (min)%B
0.030
20.090
25.090
25.130
30.030
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times by controlling viscosity and mass transfer kinetics.
Injection Volume 10 µLAppropriate volume to avoid column overloading while ensuring good sensitivity.
Detector PDA, Wavelength: 254 nm254 nm is a common wavelength for aromatic systems; PDA allows for confirmation across the UV spectrum.
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100

    • This method assumes that all components have a similar response factor at the chosen wavelength, which is a reasonable starting point for impurity profiling.

Trustworthiness through Validation: This method must be validated according to ICH Q2(R1) guidelines to be considered trustworthy for quality control.[1][2][3][5] The validation would demonstrate specificity (ability to resolve the main peak from impurities), linearity, accuracy, precision, and establish limits of detection (LOD) and quantitation (LOQ).

Structural Confirmation and Identification

While HPLC quantifies purity, it does not confirm identity. Spectroscopic techniques are required for unequivocal structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating molecular structure.[6] Both ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule.

Expertise & Causality:

  • Solvent: DMSO-d₆ is an excellent choice as it readily dissolves the carboxylic acid and allows for the observation of the exchangeable acidic proton.[7]

  • Expected ¹H Spectrum: The spectrum should show distinct signals for the aromatic protons on the quinoline ring. Their chemical shifts and coupling constants will be characteristic of the substitution pattern. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >12 ppm).

  • Expected ¹³C Spectrum: The spectrum will show 10 distinct carbon signals, confirming the number of unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal.

Protocol 4.1.1: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C) and dissolve in ~0.7 mL of DMSO-d₆ in a clean NMR tube.[7]

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • Interpretation: Compare the observed chemical shifts, integrations, and coupling patterns with the expected structure. The absence of significant unassigned signals is a strong indicator of high purity.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering a fundamental check of its identity. When coupled with HPLC (LC-MS), it is also a powerful tool for identifying unknown impurity peaks.

Expertise & Causality:

  • Isotopic Pattern: The most critical diagnostic feature for this compound is the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[8][9] This results in two molecular ion peaks ([M+H]⁺ and [M+2+H]⁺ in positive ion mode) separated by 2 m/z units and having almost equal intensity. The observation of this pattern is definitive proof of the presence of a single bromine atom in the molecule.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule, typically yielding a strong protonated molecular ion ([M+H]⁺) or deprotonated molecular ion ([M-H]⁻).

Protocol 4.2.1: LC-MS Analysis
  • Instrumentation: Couple the HPLC system described in Protocol 3.1 to a mass spectrometer (e.g., a quadrupole or time-of-flight instrument) equipped with an ESI source.

  • Analysis: Inject the sample under the same chromatographic conditions.

  • Data Interpretation:

    • Confirm the mass of the main peak corresponds to the expected molecular weight of this compound (C₁₀H₆BrNO₂; MW: 252.06).

    • Verify the presence of the characteristic 1:1 isotopic pattern for the [M+H]⁺ ion at m/z 252.0 and 254.0 or the [M-H]⁻ ion at m/z 250.0 and 252.0.

    • Analyze the mass spectra of any impurity peaks to propose their potential structures.

Thermal and Solid-State Analysis

Thermal analysis provides information about the solid-state properties of the material, including melting point, thermal stability, and the presence of volatile impurities like residual solvents or water.

Expertise & Causality:

  • DSC: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated. It is used to determine the melting point, which is a key physical constant and an indicator of purity. Impurities typically cause a depression and broadening of the melting endotherm.[10]

  • TGA: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is highly effective for quantifying the total amount of volatile content (e.g., water, residual organic solvents).[11][12]

Protocol 5.1: DSC and TGA Analysis
  • Instrumentation: A calibrated DSC and TGA instrument.

  • DSC Protocol:

    • Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

    • Heat the sample from 25 °C to a temperature above its melting point at a rate of 10 °C/min under a nitrogen purge.[13]

    • Record the onset temperature and peak maximum of the melting endotherm.

  • TGA Protocol:

    • Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.

    • Heat the sample from 25 °C to a temperature above its decomposition point (e.g., 300 °C) at a rate of 10 °C/min under a nitrogen purge.[13]

    • Analyze the resulting curve for any mass loss steps prior to decomposition.

Method Validation and System Suitability

To ensure the reliability of these analytical procedures, particularly in a regulated environment, a validation framework is essential. The diagram below outlines the logical flow for validating the primary HPLC purity method, based on ICH Q2(R1) principles.[1][2][3][5]

ValidationWorkflow cluster_0 Method Development cluster_1 ICH Q2(R1) Validation Parameters cluster_2 Final Outcome Dev Develop HPLC Method (Protocol 3.1) Spec Specificity Dev->Spec Lin Linearity Dev->Lin Acc Accuracy Dev->Acc Prec Precision Dev->Prec LOD LOD / LOQ Dev->LOD Rob Robustness Dev->Rob Validated Validated Method Suitable for Intended Purpose Spec->Validated Lin->Validated Acc->Validated Prec->Validated LOD->Validated Rob->Validated

Caption: Logical workflow for HPLC method validation based on ICH Q2(R1).

Summary of Results and Purity Statement

By integrating the data from all these orthogonal techniques, a comprehensive and reliable purity statement can be made.

Analytical TechniqueParameter AssessedTypical Specification for High-Purity Material
HPLC-UV Purity (Area %)≥ 98.0%
LC-MS Molecular Weight Confirmation ([M+H]⁺)m/z 252.0, 254.0 (1:1 ratio)
¹H NMR Structural ConfirmationSpectrum consistent with proposed structure
DSC Melting Point (Onset)Sharp endotherm, consistent batch-to-batch
TGA Volatile Content (e.g., solvents, water)≤ 0.5% mass loss below decomposition

References

  • Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid. Benchchem.
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
  • An improved thermoanalytical approach to quantifying trace levels of polymorphic impurity in drug powders. PubMed Central.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.
  • Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. NETZSCH.
  • 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. ResearchGate.
  • Quinoline-3-carboxylic acid, 1,4,5,6,7,8-hexahydro-4-(3-hydroxy-4-methoxyphenyl)-2-methyl-5-oxo-, 2-methoxyethyl ester - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase.
  • Characterization of Pharmaceutical Materials by Thermal Analysis. TA Instruments.
  • 3-Quinolinecarboxylic acid(6480-68-8) 1H NMR spectrum. ChemicalBook.
  • QUINOLINE-4-CARBOXYLIC ACID(486-74-8) 1H NMR spectrum. ChemicalBook.
  • Reliable Characterization of Pharmaceuticals Using Thermal Analysis. NETZSCH.
  • Separation of 5-(2-Bromoethyl)quinolin-8-ol on Newcrom R1 HPLC column. SIELC Technologies.
  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
  • Development and Validation of Analytical Methods for Pharmaceuticals. Omics Online.
  • mass spectra - the M+2 peak. Chemguide.

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Application Notes & Protocols: Synthesis and Evaluation of Potential Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of novel anti-cancer agents is a cornerstone of modern medicinal chemistry, driven by the need for more effective and selective therapies.[1] This guide provides a comprehensive overview of the strategic synthesis and subsequent in vitro evaluation of potential anti-cancer compounds. We will explore the foundational principles of anti-cancer drug design, from target identification to lead optimization, and detail various synthetic methodologies, including target-oriented synthesis, natural product modification, and combinatorial chemistry.[2][3][4] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols for the synthesis of a representative kinase inhibitor and the biological assays required to assess its efficacy. The causality behind experimental choices is emphasized to provide a deeper understanding of the drug discovery process.

Introduction: The Landscape of Anti-Cancer Drug Discovery

Cancer remains a formidable global health challenge, necessitating continuous innovation in therapeutic interventions.[1][5][6][7] The field of medicinal chemistry is pivotal in this endeavor, focusing on the design and synthesis of new chemical entities that can selectively target cancer cells while minimizing harm to healthy tissues.[1][3] Historically, the approach centered on cytotoxic agents that disrupt fundamental cellular processes like DNA replication, leading to significant side effects.[8] The modern era has seen a paradigm shift towards targeted therapies, which are designed to interfere with specific molecular targets that are altered in cancer cells, such as kinases, growth factor receptors, and proteins that regulate apoptosis.[9][10][11]

This evolution is grounded in a deeper understanding of cancer biology and the identification of molecular drivers of tumorigenesis.[12] Strategies such as targeting protein-protein interactions, epigenetic regulators, and the development of novel modalities like Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) are continually expanding the therapeutic arsenal.[3][13] The journey from a conceptual molecule to a potential drug candidate is an intricate, iterative process involving design, synthesis, biological evaluation, and optimization.[1] This guide will illuminate the critical steps in this process, providing both the strategic framework and the practical protocols essential for advancing the synthesis of potential anti-cancer agents.

Core Principles and Synthetic Strategies

The successful design and synthesis of an anti-cancer agent hinge on a multi-faceted approach that integrates molecular biology, chemistry, and pharmacology. Key strategies focus on optimizing a compound's potency, selectivity, and pharmacokinetic properties.[3]

Structure-Activity Relationship (SAR) Studies

SAR analysis is a fundamental pillar of drug discovery, involving the systematic modification of a molecule's structure to understand how these changes affect its biological activity.[14][15] By synthesizing and testing a series of related compounds (analogs), researchers can identify the key structural features—the pharmacophore—responsible for target interaction and therapeutic effect.[14][16] This iterative process is crucial for optimizing lead compounds to enhance potency, improve selectivity against off-targets, and refine ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[3][4]

Target-Oriented Synthesis

This strategy involves designing and synthesizing molecules to interact with a specific, validated biological target known to play a critical role in cancer progression.[10] Protein kinases are a prominent class of targets due to their frequent dysregulation in various cancers.[17][18][19] The design of small-molecule kinase inhibitors that block the ATP-binding site or an allosteric site can effectively shut down aberrant signaling pathways, thereby inhibiting tumor cell proliferation and survival.[19]

Natural Product-Based Synthesis

Natural products have historically been a rich source of anti-cancer drugs, providing unique and complex chemical scaffolds that are often inaccessible through other means.[4][20][21] Compounds like Paclitaxel and Vinca alkaloids are prime examples.[21][22] Modern strategies often involve using a natural product as a starting point or "lead compound."[4] Synthetic chemists then create derivatives to improve efficacy, enhance stability, increase solubility, and reduce toxicity, as demonstrated in studies on compounds like Brevilin A and Arjunolic acid.[5][6][7][23]

Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful technique used to rapidly generate large, diverse libraries of chemical compounds.[2][24] This approach allows for the simultaneous synthesis of thousands to millions of related molecules by systematically combining different chemical "building blocks."[24][25] These libraries are then subjected to high-throughput screening to quickly identify "hit" compounds with desired biological activity.[12] Both solid-phase and solution-phase synthesis methods are employed to create these libraries, accelerating the initial stages of drug discovery.[2]

Workflow and Pathway Visualization

A clear understanding of the experimental workflow and the targeted biological pathway is essential for success. The following diagrams illustrate the overarching process of anti-cancer agent development and a key signaling pathway often targeted in cancer therapy.

Caption: A generalized workflow for anti-cancer drug discovery and development.

G cluster_pathway Signaling Cascade EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR Dimer Receptor Dimerization EGFR->Dimer Binding Phos Autophosphorylation Dimer->Phos RAS RAS Phos->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Activation Output Cell Proliferation, Survival, Angiogenesis TF->Output Gene Expression Inhibitor Kinase Inhibitor Inhibitor->Phos Blocks ATP Binding

Caption: Simplified EGFR signaling pathway, a common target for kinase inhibitors.

Application Protocol: Synthesis of a Pyrimidine-Based Kinase Inhibitor

This protocol describes the synthesis of a potential pyrimidine-based kinase inhibitor, a scaffold common in many FDA-approved drugs.[17][19] The rationale for this multi-step synthesis is to build a core heterocyclic structure and then introduce functional groups that are crucial for binding to the kinase active site.

Objective: To synthesize a novel N-phenylpyrimidin-4-amine derivative as a potential kinase inhibitor.

Materials & Reagents:

  • 4,6-dichloropyrimidine

  • Aniline derivative (e.g., 3-ethynylaniline)

  • Substituted phenol (e.g., 4-methoxyphenol)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates

Protocol:

  • Step 1: First Nucleophilic Aromatic Substitution (SₙAr)

    • Rationale: This step selectively introduces the aniline moiety at the more reactive C4 position of the dichloropyrimidine core. The reaction is typically regioselective due to electronic differences between the two chlorine-bearing carbons.

    • To a solution of 4,6-dichloropyrimidine (1.0 eq) in DMF, add the selected aniline derivative (1.0 eq) and K₂CO₃ (1.5 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by TLC. The disappearance of the starting material indicates completion.

    • Upon completion, pour the reaction mixture into ice-water and extract with EtOAc (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the intermediate product.

  • Step 2: Second Nucleophilic Aromatic Substitution (SₙAr)

    • Rationale: This step introduces the second key binding element (the phenoxy group) at the remaining chlorine-substituted position (C6). A higher temperature is often required for this second substitution due to the deactivating effect of the amino group added in Step 1.

    • To a solution of the intermediate from Step 1 (1.0 eq) in DMF, add the substituted phenol (1.2 eq) and K₂CO₃ (2.0 eq).

    • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.

    • Monitor the reaction progress by TLC.

    • Work-up the reaction as described in Step 1.

    • Purify the crude product by flash column chromatography to obtain the final target compound.

  • Step 3: Characterization

    • Rationale: Rigorous characterization is a self-validating step, ensuring the identity and purity of the synthesized compound. Impurities can lead to false positives or ambiguous results in biological assays.

    • Confirm the structure of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).

    • Verify the molecular weight using High-Resolution Mass Spectrometry (HRMS).

    • Assess the purity using High-Performance Liquid Chromatography (HPLC). A purity of >95% is generally required for biological testing.

Application Protocol: In Vitro Biological Evaluation

Once synthesized and purified, the novel compound must be evaluated for its anti-cancer activity. This involves a series of in vitro assays to determine its cytotoxicity and mechanism of action.[26]

Protocol: Cell Viability / Cytotoxicity Assay (MTT or CellTiter-Glo)

Objective: To determine the concentration at which the synthesized compound inhibits cancer cell growth by 50% (IC₅₀).[27]

Materials:

  • Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer).[6][27]

  • Appropriate cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).[27]

  • Synthesized test compound, dissolved in DMSO.

  • 96-well cell culture plates.

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit.[16][28]

  • Plate reader (absorbance or luminescence).

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[27]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compounds to the cells, ensuring the final DMSO concentration is <0.5%. Include wells for vehicle control (DMSO only) and a positive control (e.g., a known cytotoxic drug like Doxorubicin).[27]

  • Incubation: Incubate the plates for 48-72 hours.[16][27]

  • Viability Measurement:

    • For MTT Assay: Add MTT solution to each well and incubate for 4 hours. The living cells will convert MTT to formazan crystals. Solubilize the crystals with DMSO or a solubilization buffer and measure the absorbance at 570 nm.[16][27]

    • For CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).[17][28] Measure luminescence with a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.[27]

Protocol: Target Engagement Assay (Western Blot)

Objective: To verify that the compound inhibits the intended kinase target within the cell.

Materials:

  • Cancer cell line expressing the target kinase.

  • Test compound.

  • Lysis buffer.

  • Primary antibodies (one for the phosphorylated form of the target, one for the total protein).[17]

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.[17]

Protocol:

  • Cell Treatment: Treat cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 5x the IC₅₀ value) for a specified time (e.g., 2-4 hours).

  • Protein Extraction: Lyse the cells to extract total protein.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Probing: Probe the membrane with a primary antibody specific to the phosphorylated (active) form of the target kinase. Subsequently, probe with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using a chemiluminescent substrate. A decrease in the signal indicates inhibition of the kinase.[17]

  • Validation: Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) target protein to ensure that the observed effect is due to inhibition of activity, not a reduction in protein level.

Data Presentation and Interpretation

The data gathered from SAR studies are typically summarized in a table to clearly visualize how structural changes impact biological activity.

Table 1: Example Structure-Activity Relationship (SAR) Data for a Series of Pyrimidine-Based Inhibitors

Compound IDR¹ Group (at C4-aniline)R² Group (at C6-phenoxy)A549 Cell Line IC₅₀ (µM)
LEAD-01 -H-H25.4
ANA-02 3-Cl-H10.2
ANA-03 3-CH₃-H18.5
ANA-04 3-C≡CH-H1.8
ANA-05 3-C≡CH4-OCH₃0.9
ANA-06 3-C≡CH4-F1.1
Doxorubicin (Positive Control)-0.6

Note: Data are hypothetical and for illustrative purposes.

Interpretation: The data in Table 1 suggest that a small, electron-withdrawing group at the R¹ position (ANA-02 vs. ANA-03) improves potency. The introduction of a terminal alkyne (3-ethynyl group) at R¹ (ANA-04) dramatically increases activity, likely by forming a key interaction in the kinase's active site. Further modification at the R² position with an electron-donating methoxy group (ANA-05) provides the most potent compound in this series. This systematic analysis guides the next round of synthesis to further optimize the lead compound.[14][15][29]

Conclusion

The synthesis of potential anti-cancer agents is a highly dynamic and interdisciplinary field that combines innovative chemical strategies with a deep understanding of cancer biology.[1][3] The methodologies outlined in this guide—from rational design and synthesis to rigorous biological evaluation—form the critical workflow for identifying and optimizing novel therapeutic candidates. The iterative nature of SAR studies, supported by robust and reproducible protocols, is paramount to refining lead compounds into molecules with enhanced potency and selectivity.[3][14] As our knowledge of cancer's molecular complexities grows, so too will the sophistication of our synthetic strategies, paving the way for the next generation of targeted and personalized cancer therapies.[3][30]

References

  • Gudipati, S., & G, S. (2012). Combinatorial approaches in anticancer drug discovery: recent advances in design and synthesis. PubMed.
  • Ahmad, I., et al. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry.
  • Kamal, A. (2019). Recent Advances in the Synthesis and Anticancer Activity of Some Molecules Other Than Nitrogen Containing Heterocyclic Moeities. PubMed.
  • Anonymous. (n.d.). Medicinal Chemistry Approaches in Oncology Drug Discovery. Hilaris Publisher.
  • Lam, K. S. (1997). Application of combinatorial library methods in cancer research and drug discovery. PubMed.
  • Ortiz, E. (2023). Synthesis and Biological Evaluation of Novel Anti-cancer Agents: An Overview. Research & Reviews: Journal of Medicinal & Organic Chemistry.
  • Lee, K. H. (n.d.). Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates. Anti-Cancer Agents in Medicinal Chemistry.
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  • Anonymous. (n.d.). New Anticancer Agents: Design, Synthesis and Evaluation. MDPI.
  • Tai, W. C. S., et al. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega.
  • Anonymous. (2025). Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). RSC Publishing.
  • Anonymous. (n.d.). Recent advances in anticancer drug discovery: A review. International Journal of Pharmaceutical and Chemical Sciences.
  • Tai, W. C. S., et al. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. PMC - NIH.
  • Anonymous. (n.d.). Bioengineering Strategies for Designing Targeted Cancer Therapies. PMC - NIH.
  • Tai, W. C. S., et al. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. PolyU Scholars Hub.
  • Anonymous. (n.d.). Design, synthesis, and biological evaluation of new arjunolic acid derivatives as anticancer agents. RSC Publishing.
  • Adan, A., et al. (2018). In vitro assays and techniques utilized in anticancer drug discovery. PubMed.
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  • Anonymous. (n.d.). Combinatorial chemistry in cancer drug discovery. ResearchGate.
  • Anonymous. (n.d.). Recent Advances in Anti-Cancer Drugs. MDPI.
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  • Leong, M. Y., et al. (n.d.). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. NIH.
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  • Anonymous. (2025). Application Notes and Protocols: Synthesis and Evaluation of Aurora Kinase Inhibitors. Benchchem.
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  • Anonymous. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences.
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  • Anonymous. (n.d.). anticancer agents synthesis: Topics by Science.gov. Science.gov.
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  • Anonymous. (n.d.). Targeted Therapeutic Strategies for the Treatment of Cancer. PMC - NIH.
  • Anonymous. (2024). Strategies for targeted cancer therapy. MedCrave online.
  • Anonymous. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Cragg, G. M., & Newman, D. J. (n.d.). Natural Products as a Vital Source for the Discovery of Cancer Chemotherapeutic and Chemopreventive Agents. PMC - PubMed Central.
  • Anonymous. (2025). Research on the Synthesis Pathways of FDA-Approved Small Molecule Kinase Inhibitors (2019-2020) - Part Two. Oreate AI Blog.

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 5-Bromoquinoline-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, specifically low yields, in the synthesis of 5-Bromoquinoline-2-carboxylic acid. This valuable intermediate requires a multi-step synthesis, where each stage presents unique opportunities for optimization and potential pitfalls. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common issues in your experimental workflow.

The most common and practical synthetic route to this compound involves a two-stage process:

  • Stage 1: Doebner-von Miller Reaction: Synthesis of the precursor, 5-bromo-2-methylquinoline, from 4-bromoaniline.

  • Stage 2: Oxidation: Oxidation of the methyl group on the precursor to a carboxylic acid.

This guide is structured to address the specific problems encountered in each of these critical stages.

Part 1: Troubleshooting the Synthesis of 5-Bromo-2-methylquinoline (Precursor)

The initial synthesis of the quinoline core via the Doebner-von Miller reaction is frequently the primary source of low overall yield.[1] This reaction involves the condensation of an aniline (4-bromoaniline) with an α,β-unsaturated carbonyl compound under strong acid catalysis.[2][3] The most significant challenge is managing side reactions that consume starting materials and complicate purification.

Q1: My reaction mixture has formed a significant amount of dark, intractable tar, making product isolation nearly impossible. What is the root cause and how can I prevent this?

Answer: This is the most common failure mode in the Doebner-von Miller and related Skraup syntheses. The formation of tar is primarily due to the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde) used in the reaction.[4][5] Under the harsh, acidic conditions required for the main reaction, these carbonyl compounds can readily self-condense into high-molecular-weight polymeric materials.[6]

Troubleshooting Protocol: Mitigating Tar Formation

  • Control Reagent Concentration via Slow Addition: Instead of adding all reagents at once, add the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) dropwise to the heated, acidic solution of 4-bromoaniline.[5] This keeps the instantaneous concentration of the polymerizable species low, favoring the desired reaction with the aniline over self-condensation.

  • Optimize Reaction Temperature: While heat is necessary, excessive temperatures accelerate polymerization.[4] The reaction is often exothermic, which can lead to thermal run-away.[7]

    • Action: Gently heat the reaction to initiate it, and if a strong exotherm is observed, use an ice bath to maintain control. Find the minimum effective temperature for your specific substrates by monitoring reaction progress via Thin Layer Chromatography (TLC).[5]

  • Employ a Biphasic Solvent System: This is a highly effective, albeit less common, strategy. By sequestering the α,β-unsaturated carbonyl in a non-polar organic phase (like toluene), its concentration in the acidic aqueous phase where polymerization occurs is dramatically reduced.[4]

    • Experimental Setup: Reflux the 4-bromoaniline in aqueous hydrochloric acid while the crotonaldehyde is dissolved in an immiscible organic solvent such as toluene. Vigorous stirring is essential to facilitate reaction at the phase interface.

  • Select the Appropriate Acid Catalyst: The type and concentration of the acid are critical.[5]

    • Action: While strong Brønsted acids (HCl, H₂SO₄) are standard, consider screening Lewis acids (e.g., ZnCl₂, SnCl₄) which can sometimes promote the desired cyclization at lower temperatures with less charring.[4][5]

Q2: The reaction is very slow and gives a poor conversion to 5-bromo-2-methylquinoline, even with minimal tarring. What factors are limiting the reaction rate?

Answer: The electronic nature of the substituents on the aniline ring significantly impacts reactivity. The bromine atom on 4-bromoaniline is an electron-withdrawing group, which deactivates the aromatic ring. This makes the key intramolecular electrophilic aromatic substitution (cyclization) step of the mechanism more difficult compared to aniline itself.[4]

Troubleshooting Protocol: Overcoming Low Reactivity

  • Systematic Temperature Increase: Cautiously increase the reflux temperature. Monitor the reaction by TLC at regular intervals (e.g., every hour) to find a balance between an acceptable reaction rate and the onset of byproduct formation.

  • Catalyst Optimization: For deactivated anilines, a stronger catalytic system may be required.

    • Lewis Acids: Experiment with Lewis acids such as zinc chloride or tin tetrachloride, which can be more effective than Brønsted acids at promoting the cyclization step.[3][5] Ensure all reagents and solvents are anhydrous when using water-sensitive Lewis acids.

    • Acid Concentration: Ensure the acid is sufficiently concentrated. A dilute acid will not effectively catalyze the reaction.[5]

Part 2: Troubleshooting the Oxidation of 5-Bromo-2-methylquinoline

Once the precursor is successfully synthesized and purified, the second stage involves the oxidation of the C2-methyl group to a carboxylic acid. This step is critical for yield and purity, as incomplete reactions or side reactions can lead to significant product loss.

Q3: My oxidation is incomplete, leaving a mixture of starting material and the desired carboxylic acid that is difficult to separate. How can I push the reaction to completion?

Answer: Incomplete oxidation is typically a result of insufficient oxidant, poor reaction kinetics, or heterogeneity issues. When using a strong oxidant like potassium permanganate (KMnO₄), the reaction produces manganese dioxide (MnO₂), a solid that can coat the starting material and prevent full conversion.[8]

Troubleshooting Protocol: Achieving Complete Oxidation

  • Adjust Oxidant Stoichiometry: Ensure you are using a sufficient molar excess of the oxidizing agent. For the oxidation of a methyl group to a carboxylic acid, at least 2 equivalents of KMnO₄ are theoretically required. Practically, using 2.5-3.0 equivalents is often necessary to drive the reaction to completion.[8]

  • Ensure Efficient Mixing: Vigorous mechanical stirring is crucial, especially in heterogeneous mixtures, to ensure proper contact between the substrate and the oxidant.

  • Optimize Temperature and Time: These reactions often require elevated temperatures (e.g., 85-90 °C) to proceed at a reasonable rate.[8] Monitor the disappearance of the starting material by TLC. If the reaction stalls, a modest increase in temperature or an extended reaction time may be required.

  • Phase-Transfer Catalysis: For substrates with low aqueous solubility, a phase-transfer catalyst can be employed to shuttle the permanganate ion into the organic phase, improving the reaction rate and efficiency.

Q4: The yield is still low despite achieving full conversion of the starting material. I suspect the product is degrading. How can this be prevented?

Answer: The quinoline ring system is relatively robust, but under harsh oxidizing conditions (excessive heat, high oxidant concentration), over-oxidation can occur, leading to cleavage of the benzene or pyridine ring and a loss of desired product.[9] The workup procedure is also critical; the product is an amphoteric molecule that requires careful pH control for efficient isolation.

Troubleshooting Protocol: Preventing Product Degradation and Loss

  • Careful Temperature Control: Avoid excessively high temperatures. Maintain a consistent temperature as specified in literature procedures or determined during your optimization.[5]

  • Prompt and Controlled Workup:

    • Once the reaction is complete (as determined by TLC), cool the mixture immediately to room temperature.

    • Quench any excess oxidant by adding a reducing agent like sodium bisulfite or by carefully adding a small amount of ethanol until the purple color of permanganate disappears.

    • Filter the mixture to remove the MnO₂ precipitate.

    • Carefully adjust the pH of the filtrate. The carboxylic acid product will be soluble at high pH (as the carboxylate salt) and will precipitate out at its isoelectric point (typically in the acidic range of pH 3-4).[8] Adjusting the pH too far into the acidic range can cause the quinoline nitrogen to protonate, increasing solubility and reducing isolated yield.

Frequently Asked Questions (FAQs)

Q5: What is the best way to monitor the progress of these reactions? A5: Thin Layer Chromatography (TLC) is the most effective and accessible method.[5][7]

  • For Stage 1 (Doebner-von Miller): Use a non-polar solvent system, such as 20-30% ethyl acetate in hexanes. The 5-bromo-2-methylquinoline product will be less polar than the starting 4-bromoaniline.

  • For Stage 2 (Oxidation): Use a more polar system, such as 50% ethyl acetate in hexanes with 1% acetic acid. The carboxylic acid product is highly polar and will have a much lower Rf value than the 5-bromo-2-methylquinoline starting material. The acetic acid in the eluent helps to produce sharper spots for the acidic product.

Q6: What is a reliable method for purifying the final this compound? A6: The acidic nature of the product makes it amenable to a straightforward acid-base extraction and subsequent recrystallization.[10]

Purification Protocol

  • Dissolution: Dissolve the crude solid product in a dilute aqueous base, such as 1M sodium bicarbonate or sodium carbonate solution. The desired product will form a water-soluble sodium salt.

  • Extraction of Neutral Impurities: Wash the aqueous solution 2-3 times with an organic solvent like dichloromethane or ethyl acetate. This will remove non-acidic impurities, such as any unreacted 5-bromo-2-methylquinoline.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it with 1M HCl with vigorous stirring. The this compound will precipitate out as a solid. Monitor the pH to ensure you reach the point of maximum precipitation (typically pH 3-4).

  • Isolation & Recrystallization: Collect the solid by vacuum filtration, wash it with cold water, and dry it. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[10]

Data & Visualizations

Table 1: Impact of Key Parameters on Reaction Yield
StageParameterLow Setting EffectHigh Setting EffectRecommended Action
1. Precursor Synthesis Temperature Low conversion, slow reactionIncreased tar formation, polymerization[4]Find minimum effective temperature (e.g., 100-120 °C) and control exotherm.
Acid Catalyst Incomplete cyclizationPotential for increased charring/tarring[6]Screen Brønsted (HCl, H₂SO₄) and Lewis (ZnCl₂) acids.
Reagent Addition N/A (if all added at once)N/A (if all added at once)Add α,β-unsaturated carbonyl slowly to heated aniline solution.[5]
2. Oxidation Temperature Slow or incomplete oxidationProduct degradation, ring cleavage[5]Maintain moderate heat (e.g., 85-90 °C) and monitor by TLC.[8]
Oxidant (KMnO₄) Incomplete reactionPotential for over-oxidation, harsh conditionsUse a molar excess (2.5-3.0 eq.) but avoid a large surplus.
Workup pH Product remains in solution as saltProduct may redissolve as quinolinium saltCarefully adjust to isoelectric point (pH ~3-4) for precipitation.[8]
Troubleshooting Workflow for Low Yield

G start Low Final Yield of This compound stage1_issue Issue in Stage 1: Precursor Synthesis start->stage1_issue stage2_issue Issue in Stage 2: Oxidation start->stage2_issue tar High Tar / Polymer Formation stage1_issue->tar Symptom low_conversion Low Conversion / Sluggish Reaction stage1_issue->low_conversion Symptom sol_temp Solution: Optimize Temperature & Control Exotherm tar->sol_temp Cause sol_addition Solution: Slow Reagent Addition tar->sol_addition Cause sol_catalyst Solution: Optimize Acid Catalyst (Type & Conc.) tar->sol_catalyst Cause low_conversion->sol_temp Cause low_conversion->sol_catalyst Cause incomplete_ox Incomplete Oxidation stage2_issue->incomplete_ox Symptom degradation Product Degradation / Loss stage2_issue->degradation Symptom incomplete_ox->sol_temp Cause sol_oxidant Solution: Increase Oxidant Stoichiometry (e.g., 2.5-3 eq.) incomplete_ox->sol_oxidant Cause degradation->sol_temp Cause sol_workup Solution: Control Workup Conditions (Temp & pH) degradation->sol_workup Cause

Caption: Troubleshooting workflow for low yield synthesis.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Eisch, J. J., & Dluzniewski, T. (1989). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Journal of Organic Chemistry, 54(6), 1269–1274.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • Benchchem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • Benchchem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
  • Benchchem. (n.d.). Byproduct formation in the Doebner-von Miller reaction.
  • SynArchive. (n.d.). Doebner-Miller Reaction.
  • Chemistry Lessons by Unacademy. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube.
  • Wang, X., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(11), 4021-4027.
  • All about chemistry. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube.
  • ResearchGate. (n.d.). Optimization process of synthesis of N-(4-bromophenyl)quinoline-2-carboxamide (5c) and N-(4-bromophenyl)naphthalene-2-carboxamide (6) under microwave irradiation.
  • Yue, D., et al. (2003). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 68(1), 6-9.
  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?.
  • Benchchem. (n.d.). Synthesis of 6-Bromoquinoline from 4-Bromoaniline via Skraup Reaction: An Application Note and Detailed Protocol.
  • National Institutes of Health (NIH). (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
  • Organic Syntheses. (n.d.). Procedure for the synthesis of pyrimidine-5-carboxylic acid p-tolylamide methanesulfonate.
  • Advanced Journal of Chemistry, Section A. (2023). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • MDPI. (n.d.). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands.
  • (n.d.). Preparation and Properties of Quinoline.
  • Organic Syntheses. (n.d.). Procedure for the synthesis of 5-bromo-8-nitroisoquinoline.
  • National Institutes of Health (NIH). (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives.
  • PubMed. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship.
  • Google Patents. (n.d.). CN104987308A - Preparation method for 5-bromine-2-picolinic acid.
  • Benchchem. (n.d.). Technical Support Center: Purification of Quinoxaline-2-Carboxylic Acid Activating Enzyme.
  • Semantic Scholar. (2014). A facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features.
  • Google Patents. (n.d.). CN103387530A - 5-bromoindole preparation method.

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purification of 5-Bromoquinoline-2-carboxylic acid from crude reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Bromoquinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound from crude reaction mixtures. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

I. Understanding the Compound and Potential Impurities

This compound is a heterocyclic compound with a molecular weight of 252.06 g/mol .[1] Its structure, containing both a carboxylic acid group and a quinoline ring system, dictates its chemical properties and the likely impurities that may arise during its synthesis.

Common Impurities May Include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors to the quinoline ring or the carboxylic acid moiety.

  • Byproducts from Side Reactions: Incomplete reactions or alternative reaction pathways can lead to structurally related impurities. For instance, in bromination reactions, isomers or di-brominated products might form.[2][3]

  • Residual Solvents: Solvents used in the reaction or initial work-up can be carried through.

  • Inorganic Salts: Formed during pH adjustments or as byproducts of certain reagents.

The first step in any purification strategy is to characterize the crude mixture. Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for identifying the major components and guiding the choice of purification method.[4][5]

II. Troubleshooting and FAQs

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

FAQs: General Purification Strategy

Q1: What is the most effective initial purification strategy for a crude solid of this compound?

A1: For solid carboxylic acids, a well-executed acid-base extraction is often the most powerful initial purification step.[6] This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities.[7][8] The crude material is dissolved in a suitable organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate).[9] The carboxylic acid is deprotonated to form its water-soluble carboxylate salt, which partitions into the aqueous layer.[10] The aqueous layer is then separated and re-acidified to precipitate the purified carboxylic acid.[8]

Q2: My compound is a solid. Should I prioritize recrystallization or chromatography?

A2: Recrystallization is often the preferred method for purifying solid compounds if a suitable solvent can be found.[11] It is a cost-effective and scalable technique that can yield highly pure crystalline material. Column chromatography is a powerful alternative, especially for separating compounds with similar polarities or when a suitable recrystallization solvent cannot be identified.[6]

FAQs: Acid-Base Extraction

Q3: I performed an acid-base extraction, but my yield is very low. What could be the cause?

A3: Low yield in acid-base extraction can stem from several factors:

  • Incomplete Extraction: Ensure you have used a sufficient volume of the basic solution and have performed multiple extractions (typically 2-3) to ensure all the carboxylic acid has been transferred to the aqueous phase.[6]

  • Incomplete Precipitation: After separating the aqueous layer, ensure it is cooled (e.g., in an ice bath) and that a strong acid (like 6M HCl) is added slowly until the solution is acidic to litmus paper to ensure complete precipitation of the carboxylic acid.[6]

  • Choice of Base: While a strong base like NaOH can be used, a weaker base like sodium bicarbonate (NaHCO₃) is often sufficient and can be more selective.[9]

  • Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping your product. If this occurs, allowing the mixture to stand for a longer period or adding a small amount of brine can help break the emulsion.

Q4: After acidification of the aqueous layer, my product oiled out instead of precipitating as a solid. What should I do?

A4: "Oiling out" occurs when the melting point of the solid is lower than the temperature of the solution, or if impurities are depressing the melting point. If your product is an oil, you can attempt to extract it back into an organic solvent (like ethyl acetate or dichloromethane).[8] The organic layers can then be combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent removed under reduced pressure.

Workflow for Acid-Base Extraction

AcidBaseExtraction cluster_0 Initial State cluster_1 Extraction cluster_2 Isolation Crude Crude this compound (dissolved in organic solvent) SeparatoryFunnel Separatory Funnel Crude->SeparatoryFunnel Add aq. NaHCO₃ & Shake AqueousLayer Aqueous Layer (Sodium 5-bromoquinoline-2-carboxylate) SeparatoryFunnel->AqueousLayer Separate Layers OrganicLayer Organic Layer (Neutral/Basic Impurities) SeparatoryFunnel->OrganicLayer Precipitation Precipitation AqueousLayer->Precipitation Add HCl (aq) Filtration Filtration & Drying Precipitation->Filtration PureProduct Pure this compound Filtration->PureProduct

Caption: Workflow for purifying this compound via acid-base extraction.

FAQs: Recrystallization

Q5: I'm struggling to find a suitable solvent for recrystallization. What are the ideal properties?

A5: An ideal recrystallization solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at the solvent's boiling point.

  • Not react with the compound.

  • Have a boiling point that is not excessively high, to allow for easy removal.

  • Dissolve impurities well at room temperature or not at all at high temperatures.

  • Yield well-formed crystals upon cooling.

For quinoline carboxylic acid derivatives, solvents like ethanol, N,N-Dimethylformamide (DMF), and formamide have been shown to be effective for purification by heating and stirring.[12][13]

Q6: My recrystallization yielded very fine needles or powder, not large crystals. Is the purity compromised?

A6: The formation of very small crystals, while not ideal for ease of handling, does not necessarily mean the product is impure. Rapid cooling often leads to the formation of smaller crystals. To encourage the growth of larger crystals, allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize recovery. Scratching the inside of the flask with a glass rod at the solution's surface can also induce crystallization.

FAQs: Chromatography

Q7: My carboxylic acid is streaking on the silica gel TLC plate. How can I get a clean spot?

A7: Streaking of carboxylic acids on silica gel is a common problem due to the interaction between the acidic proton of the carboxyl group and the slightly acidic silica gel. To mitigate this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[6] This keeps the carboxylic acid in its protonated form, leading to a more defined spot.

Q8: What type of column chromatography is best for this compound?

A8: Both normal-phase and reversed-phase chromatography can be effective.

  • Normal-Phase (Silica Gel): This is a common choice. As mentioned, adding a small amount of acid to the mobile phase can improve peak shape.

  • Reversed-Phase (C18): This is particularly useful for purifying polar compounds.[14] A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to improve peak shape.[15][16]

Purity Assessment

Q9: How can I definitively assess the purity of my final product?

A9: A combination of methods is recommended for a comprehensive purity assessment:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically broaden and depress the melting point.[4]

  • Chromatography (HPLC/TLC): A single spot on a TLC plate in multiple solvent systems or a single sharp peak in an HPLC chromatogram suggests high purity. HPLC can also be used for quantitative purity determination.[17][18]

  • Spectroscopy (NMR, IR, Mass Spec): ¹H and ¹³C NMR spectroscopy can confirm the structure and identify impurities.[5] IR spectroscopy can confirm the presence of key functional groups, and mass spectrometry confirms the molecular weight.[19]

Table 1: Analytical Techniques for Purity Assessment

TechniquePurposeKey Considerations
Melting Point Assess purity and identityCompare to literature value; a sharp range indicates high purity.[4]
TLC Monitor reaction progress and purityUse an acidic modifier in the eluent to prevent streaking.[6]
HPLC Quantitative purity analysisReversed-phase C18 columns are often effective for quinoline carboxylic acids.[15][16]
¹H & ¹³C NMR Structural confirmation and impurity identificationProvides detailed structural information.[5]
Mass Spec Confirm molecular weightConfirms the mass of the desired product and can help identify impurities.[19]

III. Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[6] Stopper the funnel and gently invert it several times, venting frequently to release pressure from CO₂ evolution.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium salt of the carboxylic acid into a clean flask.[6]

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the carboxylic acid has been extracted.[6] Combine the aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add 6M HCl dropwise with stirring until the solution is acidic (test with litmus or pH paper).[6] The this compound should precipitate out.

  • Isolation: Collect the solid product by suction filtration, washing with cold deionized water.

  • Drying: Dry the purified solid in a vacuum oven or desiccator.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of your product in various solvents to find a suitable one (e.g., ethanol, DMF, formamide).[12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture to boiling with stirring to dissolve the solid completely. Add more solvent in small portions if necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by suction filtration, washing with a small amount of cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator.

IV. Conclusion

The successful purification of this compound relies on a systematic approach that begins with an understanding of the potential impurities and a logical selection of purification techniques. Acid-base extraction provides an excellent initial purification step, often followed by recrystallization to achieve high purity. Chromatographic methods offer powerful alternatives for more challenging separations. Finally, a combination of analytical techniques is essential to rigorously confirm the purity and identity of the final product.

V. References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 5-bromo-2,4-quinolinedicarboxylic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure 21. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • LabSolutions. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromoquinoline-8-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN104987308A - Preparation method for 5-bromine-2-picolinic acid. Retrieved from

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • NIH. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC. Retrieved from [Link]

  • Chromatography Forum. (2006, May 12). How do you perform purity analysis?. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]

  • ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

  • Google Patents. (n.d.). CN101514184A - A kind of synthetic method of 5-bromo-2-picoline. Retrieved from

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro. Retrieved from [Link]

  • MDPI. (n.d.). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Retrieved from [Link]

  • Reddit. (2023, March 9). carboxylic acid solubility + TLC : r/chemhelp. Retrieved from [Link]

  • PubChem. (n.d.). 8-Bromoquinoxaline-5-carboxylic acid. Retrieved from [Link]

Sources

Navigating the Synthesis of Quinoline Carboxylic Acids: A Technical Support Guide to Identifying and Mitigating Common Impurities

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of quinoline carboxylic acids is a foundational yet often challenging endeavor. The inherent reactivity of the precursors and the vigorous conditions frequently employed can lead to a variety of impurities that complicate purification, reduce yields, and compromise the integrity of the final compound. This technical support center provides a comprehensive guide to identifying, understanding, and mitigating these common impurities through a series of troubleshooting guides and frequently asked questions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental observations and provides actionable solutions to remedy common impurity-related problems encountered during the synthesis of quinoline carboxylic acids.

Problem 1: The reaction mixture has turned into a thick, dark, and unmanageable tar.

Symptoms: A dark, viscous, often black or brown, tar-like substance forms in the reaction vessel, making product isolation difficult and significantly reducing the yield.

Likely Cause: Tar formation is a common consequence of polymerization of reactive intermediates, particularly in syntheses conducted under harsh acidic and high-temperature conditions, such as the Skraup and Doebner-von Miller reactions.[1] In the Skraup synthesis, for instance, the in situ generated acrolein from glycerol dehydration is highly susceptible to polymerization under strong acid catalysis.[1]

Solutions:

  • Temperature Control: Strict and uniform heating is crucial. Localized overheating can trigger polymerization. Utilizing a suitable high-boiling solvent can aid in even heat distribution.[1]

  • Moderating Agents: For highly exothermic reactions like the Skraup synthesis, the addition of a moderating agent such as ferrous sulfate (FeSO₄) or boric acid can help control the reaction's vigor.[1]

  • Efficient Stirring: Maintain vigorous and consistent stirring throughout the reaction to prevent localized hotspots and concentration gradients.[1]

  • Controlled Reagent Addition: Add strong acids, like sulfuric acid, slowly and with adequate cooling to manage the exothermic nature of their addition.[1]

Problem 2: The final product is contaminated with a regioisomer that is difficult to separate.

Symptoms: Analytical data (e.g., ¹H NMR, HPLC) indicates the presence of more than one isomer of the desired quinoline carboxylic acid. These isomers often co-elute during column chromatography and co-crystallize, making purification challenging.

Likely Cause: The use of asymmetrically substituted anilines in reactions like the Gould-Jacobs or Combes synthesis can lead to cyclization at two different ortho positions, resulting in a mixture of regioisomers.[2][3] The similar physicochemical properties of these isomers make their separation arduous.

Solutions:

  • Chromatographic Optimization:

    • Solvent System Screening: Systematically screen a wide range of solvent systems with varying polarities using thin-layer chromatography (TLC) to find an eluent that provides even a slight separation.

    • Advanced Techniques: For particularly challenging separations, consider preparative high-performance liquid chromatography (HPLC) or high-speed counter-current chromatography (HSCCC).[4][5]

  • Chemical Derivatization: If the isomeric mixture possesses a reactive functional group (e.g., the carboxylic acid), it can be converted into a mixture of derivatives. These new compounds may have more distinct physical properties, facilitating their separation. Following separation, the derivatizing group can be removed to yield the pure isomers.[4]

  • Fractional Crystallization: This technique can be effective if the regioisomers have a significant difference in solubility in a specific solvent. This process may require several iterations to achieve high purity.[4]

Problem 3: The desired quinoline-4-carboxylic acid has decarboxylated.

Symptoms: The isolated product is the corresponding quinoline derivative lacking the carboxylic acid group at the 4-position. This is often observed as a product with a higher than expected melting point and a different fragmentation pattern in mass spectrometry.

Likely Cause: Decarboxylation is a known side reaction for quinoline-4-carboxylic acids, particularly at elevated temperatures.[2] This is a common issue in the final stages of the Gould-Jacobs and Doebner reactions if the temperature is not carefully controlled.[2][6]

Solutions:

  • Temperature Control: Carefully control the reaction temperature, especially during the cyclization and any subsequent heating steps. Lowering the reaction temperature can significantly reduce the rate of decarboxylation.[2]

  • Catalyst Choice: In some cases, the choice of catalyst can influence the propensity for decarboxylation. Milder reaction conditions are generally preferred.

  • Reaction Time: Minimize the reaction time at high temperatures to reduce the exposure of the product to conditions that favor decarboxylation.[6]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding impurities in quinoline carboxylic acid synthesis, focusing on the underlying chemistry and analytical strategies.

Q1: What are the most common types of impurities in the Gould-Jacobs synthesis of quinoline-4-carboxylic acids?

The Gould-Jacobs reaction, which involves the condensation of an aniline with an alkoxymethylenemalonate followed by thermal cyclization, can present several types of impurities:[7][8]

  • Unreacted Starting Materials: Residual aniline and alkoxymethylenemalonate can be present if the initial condensation is incomplete.

  • Anilidomethylenemalonate Intermediate: Incomplete thermal cyclization will result in the presence of the anilidomethylenemalonate intermediate.[6]

  • Regioisomers: As mentioned previously, the use of meta-substituted anilines can lead to the formation of isomeric quinolone products.[2]

  • Degradation Products: The high temperatures required for cyclization (often >250 °C) can lead to the decomposition of the desired product, potentially through decarboxylation or other degradation pathways.[3]

Q2: In the Doebner reaction, what impurities can arise from the pyruvic acid?

The Doebner reaction synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[9] Pyruvic acid itself can be a source of impurities:

  • Decomposition Products: Pyruvic acid can decompose at elevated temperatures, leading to the formation of byproducts that can be incorporated into the final product or complicate purification.[10] Slow, dropwise addition of pyruvic acid to the heated reaction mixture can mitigate its decomposition.[11]

  • Reduced Byproducts: In a "hydrogen-transfer" mechanism, a dihydroquinoline intermediate can reduce the imine formed between the aniline and the aldehyde. This leads to a reduced aniline byproduct and a lower yield of the desired oxidized quinoline product. This is more prevalent when using anilines with electron-withdrawing groups.[10]

Q3: What is the keto-acid intermediate in the Pfitzinger reaction, and can it be an impurity?

The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, which opens the five-membered ring to form a keto-acid intermediate (an isatinate).[12] If this intermediate does not efficiently condense with the carbonyl compound and subsequently cyclize, it can remain as an impurity in the final product.

Q4: How can I use analytical techniques to identify these impurities?

A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a mass spectrometer (LC-MS), is a powerful tool for separating and identifying impurities. A reversed-phase C18 column is commonly used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[7][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the desired product and its impurities.[14] Two-dimensional NMR techniques, such as COSY and HMBC, can help establish connectivity and differentiate between isomers.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying volatile impurities and byproducts.

Summary of Common Impurities

Impurity TypeCommon Source Reaction(s)Recommended Analytical Technique(s)
Unreacted Starting MaterialsAll synthesesHPLC, TLC, GC-MS
Reaction IntermediatesGould-Jacobs, PfitzingerHPLC, LC-MS
RegioisomersGould-Jacobs, CombesHPLC, ¹H NMR, 2D NMR
Polymeric/Tarry ByproductsSkraup, Doebner-von MillerVisual inspection, solubility tests
Decarboxylation ProductsGould-Jacobs, DoebnerHPLC, LC-MS, ¹H NMR
Reduced ByproductsDoebnerHPLC, LC-MS

Experimental Protocols

Protocol 1: General HPLC Method for Purity Analysis

This protocol provides a starting point for the analysis of quinoline carboxylic acids and their impurities. Optimization may be required based on the specific compound.

  • Instrumentation: HPLC system with UV detector, C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-17 min: 90% B

    • 17-18 min: 90-10% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at a wavelength determined by the UV spectrum of the main compound (typically around 254 nm or 325 nm).[7]

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of the mobile phases) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Purification by Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds.[1][15]

  • Solvent Selection: Choose a solvent in which the quinoline carboxylic acid is sparingly soluble at room temperature but highly soluble when hot. Common solvents to screen include ethanol, methanol, acetone, and water.[1]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot solvent to form a saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Visualizing Impurity Formation Pathways

The following diagrams illustrate the formation of common impurities in the Gould-Jacobs and Doebner reactions.

Gould_Jacobs_Impurities cluster_reactants Reactants cluster_reaction Gould-Jacobs Reaction cluster_impurities Potential Impurities aniline Aniline intermediate Anilidomethylenemalonate (Intermediate Impurity) aniline->intermediate Condensation malonate Alkoxymethylenemalonate malonate->intermediate product Quinoline-4-carboxylic Acid Ester intermediate->product Thermal Cyclization regioisomer Regioisomeric Product intermediate->regioisomer Alternative Cyclization decarboxylated Decarboxylated Product product->decarboxylated High Temp. degradation Other Degradation Products product->degradation High Temp.

Caption: Impurity pathways in the Gould-Jacobs synthesis.

Doebner_Reaction_Impurities cluster_reactants Reactants cluster_reaction Doebner Reaction cluster_impurities Potential Impurities aniline Aniline imine Imine Intermediate aniline->imine aldehyde Aldehyde aldehyde->imine pyruvic Pyruvic Acid dihydroquinoline Dihydroquinoline Intermediate pyruvic->dihydroquinoline pyruvic_decomp Pyruvic Acid Decomposition Products pyruvic->pyruvic_decomp High Temp. imine->dihydroquinoline reduced_byproduct Reduced Imine Byproduct imine->reduced_byproduct product Quinoline-4-carboxylic Acid dihydroquinoline->product Oxidation dihydroquinoline->reduced_byproduct Hydrogen Transfer

Caption: Impurity pathways in the Doebner reaction.

References

  • SIELC Technologies. (2018). Separation of Quinoline-4-carboxylic acid on Newcrom R1 HPLC column. [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. [Link]

  • Stępień, K., et al. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(23), 5643. [Link]

  • Wikipedia. (n.d.). Doebner reaction. [Link]

  • Gould-Jacobs Reaction. (n.d.). [Link]

  • Trai, T. N., et al. (2021). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Trade Science Inc.[Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]

  • Beck, A. (2014). Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives. UNCW Institutional Repository. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

  • Reddit. (2023, November 8). How to separate these regioisomers? r/OrganicChemistry. [Link]

  • Al-Sultani, K. J. (2017). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. International Journal of Science and Research (IJSR), 6(7), 1655-1662. [Link]

  • LabXchange. (n.d.). Lab Procedure: Recrystallization. [Link]

  • Wikiwand. (n.d.). Gould–Jacobs reaction. [Link]

  • Yoshimura, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12389–12398. [Link]

  • Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. [Link]

  • Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(45), 26777-26798. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 231-253. [Link]

  • ResearchGate. (n.d.). HPLC profiles of the reaction mixture and purity analysis during the.... [Link]

  • Prajapati, S. M., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(47), 24463-24476. [Link]

  • itschemistrytime. (2022, December 31). Quinoline - SYNTHESIS AND REACTION #mscchemistrynotes #heterocyclic #notes. YouTube. [Link]

  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 194-204. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. [Link]

  • Al-Sultani, K. J. (2017). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. Semantic Scholar. [Link]

  • Vitale, P., et al. (2020). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 25(23), 5643. [Link]

  • Karton, A., et al. (2012). Decomposition of Pyruvic Acid on the Ground-State Potential Energy Surface. The Journal of Physical Chemistry A, 116(24), 6146–6154. [Link]

  • Lawrence Berkeley National Laboratory. (n.d.). eScholarship.org. [Link]

  • Shmuel, A., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(11), e4629. [Link]

  • ResearchGate. (n.d.). Reaction pathways of the decomposition of pyruvic acid in the gas.... [Link]

  • Cohen, T., & Schambach, R. A. (1970). Copper-quinoline decarboxylation. Journal of the American Chemical Society, 92(10), 3189–3190. [Link]

  • Trevisi, P., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Journal of Chromatography B, 1230, 123910. [Link]

  • ResearchGate. (n.d.). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. [Link]

  • Li, L., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PLoS ONE, 8(10), e78103. [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling for 5-Bromoquinoline Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 5-bromoquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging yet valuable substrate. The inherent properties of the quinoline system, particularly the coordinating nitrogen atom, can present unique obstacles. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized starting protocols to help you navigate these challenges and achieve high-yield, reproducible results.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the catalytic cycle is crucial for effective troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] Each step is influenced by the choice of catalyst, ligand, base, and solvent, and identifying the rate-limiting or problematic step is the key to optimization.

Suzuki_Cycle pd0 Pd(0)L_n Active Catalyst oa_complex Ar-Pd(II)(X)L_n Oxidative Addition Complex pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(Ar')L_n Transmetalation Complex oa_complex->trans_complex Transmetalation trans_complex:e->pd0:w product Ar-Ar' Coupled Product trans_complex->product Reductive Elimination arx 5-Bromoquinoline (Ar-X) arx->oa_complex boronic Boronic Acid/Ester (Ar'-B(OR)₂) boronic->trans_complex base Base base->trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide

This section addresses specific, common problems encountered during the Suzuki coupling of 5-bromoquinoline.

Q1: I am getting low to no yield of my desired product. What are the first things I should check?

This is the most common issue and can stem from several sources. A systematic approach is essential.[2][3]

Answer:

  • Inert Atmosphere Integrity: The Pd(0) active catalyst is highly sensitive to oxygen.[2] Inefficient degassing or a poor seal can lead to rapid catalyst decomposition and formation of palladium black.[4]

    • Solution: Ensure your solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for at least 20-30 minutes.[5] Assemble your reaction under a positive pressure of inert gas.

  • Catalyst Activity: The choice of palladium precursor and ligand is critical. The nitrogen atom in the quinoline ring can coordinate to the palladium center, acting as an inhibitor and deactivating the catalyst.[6][7]

    • Solution: Switch to a more robust catalyst system. While Pd(PPh₃)₄ may work for simple substrates, it is often ineffective here.[2] Start with a reliable precatalyst like **[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) **.[8][9] If yields remain low, consider using bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) that shield the metal center and promote the difficult oxidative addition and reductive elimination steps.[1][2]

  • Reagent Quality: Boronic acids are susceptible to degradation, particularly protodeboronation, where the C-B bond is cleaved.[10][11]

    • Solution: Use fresh, high-purity boronic acid. If you suspect degradation, consider converting the boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin).[11]

  • Base and Solvent Choice: The base is crucial for activating the boronic acid for the transmetalation step.[2] Its effectiveness is highly dependent on the solvent system.

    • Solution: Ensure your base is finely powdered and anhydrous if required. For 5-bromoquinoline, a moderately strong base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases like K₂CO₃.[2][3] The solvent must solubilize the reactants; common choices include dioxane, THF, or DMF, often with a small amount of water (e.g., 4:1 or 5:1 organic:water) to help dissolve the base.[12][13]

Troubleshooting_Workflow start Low / No Yield check_inert Is the inert atmosphere rigorous? start->check_inert First Check check_reagents Are reagents (especially boronic acid) high quality? check_inert->check_reagents Yes sol_inert Improve Degassing (e.g., Freeze-Pump-Thaw) check_inert->sol_inert No check_catalyst Is the catalyst system (Pd source + ligand) optimal for a heteroaryl substrate? check_reagents->check_catalyst Yes sol_reagents Use Fresh Boronic Acid or Switch to Pinacol Ester check_reagents->sol_reagents No check_conditions Are base, solvent, and temperature optimized? check_catalyst->check_conditions Yes sol_catalyst Use Pd(dppf)Cl₂ or Bulky Phosphine Ligands (e.g., SPhos, XPhos) check_catalyst->sol_catalyst No sol_conditions Screen Bases (K₃PO₄, Cs₂CO₃) & Solvents (Dioxane/H₂O) check_conditions->sol_conditions No

Caption: A systematic workflow for troubleshooting low-yield Suzuki reactions.

Q2: I am observing significant formation of quinoline (dehalogenation byproduct). How can I prevent this?

Answer: Dehalogenation occurs when the organopalladium intermediate is reduced instead of undergoing transmetalation.[10] This is a common side reaction with heteroaryl halides.

  • Mechanism Insight: After oxidative addition, the Ar-Pd(II)-X intermediate can react with a hydride source in the mixture, leading to reductive elimination of Ar-H (quinoline).[10]

  • Solutions:

    • Change the Base/Solvent System: Some bases and solvents are more prone to generating hydride species. If you are using an alcohol-based solvent or certain amine bases, they can be a source of hydrides. Switching to an aprotic solvent like dioxane or toluene with an inorganic base like K₃PO₄ can mitigate this.[11]

    • Increase Boronic Acid Equivalents: Ensure the transmetalation step is as fast as possible by increasing the concentration of the activated boronic acid. Try increasing the equivalents from 1.2 to 1.5.

    • Use a More Electron-Rich Ligand: Electron-rich ligands can sometimes accelerate the desired transmetalation/reductive elimination pathway relative to the dehalogenation pathway.

Q3: My boronic acid seems to be decomposing (protodeboronation). What can I do?

Answer: Protodeboronation is the cleavage of the C–B bond by a proton source, and it competes directly with the desired transmetalation step.[4] It is often accelerated by strong bases and excess water.[2]

  • Solutions:

    • Use a More Stable Boron Reagent: The best solution is often to switch from a boronic acid to a more stable boronic acid pinacol ester (Bpin) or a potassium trifluoroborate salt (BF₃K) .[11] These are significantly more resistant to protodeboronation.

    • Optimize the Base: While a strong base is needed, overly harsh conditions can accelerate decomposition. K₃PO₄ often provides a good balance of reactivity and stability. Avoid strong hydroxide bases if possible.[2]

    • Control Water Content: While a small amount of water is often beneficial for dissolving the base, excess water can promote this side reaction.[2] If using a biphasic system like dioxane/water, ensure the ratio is controlled. For some systems, rigorously anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) can be effective, though this is a more advanced technique.[14]

Q4: My reaction mixture turns black immediately, and the reaction stalls. What does this mean?

Answer: The rapid formation of a black precipitate is almost always indicative of the decomposition of the soluble Pd(0) catalyst into insoluble, inactive palladium black.[4][15]

  • Causes and Solutions:

    • Oxygen Contamination: This is the most frequent cause. See Q1 for improving inert atmosphere techniques.

    • High Temperature: Excessively high temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature (e.g., 80-90 °C instead of >100 °C).[16]

    • Inappropriate Ligand: For some systems, the ligand may not be robust enough to stabilize the Pd(0) species throughout the catalytic cycle. Using more stable precatalysts or strongly coordinating bulky phosphine ligands can improve catalyst lifetime.[17]

FAQ: Optimizing Reaction Parameters

Q1: Which palladium catalyst and ligand system is the best starting point for 5-bromoquinoline?

Answer: There is no single "best" catalyst for all substrates, but for a challenging N-heterocycle like 5-bromoquinoline, a robust system is required.

Catalyst SystemLigand TypeCommon Precursor(s)Key AdvantagesConsiderations
Pd(dppf)Cl₂ Ferrocene-based DiphosphinePd(dppf)Cl₂Excellent general-purpose catalyst for heteroaryl couplings, commercially available, and reliable.[8][9]May not be sufficient for the most challenging or sterically hindered coupling partners.
Buchwald Ligands Bulky Biaryl MonophosphinesSPhos, XPhos, RuPhosHighly active, promotes difficult oxidative additions, and stabilizes the catalyst, often allowing for lower catalyst loading and temperature.[1][2]More expensive than standard ligands. Requires use with a Pd precursor like Pd(OAc)₂ or Pd₂(dba)₃.
Pd(PPh₃)₄ Monodentate PhosphinePd(PPh₃)₄Inexpensive and simple to use.Often shows low reactivity with electron-rich or N-containing heteroaryl halides.[2] Generally not the first choice for this substrate.
NHC Ligands N-Heterocyclic CarbenesPEPPSI™-type precatalystsStrong σ-donors that form very stable complexes; highly effective for coupling unreactive chlorides.[2][17]Can be more sensitive to air and moisture during setup.

Recommendation: Start with Pd(dppf)Cl₂ (2-5 mol%). If the yield is unsatisfactory, move to a second-generation Buchwald ligand system such as SPhos (4-10 mol%) with Pd(OAc)₂ (2-5 mol%).

Q2: How do I select the optimal base for my reaction?

Answer: The base's role is to activate the boronic acid to form a more nucleophilic boronate species for transmetalation.[17] The choice depends on the reactivity of your substrates and the stability of the boronic acid.

BaseStrengthCommon Use CaseNotes
K₂CO₃ ModerateStandard couplings with reactive partners.Often used in a solvent/water mixture. May be too weak for 5-bromoquinoline.[18]
K₃PO₄ StrongExcellent for heteroaryl couplings.[2][13]A very reliable choice for this system. Balances high reactivity with manageable rates of side reactions.
Cs₂CO₃ StrongDifficult couplings, often provides superior results when other bases fail.[2]More expensive and hygroscopic, but highly effective. Its high solubility in organic solvents can be an advantage.
Organic Bases VariableUsed in specific cases, e.g., NEt₃.Generally less effective for this type of Suzuki coupling compared to inorganic bases.[18]

Recommendation: Begin with K₃PO₄ (2.0-3.0 equivalents). It is a cost-effective and powerful base that works well for a wide range of heteroaryl couplings.

Q3: What is the best solvent system, and is water necessary?

Answer: The solvent must keep all components, including the organopalladium intermediates and the base-activated boronate, in solution.[19]

  • Aprotic Polar Solvents: 1,4-Dioxane , THF , and DMF are excellent choices. Toluene is also effective.[12][13]

  • The Role of Water: A small amount of water is often beneficial, even in "anhydrous" reactions, as it can accelerate the transmetalation step by facilitating the formation of a highly reactive Pd-OH intermediate.[13][20] A common starting point is a 4:1 or 5:1 mixture of organic solvent to water .

  • Anhydrous Conditions: While less common, completely anhydrous conditions can sometimes suppress protodeboronation. This requires rigorously dried solvents and reagents.

Recommendation: Start with a degassed 4:1 mixture of 1,4-Dioxane / Water .

Optimized Starting Protocols

Protocol 1: General Purpose Coupling with Pd(dppf)Cl₂

This protocol is a robust and reliable starting point for coupling 5-bromoquinoline with various arylboronic acids.[9]

Materials:

  • 5-Bromoquinoline (1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv, 3 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromoquinoline, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[5]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed 4:1 dioxane/water solvent mixture via syringe. Finally, add the Pd(dppf)Cl₂ catalyst.

  • Reaction Execution: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, extract the aqueous layer with ethyl acetate (2x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: For Challenging Couplings Using a Buchwald Ligand

This protocol is designed for less reactive arylboronic acids or when Protocol 1 gives low yields.

Materials:

  • 5-Bromoquinoline (1.0 equiv)

  • Arylboronic Acid Pinacol Ester (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv, finely ground)

  • Toluene (degassed)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 5-bromoquinoline, the arylboronic acid pinacol ester, finely ground K₃PO₄, Pd(OAc)₂, and SPhos.

  • Inert Atmosphere: Seal and purge the flask with an inert gas as described in Protocol 1.

  • Solvent Addition: Add degassed toluene via syringe.

  • Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring & Work-up: Follow the monitoring and work-up procedures as described in Protocol 1.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • American Chemical Society. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • De Winkel, T. N., et al. (2023). Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]

  • Royal Society of Chemistry. (2023). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]

  • Semantic Scholar. (n.d.). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Available at: [Link]

  • ACS Publications. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development. Available at: [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Available at: [Link]

  • ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of... Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available at: [Link]

  • National Institutes of Health. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available at: [Link]

  • The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Available at: [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Available at: [Link]

  • Chemical Science. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Available at: [Link]

  • National Institutes of Health. (2025). Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling. PMC. Available at: [Link]

  • National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available at: [Link]

  • Royal Society of Chemistry. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. Available at: [Link]

  • Semantic Scholar. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Available at: [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Available at: [Link]

  • ResearchGate. (n.d.). New Quinoline Derivatives via Suzuki Coupling Reactions. Available at: [Link]

  • University of Liverpool. (n.d.). Efficient Suzuki cross-coupling reactions using bulky phosphines. Available at: [Link]

  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. Available at: [Link]

  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Available at: [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Available at: [Link]

  • ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available at: [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? Available at: [Link]

Sources

Technical Support Center: Addressing Solubility Challenges of 5-Bromoquinoline-2-carboxylic Acid in Experimental Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromoquinoline-2-carboxylic acid. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical protocols to overcome common solubility issues encountered during in-vitro and in-vivo experimentation. Our goal is to provide you with the scientific rationale and step-by-step guidance necessary to ensure accurate and reproducible results.

Section 1: Understanding the Molecule: Physicochemical Properties

This compound (CAS No: 1017412-53-1) is a heterocyclic organic compound frequently used as a building block in organic synthesis and for life science research.[1][2][3] Its structure, featuring a bulky, hydrophobic quinoline ring system and a weakly acidic carboxylic acid group, is the primary driver of its challenging solubility profile.

The quinoline portion of the molecule is largely nonpolar, leading to poor solubility in aqueous media. Conversely, the carboxylic acid group provides a handle for increasing aqueous solubility through pH manipulation. Like most carboxylic acids, it is significantly more soluble in its deprotonated (carboxylate salt) form than in its neutral, protonated form.[4][5][6]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₆BrNO₂[3]
Molecular Weight 252.06 g/mol [3]
Predicted XLogP3 ~2.4 - 3.3[7][8][9]
Appearance Solid powder[10][11]
Key Functional Groups Carboxylic Acid, Quinoline Ring[3]

Note: XLogP3 is a computed measure of hydrophobicity; a higher value indicates lower water solubility.

Section 2: Troubleshooting and FAQs

This section directly addresses the most common questions and issues encountered when working with this compound.

Q1: My this compound won't dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4). What should I do?

This is the most common issue. The protonated carboxylic acid is poorly soluble in water. The most effective strategy is to deprotonate the carboxylic acid to form a highly soluble carboxylate salt.[4][6]

  • Primary Recommendation: Add a base, such as sodium hydroxide (NaOH), dropwise to your aqueous suspension. Prepare a dilute stock of NaOH (e.g., 0.1 M or 1 M) and add it incrementally while stirring or vortexing until the solid dissolves. The target pH will likely need to be above 7.5-8.0. Always check the final pH of your stock solution and ensure it is compatible with your assay system.

Q2: What is the best organic solvent for making a high-concentration stock solution?

Dimethyl sulfoxide (DMSO) is an excellent choice and a standard solvent for dissolving a wide array of organic materials for biological assays.[12]

  • Primary Recommendation: Use DMSO to prepare stock solutions of 10-50 mM. The compound should dissolve readily with gentle vortexing or brief sonication. Store DMSO stocks at -20°C or -80°C to maintain long-term stability.

Q3: I dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

This is a classic problem of solvent carryover. When a compound dissolved in a strong organic solvent like DMSO is diluted into an aqueous buffer where its solubility is low, it can crash out of solution.

  • Troubleshooting Steps:

    • Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of the compound in your assay.

    • Decrease DMSO Percentage: Ensure the final concentration of DMSO in your assay medium is low, typically ≤0.5% v/v, as higher concentrations can be toxic to cells and may affect enzyme activity.

    • Use a Co-solvent: In some cases, adding a small amount of a water-miscible organic solvent like ethanol to the aqueous buffer can help maintain solubility.

    • pH Adjustment of Aqueous Buffer: Ensure your final assay buffer is at a pH that favors the soluble, deprotonated form of the compound.

Q4: Can I use heat to help dissolve the compound?

Gentle warming (e.g., to 37°C) can be used to aid dissolution, particularly for preparing stock solutions.[13] However, prolonged exposure to high temperatures should be avoided without specific knowledge of the compound's thermal stability, as it could lead to degradation. For quinoline itself, solubility increases in hot water.[14]

Section 3: Strategic Workflow for Solubilization

Successfully preparing a working solution of this compound requires a logical, stepwise approach. The following workflow diagram outlines the decision-making process for tackling solubility issues.

G cluster_0 cluster_1 Step 1: Choose a Solubilization Strategy cluster_2 Step 2: Execute Protocol cluster_3 Step 3: Dilute to Working Concentration cluster_4 Step 4: Troubleshoot & Finalize start Problem: Compound is insoluble in final assay buffer. strategy Prepare concentrated stock or dissolve directly? start->strategy organic_stock Protocol 4.1: Prepare stock in organic solvent (e.g., DMSO). strategy->organic_stock Stock aqueous_stock Protocol 4.2: Dissolve in aqueous buffer using pH adjustment. strategy->aqueous_stock Direct dilute Dilute stock into final assay buffer. organic_stock->dilute check_precip Precipitation Observed? aqueous_stock->check_precip dilute->check_precip troubleshoot Reduce final concentration. Lower % DMSO. Consider co-solvents. check_precip->troubleshoot Yes success Solution Ready for Assay check_precip->success No troubleshoot->dilute G cluster_0 cluster_1 start START weigh 1. Weigh 2.52 mg of This compound (MW = 252.06 g/mol). start->weigh add_dmso 2. Add compound to a sterile microcentrifuge tube. weigh->add_dmso dissolve 3. Add 1.0 mL of high-purity DMSO to the tube. add_dmso->dissolve mix 4. Vortex or sonicate in a water bath for 2-5 minutes until fully dissolved. dissolve->mix inspect 5. Visually inspect against a light source to ensure no solid particulates remain. mix->inspect store 6. Aliquot and store at -20°C or -80°C, protected from light. inspect->store end END store->end

Caption: Workflow for preparing a 10 mM DMSO stock solution.

Protocol 4.2: Preparation of an Aqueous Solution via pH Adjustment

Use this method when DMSO is incompatible with your assay or when direct dissolution in an aqueous buffer is preferred.

  • Weigh Compound: Weigh the desired amount of this compound and add it to a suitable sterile container.

  • Add Buffer: Add the desired volume of your chosen aqueous buffer (e.g., PBS, Tris). The compound will likely form a suspension.

  • Prepare Base: Prepare a 0.1 M or 1.0 M solution of NaOH.

  • Adjust pH: While vigorously stirring the suspension, add the NaOH solution dropwise. Monitor the suspension closely.

  • Observe Dissolution: Continue adding base until all solid material has dissolved, resulting in a clear solution.

  • Measure Final pH: Use a calibrated pH meter to measure the final pH of your solution.

  • Final pH Adjustment (Optional): If necessary, carefully back-titrate with a dilute acid (e.g., 0.1 M HCl) to lower the pH to the desired value for your experiment. Be cautious, as lowering the pH too much may cause the compound to precipitate. The goal is to find the lowest pH at which the compound remains soluble.

  • Sterile Filtration: Filter the final solution through a 0.22 µm syringe filter to ensure sterility and remove any micro-particulates.

Understanding the Chemistry: The Role of pH

The solubility of a carboxylic acid is directly dependent on the pH of the solution relative to its pKa (the pH at which 50% of the acid is deprotonated).

G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) Protonated R-COOH (Protonated Form) Poorly Water-Soluble Deprotonated R-COO⁻ + H⁺ (Deprotonated Carboxylate Salt) Highly Water-Soluble Protonated->Deprotonated + OH⁻ (Add Base) Deprotonated->Protonated + H⁺ (Add Acid)

Caption: pH-dependent equilibrium of this compound.

When the pH is significantly above the pKa, the equilibrium shifts to the right, favoring the formation of the highly soluble carboxylate anion. [5][15]

Section 5: Advanced Solubilization Strategies

For particularly challenging assays, more advanced techniques may be required. These are generally considered after the primary methods have been exhausted.

  • Co-solvents: If DMSO is problematic, other water-miscible solvents like ethanol, methanol, or N,N-dimethylformamide (DMF) can be used for stock preparation. [16][17]* Formulation with Excipients: In drug development, excipients are used to enhance solubility. While complex for routine lab assays, concepts like using cyclodextrins to form inclusion complexes can be explored for highly specialized applications. [18]* Salt Forms: While you are performing a de facto salt formation in Protocol 4.2, it is sometimes possible to purchase pre-formed salt versions of a compound (e.g., sodium salt), which would have higher intrinsic aqueous solubility. [19] By systematically applying the principles and protocols outlined in this guide, researchers can confidently overcome the solubility challenges posed by this compound, leading to more reliable and reproducible experimental outcomes.

References
  • PubChem. (n.d.). 5-Bromoquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromoquinoline-8-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Solubility of Things. (n.d.). Quinoline-4-carboxylic acid. Retrieved from [Link]

  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770. Retrieved from [Link]

  • Zartler, E. R., & Calkins, T. L. (2012). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • MDPI. (2024). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Appchem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. Retrieved from [Link]

  • Lucas, M. C., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters, 9(7), 664-669. Retrieved from [Link]

  • ResearchGate. (2024). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. Retrieved from [Link]

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.2.3: Structure and Properties of Carboxylic Acids. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Patsnap. (2024). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from [Link]

  • PubMed Central. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved from [Link]

  • MDPI. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Retrieved from [Link]

  • Britannica. (n.d.). Carboxylic acid - Properties, Structure, Reactions. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 5-Bromopyridine-2-Carboxylic Acid: Properties and Applications. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromoquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable insights into one of the most persistent challenges in modern synthesis: palladium catalyst deactivation in cross-coupling reactions. Instead of a simple checklist, we will explore the mechanistic underpinnings of catalyst failure and provide logical, field-proven troubleshooting strategies to rescue your reactions and enhance their robustness.

Part 1: Initial Diagnosis & Frequently Asked Questions (FAQs)

This section addresses the most common initial observations when a cross-coupling reaction fails, helping you to quickly form a hypothesis about the root cause.

Q1: My reaction started, produced some product, but then stalled completely. What's the most likely cause?

A: A reaction that initiates but fails to reach completion is a classic sign of catalyst deactivation. This suggests that the initial catalytic species was formed and active, but its lifespan was cut short. The primary suspects are processes that occur over the reaction timescale, such as:

  • Ligand Degradation: The phosphine or N-heterocyclic carbene (NHC) ligand that stabilizes the palladium center may be degrading due to factors like oxidation or hydrolysis, especially at elevated temperatures.[1][2]

  • Catalyst Agglomeration: The catalytically active, soluble Pd(0) species can aggregate into inactive, insoluble palladium black if it loses its stabilizing ligand shell.[1][3]

  • Product Inhibition: In some cases, the product of the reaction can coordinate to the palladium center more strongly than the starting materials, effectively poisoning the catalyst and halting turnover.

Q2: I see a black precipitate forming in my reaction flask. What is it, and is my reaction doomed?

A: The black precipitate is almost certainly "palladium black"—finely divided, catalytically inactive palladium metal.[2] Its formation indicates that the palladium atoms are no longer stabilized by the supporting ligands and have agglomerated.[3][4] While this is a serious issue, the reaction is not always unsalvageable.

  • Causality: This often happens when the rate of reductive elimination (the final step that forms the product and regenerates Pd(0)Ln) is slow compared to the rate of ligand dissociation from the Pd(0) center. High temperatures can accelerate both ligand dissociation and metal agglomeration.[1]

  • Immediate Action: If you observe palladium black early on, it may be possible to salvage the reaction by adding a fresh portion of the ligand. This can sometimes re-solubilize the palladium and re-enter the catalytic cycle. However, the best course of action is to address the root cause in subsequent experiments.

Q3: My reaction never started. I see no product formation at all. Is this a deactivation problem?

A: It could be, but it's more likely an issue with catalyst activation or the presence of a potent catalyst poison from the outset.

  • Activation Failure: Many cross-coupling reactions use Pd(II) precatalysts that must be reduced in situ to the active Pd(0) species. If this reduction step fails, the catalytic cycle will never begin.[3]

  • Catalyst Poisoning: Impurities in your starting materials, reagents, or solvent can act as strong ligands that irreversibly bind to the palladium center, preventing it from participating in the reaction.[5][6][7] Common poisons include sulfur compounds (e.g., thiols), un-masked coordinating functional groups (like amines or pyridines on a substrate), and excess cyanide.[8][9]

Part 2: In-Depth Troubleshooting Guides

Once you have an initial hypothesis, these guides provide structured, question-driven workflows to pinpoint and solve the specific deactivation pathway.

Guide A: Investigating Ligand Degradation

Q: How can I confirm if my phosphine ligand is the weak link?

A: Phosphine ligands, especially electron-rich alkylphosphines, can be susceptible to oxidation by trace oxygen or other oxidants, forming inactive phosphine oxides.[1] Sterically bulky biarylphosphine ligands, while generally more robust, can also undergo degradation under harsh conditions.[10][11][12]

Diagnostic Experiment 1: Ligand Spiking

This experiment directly tests if a lack of active ligand is the cause of a stalled reaction.

Protocol:

  • Set up your cross-coupling reaction as usual. Monitor its progress by TLC or LC-MS.

  • When the reaction rate slows significantly or stalls, take a small aliquot for analysis (this is your "stalled" timepoint).

  • To the main reaction vessel, add an additional portion of the phosphine ligand (typically 0.5-1.0 mol%) under an inert atmosphere.

  • Continue to monitor the reaction. If the reaction restarts and proceeds to a higher conversion, ligand degradation was a primary cause of deactivation.

  • Self-Validation: If the reaction does not restart, the issue likely lies elsewhere, such as irreversible palladium agglomeration or substrate decomposition.

Q: What analytical methods can I use for definitive proof of ligand degradation?

A: 31P NMR Spectroscopy is the most powerful tool for this purpose.

  • Methodology: Take aliquots from your reaction mixture at different time points (e.g., t=0, t=1h, t=stalled). Quench the aliquot, filter it, and acquire a 31P NMR spectrum.

  • Interpretation: Compare the spectra over time. The disappearance of the signal for your starting phosphine ligand and the appearance of a new peak in the phosphine oxide region (typically ~20-40 ppm downfield) is conclusive evidence of oxidation.

Guide B: Combating Palladium Black Formation (Agglomeration)

Q: My reaction is prone to forming palladium black. How can I prevent this?

A: Preventing agglomeration hinges on keeping the palladium center stabilized by its ligand shell. The key is to use ligands that bind strongly but not so strongly that they inhibit catalysis.

Key Strategy: Ligand Selection

The choice of ligand is the most critical factor in preventing catalyst agglomeration.[13]

Ligand ClassCharacteristics & Use CaseKey Considerations
Monodentate Biarylphosphines (e.g., XPhos, SPhos, RuPhos)Bulky and electron-rich, they promote fast oxidative addition and reductive elimination.[5][14] They form stable monoligated Pd(0) species, which are highly active.[15]Excellent general choice for many couplings, particularly Suzuki, Buchwald-Hartwig, and Negishi reactions.[16]
Bidentate Phosphines (e.g., Xantphos, dppf)Feature a large "bite angle" that can stabilize the metal center and prevent the formation of undesired palladium species.[3][15]Often used when monodentate ligands fail or in reactions prone to side reactions like beta-hydride elimination.
N-Heterocyclic Carbenes (NHCs) (e.g., IPr, IMes)Very strong σ-donors that form highly stable bonds with palladium, making them very resistant to decomposition.[10]Particularly useful for challenging couplings involving unreactive substrates like aryl chlorides or at very high temperatures.[2]

Workflow for Preventing Agglomeration

G start Reaction shows Pd Black Formation ligand Increase Ligand:Metal Ratio (e.g., from 1:1 to 2:1) start->ligand Is ratio low? robust_ligand Switch to a more robust ligand (e.g., PPh3 -> XPhos or NHC) start->robust_ligand Using simple ligand? temp Lower Reaction Temperature start->temp Running at >100°C? precatalyst Use a well-defined Pd(0) precatalyst (e.g., Pd(dba)2) or a G3/G4 precatalyst ligand->precatalyst robust_ligand->precatalyst temp->precatalyst result Stable & Active Catalytic System precatalyst->result

Guide C: Identifying and Eliminating Catalyst Poisons

Q: How can I test if my starting materials contain catalyst poisons?

A: Catalyst poisoning occurs when a substance binds strongly to the catalyst, blocking its active sites.[6] A systematic set of control experiments is the most effective way to identify the source of contamination.

Diagnostic Experiment 2: The Poisoning Test

Protocol:

  • Establish a Baseline: Run the cross-coupling reaction under standard conditions that you know (or expect) to work, using highly purified, trusted reagents and solvents. This is your Positive Control . It MUST give a high yield.

  • Systematic Introduction: Set up a series of parallel reactions. In each reaction, use the trusted reagents from your positive control, but substitute one component with the new, untested batch (e.g., the new batch of aryl halide, the new bottle of base, the new solvent).

  • Analysis: Compare the yields of the test reactions to the positive control.

    • If the reaction with the "new aryl halide" fails while all others work, your aryl halide is the source of the poison.

    • If the reaction with the "new solvent" fails, the solvent is contaminated.

  • Self-Validation: The positive control provides the essential benchmark. Without it, you cannot definitively conclude that a component is poisoned; it might be that the reaction conditions themselves are suboptimal.

Common Purification Strategies:

  • Aryl/Alkyl Halides: Recrystallize or pass through a plug of silica gel/activated carbon.

  • Bases (e.g., K2CO3, Cs2CO3): Finely grind the base and dry it under high vacuum at an elevated temperature before use.

  • Solvents: Use anhydrous solvents freshly dispensed from a purification system (e.g., a Grubbs apparatus) or distilled from an appropriate drying agent.

Part 3: Advanced Catalyst Monitoring

For process development and deep mechanistic understanding, in situ monitoring techniques provide real-time data on the catalyst's health.

TechniqueInformation GainedApplication Notes
ReactIR (FTIR) Monitors the concentration of reactants, products, and key intermediates in real time by tracking their characteristic vibrational bands.[17]Excellent for determining reaction kinetics, identifying the onset of deactivation, and detecting unexpected intermediates.[18]
In situ NMR Provides detailed structural information about species in the reaction mixture, allowing for direct observation of the catalyst resting state and ligand degradation products (e.g., 31P NMR).The "gold standard" for mechanistic investigation, though it requires specialized equipment. Can help distinguish between different deactivation pathways.
Calorimetry Measures the heat flow of the reaction. A decrease in heat output directly corresponds to a decrease in reaction rate.A powerful tool for process safety and scale-up, providing a clear indication of when a catalyst begins to die.

G start Reaction Fails or Stalls no_product no_product start->no_product stalled stalled start->stalled precipitate precipitate start->precipitate end Successful Reaction poisoning poisoning no_product->poisoning ligand_degradation ligand_degradation stalled->ligand_degradation agglomeration agglomeration stalled->agglomeration precipitate->agglomeration purify purify poisoning->purify spike_ligand spike_ligand ligand_degradation->spike_ligand optimize_ligand optimize_ligand agglomeration->optimize_ligand purify->end spike_ligand->end optimize_ligand->end

References

  • Technical Support Center: A Troubleshooting Guide for Suzuki Coupling with 3-Aminoindazoles. Benchchem.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.Organic Chemistry Frontiers (RSC Publishing).
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.Organic Process Research & Development (ACS Publications).
  • Technical Support Center: Catalyst Deactivation in Suzuki Reactions of Dichlorobromobenzenes. Benchchem.
  • On the role of additives in alkyl–alkyl Negishi cross-couplings.Chemical Communications (RSC Publishing).
  • Proposed mechanism of agglomeration of Pd into inactive Pd black for Pd²⁺ exchanged zeolite. ResearchGate. Available at: [Link]

  • Optimizing Cross-Coupling Reactions with Advanced Phosphine Ligands.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH). Available at: [Link]

  • Advances in In Situ Investigations of Heterogeneous Catalytic Ammonia Synthesis. MDPI. Available at: [Link]

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
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  • Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. Available at: [Link]

  • Next-generation ligands for complex coupling challenges. Chemistry World. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. Available at: [Link]

  • Cross-coupling reaction. Wikipedia. Available at: [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

  • Additive and Counterion Effects in Iron-Catalyzed Reactions Relevant to C–C Bond Formation. National Institutes of Health (NIH). Available at: [Link]

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  • Advances in in situ/operando techniques for catalysis research: enhancing insights and discoveries. ResearchGate. Available at: [Link]

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  • Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. ResearchGate. Available at: [Link]

  • Pd-Fe3O4/RGO: a Highly Active and Magnetically Recyclable Catalyst for Suzuki Cross Coupling Reaction using a Microfluidic Flow Reactor. ResearchGate. Available at: [Link]

  • Catalyst Diagnostics using a Microreactor Platform. YouTube. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development (ACS Publications). Available at: [Link]

  • Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. RSC Publishing. Available at: [Link]

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  • Control experiments for catalyst deactivation and active phase investigation. ResearchGate. Available at: [Link]

  • Magnetically Recoverable Nanoparticulate Catalysts for Cross-Coupling Reactions: The Dendritic Support Influences the Catalytic Performance. MDPI. Available at: [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. National Institutes of Health (NIH). Available at: [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. Available at: [Link]

  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene. Benchchem.
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  • Diphosphine-Substituted Rhodium Carbonyl Clusters: Synthesis and Structural and Spectroscopic Characterization of the Heteroleptic Rh 4 (CO) 8+2n (L) 2−n (n = 0, 1) and {Rh 4 (CO) 10 L} 2 Monomeric and Dimeric Species. MDPI. Available at: [Link]

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Technical Support Center: Determination of Enantiomeric Excess of Chiral Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analysis of chiral quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for determining the enantiomeric excess (ee) of this important class of compounds. This resource offers a structured question-and-answer format to directly address specific issues you may encounter during your experiments, grounded in scientific principles and field-proven insights.

Introduction to Chiral Quinoline Analysis

Quinolines are a significant class of heterocyclic compounds with a wide range of biological activities, making them crucial in pharmaceutical development.[1] Many quinoline derivatives are chiral, and their enantiomers can exhibit different pharmacological and toxicological profiles.[2] Therefore, the accurate determination of enantiomeric excess is a critical aspect of quality control and regulatory compliance in the pharmaceutical industry.[3] This guide will walk you through the most common analytical techniques, offering practical advice and troubleshooting strategies.

Section 1: High-Performance Liquid Chromatography (HPLC) for Chiral Separations

High-Performance Liquid Chromatography (HPLC) is the gold standard for the enantioselective analysis of chiral compounds, including quinoline derivatives, primarily through the use of Chiral Stationary Phases (CSPs).[4]

Frequently Asked Questions (FAQs) - Chiral HPLC

Q1: How do I select the appropriate chiral stationary phase (CSP) for my quinoline derivative?

A1: The choice of CSP is the most critical factor for a successful chiral separation.[4] Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are a good starting point due to their broad applicability.[4] For quinoline derivatives, which often contain aromatic rings and hydrogen bonding moieties, CSPs that offer π-π interactions, hydrogen bonding, and dipole-dipole interactions are often successful. A screening approach using a variety of CSPs is highly recommended.

Table 1: Common Chiral Stationary Phases for Quinoline Derivatives

CSP TypeCommon Trade NamesPrimary Interaction MechanismsTypical Mobile Phases
Polysaccharide-based (coated)Chiralcel OD-H, Chiralpak AD-Hπ-π interactions, hydrogen bonding, steric hindranceNormal Phase: Hexane/Isopropanol, Hexane/Ethanol
Polysaccharide-based (immobilized)Chiralpak IA, IB, ICπ-π interactions, hydrogen bonding, steric hindranceNormal Phase, Reversed-Phase, SFC compatible
Pirkle-typeWhelk-O 1, (S,S)-Whelk-O 2π-π interactions, hydrogen bonding, dipole-dipoleNormal Phase: Hexane/Isopropanol/Acetonitrile
Macrocyclic GlycopeptideChirobiotic V, THydrogen bonding, inclusion complexationReversed-Phase: Methanol/Water, Acetonitrile/Water with additives

Q2: What are the typical mobile phases used for chiral HPLC separation of quinolines?

A2: The choice of mobile phase depends on the CSP and the specific quinoline derivative.

  • Normal Phase: A mixture of a non-polar solvent like hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol) is common. Small amounts of additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can improve peak shape.

  • Reversed-Phase: Mixtures of water or buffer with methanol or acetonitrile are used, particularly with immobilized polysaccharide or macrocyclic glycopeptide CSPs. The pH of the mobile phase can be critical for ionizable quinoline derivatives.[5]

Q3: What is the difference between direct and indirect chiral HPLC methods?

A3:

  • Direct methods involve the use of a chiral stationary phase to directly separate the enantiomers. This is the most common and preferred approach.[6]

  • Indirect methods involve derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers.[6] These diastereomers can then be separated on a standard achiral column (e.g., C18).[5][7] This method can be useful if a suitable direct method cannot be found, but it requires a pure CDA and the derivatization reaction must proceed to completion without racemization.[6]

Troubleshooting Guide - Chiral HPLC

Issue 1: Poor or no separation of enantiomers.

  • Cause A: Inappropriate CSP. The selectivity of the CSP is not suitable for your analyte.

    • Solution: Screen a variety of CSPs with different chiral selectors and interaction mechanisms.[8]

  • Cause B: Incorrect mobile phase composition. The mobile phase polarity may be too high or too low, or an inappropriate modifier is being used.

    • Solution: Systematically vary the ratio of the mobile phase components. For normal phase, adjust the percentage of the alcohol modifier. For reversed-phase, alter the organic solvent percentage and the pH.[9]

  • Cause C: Temperature effects. Temperature can significantly impact chiral recognition.[9]

    • Solution: Experiment with different column temperatures. Lower temperatures often improve resolution, but can increase backpressure. Conversely, higher temperatures can sometimes reverse the elution order of enantiomers.[9]

Issue 2: Peak tailing.

  • Cause A: Secondary interactions with the stationary phase. Residual silanols on the silica support can interact with basic quinoline derivatives.

    • Solution: Add a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%).[10]

  • Cause B: Column overload. Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or injection volume.[10]

Issue 3: Irreproducible retention times.

  • Cause A: Column not equilibrated. Chiral separations can sometimes require longer equilibration times, especially when changing mobile phases.

    • Solution: Ensure the column is thoroughly equilibrated with the mobile phase before injecting your sample. Flush for at least 10-20 column volumes.

  • Cause B: "Memory effects" from additives. Additives from previous runs can adsorb to the stationary phase and affect subsequent analyses.[11]

    • Solution: Dedicate columns to specific mobile phase systems or implement a rigorous column washing protocol between methods.[12]

Issue 4: High backpressure.

  • Cause A: Blocked inlet frit. Particulate matter from the sample or mobile phase can clog the frit.

    • Solution: Use a guard column and filter your samples and mobile phases. If a blockage occurs, you can try back-flushing the column at a low flow rate.[12]

  • Cause B: Buffer precipitation. This can occur in reversed-phase when using high concentrations of buffer with high percentages of organic solvent.

    • Solution: Ensure your buffer is soluble in the mobile phase mixture. Flush the column with water before switching to a high organic content mobile phase.[10]

Workflow for Chiral HPLC Method Development

start Start: Chiral Quinoline Derivative csp_screen Screen Multiple CSPs (Polysaccharide, Pirkle, etc.) start->csp_screen mobile_phase Optimize Mobile Phase (Normal vs. Reversed, Modifiers) csp_screen->mobile_phase temp_opt Optimize Temperature mobile_phase->temp_opt validation Method Validation (ICH Guidelines) temp_opt->validation end_point Routine Analysis validation->end_point

Caption: Chiral HPLC method development workflow.

Section 2: Supercritical Fluid Chromatography (SFC) for Chiral Separations

SFC is a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption.[6][13] It uses a supercritical fluid, typically carbon dioxide, as the main mobile phase component.[13]

Frequently Asked questions (FAQs) - Chiral SFC

Q1: What are the advantages of SFC over HPLC for chiral quinoline analysis?

A1:

  • Speed: The low viscosity of supercritical CO2 allows for higher flow rates and faster separations, often in under a minute.[14]

  • Green Chemistry: SFC significantly reduces the use of toxic organic solvents.[13]

  • Unique Selectivity: SFC can sometimes provide better or different selectivity compared to HPLC for the same CSP.[6]

Q2: What columns and mobile phases are typically used in chiral SFC?

A2: Most chiral HPLC columns, especially those with immobilized polysaccharide phases, are also compatible with SFC.[6][15] The mobile phase in SFC typically consists of supercritical CO2 with a small amount of a polar organic modifier, such as methanol, ethanol, or isopropanol.[8] Additives like DEA or TFA can also be used to improve peak shape.

Troubleshooting Guide - Chiral SFC

Issue 1: Poor peak shape (fronting or tailing).

  • Cause A: Inappropriate modifier. The choice and concentration of the alcohol modifier are critical.

    • Solution: Screen different alcohol modifiers (methanol, ethanol, isopropanol) and vary their concentration.

  • Cause B: Analyte solubility issues. The analyte may not be fully soluble in the CO2/modifier mixture.

    • Solution: Increase the percentage of the modifier or try a different modifier.

Issue 2: Unstable retention times.

  • Cause A: Fluctuations in pressure or temperature. The density of the supercritical fluid is sensitive to these parameters, which affects retention.

    • Solution: Ensure your SFC system's oven and backpressure regulator are functioning correctly and providing stable conditions.

  • Cause B: Water contamination. Water in the CO2 or modifier can affect the stationary phase and lead to irreproducible results.

    • Solution: Use high-purity CO2 and dry solvents.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Excess Determination

NMR spectroscopy is a powerful tool for determining enantiomeric excess, typically by converting the enantiomers into diastereomers in situ, which then exhibit distinct NMR signals.[16][17]

Frequently Asked Questions (FAQs) - Chiral NMR

Q1: How can I use NMR to determine the ee of my chiral quinoline derivative?

A1: Since enantiomers have identical NMR spectra in an achiral solvent, a chiral auxiliary must be used.[17] There are three main approaches:

  • Chiral Derivatizing Agents (CDAs): The analyte is reacted with a CDA (e.g., Mosher's acid) to form covalent diastereomers.[17] These diastereomers will have different chemical shifts, and the ee can be determined by integrating the corresponding signals.[17]

  • Chiral Solvating Agents (CSAs): A CSA is added to the NMR tube with the analyte. It forms non-covalent, rapidly exchanging diastereomeric complexes with the enantiomers, leading to separate signals for each.[16][18]

  • Chiral Lanthanide Shift Reagents (CLSRs): These paramagnetic complexes coordinate to the analyte and induce large chemical shift differences between the enantiomers.[19][20]

Q2: What are the pros and cons of CDAs vs. CSAs?

A2:

  • CDAs:

    • Pros: Often produce large, easily quantifiable chemical shift differences.

    • Cons: Requires a chemical reaction that must go to completion, potential for kinetic resolution or racemization, and may require purification of the diastereomers.[17]

  • CSAs:

    • Pros: Simple to use (just add to the NMR tube), non-destructive, and no chemical reaction required.[18]

    • Cons: The induced chemical shift differences are often small and can be concentration and temperature-dependent.[19]

Troubleshooting Guide - Chiral NMR

Issue 1: No separation of signals after adding a Chiral Solvating Agent (CSA).

  • Cause A: Weak interaction between CSA and analyte.

    • Solution: Increase the concentration of the CSA. Experiment with different solvents, as solvent choice can significantly impact the strength of the interaction.[19] Lowering the temperature may also help.

  • Cause B: Inappropriate CSA.

    • Solution: Try a different CSA with a different structural motif.

Issue 2: Significant line broadening with a Chiral Lanthanide Shift Reagent (CLSR).

  • Cause A: High concentration of the CLSR. The paramagnetic nature of the reagent can cause significant peak broadening.[20]

    • Solution: Use the lowest possible concentration of the CLSR that still provides adequate signal separation.

  • Cause B: Presence of water. CLSRs are Lewis acids and are sensitive to water.[20]

    • Solution: Use thoroughly dried solvents and glassware.

Workflow for Chiral NMR Analysis

start Start: Racemic Quinoline Sample choose_method Choose Method: CDA, CSA, or CLSR start->choose_method cda_path CDA: React with Mosher's Acid choose_method->cda_path Covalent csa_path CSA: Add to NMR Tube choose_method->csa_path Non-covalent nmr_acq Acquire 1H NMR Spectrum cda_path->nmr_acq csa_path->nmr_acq integration Integrate Diastereotopic Signals nmr_acq->integration calc_ee Calculate %ee integration->calc_ee end_point Report Result calc_ee->end_point

Caption: Chiral analysis workflow using NMR.

Section 4: Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules.[21] It is a powerful tool for studying chiral molecules, including quinoline derivatives.[22]

Frequently Asked Questions (FAQs) - Circular Dichroism

Q1: Can I use CD spectroscopy to determine the enantiomeric excess of my quinoline sample?

A1: Yes. The magnitude of the CD signal is directly proportional to the concentration of the chiral substance and, therefore, to the enantiomeric excess.[21] By creating a calibration curve with samples of known ee, you can determine the ee of an unknown sample.[23]

Q2: What information does a CD spectrum provide?

A2: A CD spectrum provides information about the stereochemistry of a molecule. The sign of the Cotton effect can sometimes be related to the absolute configuration of the enantiomers.[22] It is a very sensitive technique for detecting the presence of chirality.

Troubleshooting Guide - Circular Dichroism

Issue 1: Noisy spectrum or low signal-to-noise ratio.

  • Cause A: Low sample concentration.

    • Solution: Increase the concentration of your sample.

  • Cause B: High absorbance of the solvent or buffer.

    • Solution: Ensure your solvent is transparent in the wavelength range of interest.

Issue 2: Inconsistent results.

  • Cause A: Temperature fluctuations. CD spectra can be temperature-sensitive.

    • Solution: Use a temperature-controlled sample holder.

  • Cause B: Cell path length variation.

    • Solution: Use a high-quality cuvette and ensure it is placed in the instrument consistently.

Section 5: Method Validation

Once a suitable method for determining the enantiomeric excess has been developed, it must be validated according to regulatory guidelines (e.g., ICH).[24][25]

Q: What parameters need to be validated for a chiral purity assay?

A: According to regulatory guidelines, the validation of a chiral purity method should include:

  • Specificity: The ability to resolve the two enantiomers from each other and from any impurities.[26]

  • Precision: The closeness of agreement between a series of measurements.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[26]

References

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  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. Available at: [Link]

  • Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. ResearchGate. Available at: [Link]

  • Synthesis and Structure-Chirality Relationship Analysis of Steroidal Quinoxalines to Design and Develop New Chiral Drugs. MDPI. Available at: [Link]

  • Sensitive Detection and Enantioseparation of β-Blockers with Quinoline Based Active Chiral Reagents using HPLC: Separation Mechanism and DFT Modelling. ResearchGate. Available at: [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available at: [Link]

  • Chiral separation of quinolones by liquid chromatography and capillary electrophoresis | Request PDF. ResearchGate. Available at: [Link]

  • Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Asian Journal of Chemistry. Available at: [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. Available at: [Link]

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  • Relation between the quinoline twists in the (S)‐and (R)‐methionine... ResearchGate. Available at: [Link]

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  • A Multimodal Liquid and Supercritical Fluid Chromatography Chiral Separation Screening and Column Maintenance Strategy Designed to Support Molecules in Pharmaceutical Development, Part II. LCGC International. Available at: [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. Chromatography Online. Available at: [Link]

  • Analytical Techniques for Chiral Nanomaterials. OSTI.GOV. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activities of 5-Bromoquinoline-2-carboxylic Acid and its 8-Bromo Isomer

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, and antiviral properties.[1][2] The functionalization of this privileged structure with bromine atoms and carboxylic acid groups can profoundly influence its physicochemical properties and, consequently, its interaction with biological targets. This guide offers a comparative analysis of two constitutional isomers: 5-Bromoquinoline-2-carboxylic acid and 8-Bromoquinoline-2-carboxylic acid.

While direct head-to-head experimental comparisons of these specific isomers are not extensively documented in publicly available literature, this guide will synthesize established structure-activity relationships (SAR) within the quinoline class to provide a scientifically grounded perspective on their potential differential biological activities. We will explore how the positional variation of the bromine substituent—an electron-withdrawing and lipophilic group—may dictate the therapeutic potential of each isomer.

The Decisive Role of Isomerism in Biological Activity

The substitution pattern on the quinoline ring is a critical determinant of a compound's biological efficacy. The electronic and steric effects imparted by substituents can alter molecular interactions with enzymatic active sites, receptors, and other biological macromolecules. For quinoline carboxylic acids, the spatial arrangement of the bromine atom at the C5 versus the C8 position is anticipated to create distinct pharmacological profiles.

This compound , with the bromine atom on the benzo-part of the quinoline ring, presents a different steric and electronic environment compared to its 8-bromo isomer . In the 8-bromo configuration, the bromine atom is in proximity to the nitrogen atom of the quinoline ring, which can influence the molecule's overall conformation and potential for intramolecular interactions. These subtle yet significant structural differences are the basis for the anticipated variations in their biological activities.

Anticancer Potential: A Tale of Two Positions

Quinoline derivatives have shown significant promise as anticancer agents, often exerting their effects through mechanisms such as the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[3] The position of halogen substituents has been shown to be crucial for cytotoxic activity. For instance, compounds with substitutions at the C-5 and C-7 positions have often demonstrated significant inhibition of cancer cell proliferation.

Hypothesized Anticancer Activity Profile:

FeatureThis compound8-Bromoquinoline-2-carboxylic acidRationale
Potential Target Interaction May exhibit favorable interactions in enzyme pockets where steric bulk at the C5 position is tolerated or beneficial.The bromine at C8, being peri to the nitrogen, might influence planarity and interactions with targets sensitive to substitution near the heterocyclic ring.The position of the bulky bromine atom can dictate the orientation of the molecule within a binding site.
Likely Efficacy Potentially significant, as C5 substitutions in other quinolines have shown anticancer activity.The proximity of the bromine to the nitrogen might modulate the compound's ability to chelate metal ions, a mechanism relevant for some anticancer agents.Structure-activity relationships of quinoline-based anticancer agents often highlight the importance of the substitution pattern on the carbocyclic ring.[2]

Antimicrobial and Antiviral Activities: A Structural Perspective

The quinoline core is a well-established pharmacophore in antimicrobial and antiviral drug discovery.[4][5] The mechanism of action for many quinoline-based antimicrobials involves the inhibition of bacterial DNA gyrase and topoisomerase IV. The substitution pattern on the quinoline ring plays a significant role in determining the spectrum and potency of these agents.

For antiviral applications, quinoline derivatives have been investigated for their ability to interfere with various stages of the viral life cycle.[6][7] The specific placement of substituents can affect the molecule's ability to inhibit viral entry, replication, or release.

Hypothesized Antimicrobial and Antiviral Activity Profile:

FeatureThis compound8-Bromoquinoline-2-carboxylic acidRationale
Antimicrobial Spectrum May exhibit broad-spectrum activity, with potency influenced by the electronic effect of the C5-bromo substituent.The C8-bromo substituent could influence membrane permeability and interaction with intracellular bacterial targets.The lipophilicity and electronic nature of substituents on the quinoline ring are known to affect antimicrobial efficacy.[8]
Antiviral Potential Could interfere with viral proteins where interaction at the C5 position is favorable.The unique electronic environment around the nitrogen due to the C8-bromo group might lead to novel antiviral mechanisms.The diverse mechanisms of antiviral quinolines suggest that subtle structural changes can lead to significant differences in activity.[5]

Experimental Workflows and Methodologies

To empirically determine and compare the biological activities of this compound and its 8-bromo isomer, a series of well-established in vitro assays are recommended. The following protocols provide a framework for such investigations.

Diagram of a Generalized Experimental Workflow

G cluster_0 Compound Preparation cluster_1 Biological Assays cluster_2 Data Analysis Compound_5 5-Bromoquinoline- 2-carboxylic acid Anticancer Anticancer Activity (MTT Assay) Compound_5->Anticancer Antimicrobial Antimicrobial Activity (Broth Microdilution) Compound_5->Antimicrobial Antiviral Antiviral Activity (Plaque Reduction Assay) Compound_5->Antiviral Compound_8 8-Bromoquinoline- 2-carboxylic acid Compound_8->Anticancer Compound_8->Antimicrobial Compound_8->Antiviral IC50 IC50 Determination Anticancer->IC50 MIC MIC Determination Antimicrobial->MIC EC50 EC50 Determination Antiviral->EC50 Comparison Comparative Analysis IC50->Comparison MIC->Comparison EC50->Comparison

Caption: A generalized workflow for the comparative biological evaluation of the two isomers.

Protocol 1: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound and 8-Bromoquinoline-2-carboxylic acid

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

Protocol 2: Broth Microdilution Assay for Antimicrobial Activity

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds

  • 96-well microtiter plates

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3: Plaque Reduction Assay for Antiviral Activity

This assay measures the ability of a compound to inhibit virus-induced cell death.[10]

Materials:

  • Susceptible host cell line (e.g., Vero cells)

  • Virus stock (e.g., Herpes Simplex Virus, Dengue Virus)

  • Culture medium

  • Test compounds

  • Agarose overlay

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with the virus in the presence of serial dilutions of the test compounds.

  • Agarose Overlay: After an adsorption period, remove the inoculum and add a nutrient medium containing agarose.

  • Incubation: Incubate the plates until viral plaques are visible.

  • Plaque Visualization: Stain the cells with crystal violet to visualize and count the plaques.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) values.

Conclusion and Future Directions

The positional isomerism of the bromine atom in this compound and 8-Bromoquinoline-2-carboxylic acid is predicted to have a profound impact on their biological activity profiles. Based on established structure-activity relationships for the broader quinoline class, both isomers hold potential as scaffolds for the development of novel anticancer, antimicrobial, and antiviral agents. However, the subtle differences in their molecular architecture are likely to translate into significant variations in their potency, selectivity, and mechanisms of action.

The experimental protocols provided in this guide offer a robust framework for the systematic and comparative evaluation of these two promising molecules. Further research, including in vitro and in vivo studies, is essential to fully elucidate their therapeutic potential and to guide the rational design of next-generation quinoline-based drugs.

References

  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]

  • Microbiology International. (n.d.). Broth Microdilution. Retrieved from [Link]

  • Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Retrieved from [Link]

  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 17(1), 617-637.
  • ResearchGate. (n.d.). Anticancer IC50 values of the eight compounds using MTT assay against the human breast cancer cells. Retrieved from [Link]

  • Development of Broad-Spectrum Enterovirus Antivirals Based on Quinoline scaffold. Bioorganic & Medicinal Chemistry, 28(15), 115537.
  • ResearchGate. (n.d.). IC 50 values of compounds (μM). Retrieved from [Link]

  • SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. ACS Medicinal Chemistry Letters, 4(6), 534-538.
  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Pharmaceutical Chemistry Journal, 52(10), 863-867.
  • Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. Molecules, 25(1), 159.
  • ResearchGate. (n.d.). IC50 values of selected bromophenol derivatives against five human cancer cell lines. Retrieved from [Link]

  • Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations.
  • Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules, 26(24), 7611.
  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 10(1), 475-480.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.
  • Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline deriv
  • Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. International Journal of Applied Chemistry, 15(3), 441-455.
  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 17(1), 617-637.
  • Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters, 13(4), 646-654.
  • In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 15(4), 344-350.
  • Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Inorganics, 9(11), 81.
  • Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1251, 131976.
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv
  • The Antiproliferative Potential of Quinoline Carboxylic Acids: A Technical Guide for Researchers. (2025). BenchChem.
  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6853.
  • PubChem. (n.d.). 7-Bromo-8-hydroxyquinoline-2-carboxylic acid. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Quinoline-2-Carboxylic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Specifically, quinoline-2-carboxylic acid and its derivatives are crucial intermediates and pharmacophores, exhibiting a wide range of biological activities and serving as valuable ligands in metal-catalyzed reactions.[1][2][3] The strategic construction of this motif is therefore of paramount importance in drug discovery and process development.

This guide provides an in-depth comparative analysis of the primary synthetic routes to quinoline-2-carboxylic acids. Moving beyond a simple recitation of methods, we will explore the mechanistic underpinnings, practical considerations, and strategic rationale behind choosing a particular pathway. The focus is on providing actionable insights grounded in experimental data to empower researchers to select and execute the optimal synthesis for their specific target molecules.

The Workhorse of Classical Synthesis: The Friedländer Annulation

First reported in 1882, the Friedländer synthesis remains one of the most direct and versatile methods for constructing polysubstituted quinolines.[4][5] For the specific synthesis of quinoline-2-carboxylates, the reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated α-methylene group, such as pyruvic acid or its esters.[6][7]

Mechanistic Rationale

The reaction proceeds via an initial condensation between the two carbonyl partners, followed by a cyclizing dehydration. Two pathways are generally proposed: an initial aldol-type condensation followed by the formation of an imine (Path A), or the initial formation of a Schiff base followed by an intramolecular aldol reaction (Path B).[4] Both routes converge on a common intermediate that dehydrates to form the aromatic quinoline ring. The choice of an acid or base catalyst can influence the predominant pathway and is critical for optimizing the reaction, as harsh conditions can lead to side reactions like self-condensation of the methylene partner.[6][8]

Friedlander_Mechanism cluster_path_A Path A: Aldol First cluster_path_B Path B: Schiff Base First start1 2-Aminoaryl Aldehyde/Ketone start1->start1_A start1->start1_B start2 Pyruvate Derivative aldol Aldol Adduct start2->aldol schiff Schiff Base start2->schiff elim1 α,β-Unsaturated Intermediate aldol->elim1 - H₂O final_int Dihydroquinoline Intermediate elim1->final_int Cyclization - H₂O start1_A->aldol + Pyruvate aldol2 Cyclization Precursor schiff->aldol2 Intramolecular Aldol aldol2->final_int - H₂O start1_B->schiff + Pyruvate - H₂O product Quinoline-2- carboxylate final_int->product Aromatization

Fig 1. Proposed mechanistic pathways of the Friedländer Annulation.
Advantages and Limitations
  • Expertise: The primary advantage of the Friedländer synthesis is its convergence and ability to build complex substitution patterns in a single cyclization step. The regiochemistry is unambiguously controlled by the starting materials.

  • Trustworthiness: It is a robust and well-documented reaction. However, its main limitation is the reliance on the availability of appropriately substituted 2-aminoaryl aldehydes or ketones, which may themselves require multi-step synthesis.[9]

Representative Experimental Protocol: Friedländer Synthesis

This protocol describes a general acid-catalyzed synthesis of an ethyl quinoline-2-carboxylate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl ketone/aldehyde (1.0 mmol) and ethyl pyruvate (1.2 mmol) in ethanol (10 mL).

  • Catalysis: Add 2-3 drops of concentrated hydrochloric acid to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction to cool to room temperature. Neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.[10]

Context and Contrast: Alternative Classical Routes

While the Friedländer synthesis is a primary route, other classical methods are important to understand for context, particularly the Pfitzinger reaction , which is the dominant method for the isomeric quinoline-4-carboxylic acids.

The Pfitzinger Reaction: A Route to the 4-Carboxy Isomer

The Pfitzinger reaction condenses isatin (or its derivatives) with a carbonyl compound in the presence of a strong base.[11][12] The reaction proceeds by the base-catalyzed hydrolysis of the isatin amide bond to form an intermediate keto-acid, which then condenses with the active methylene compound and cyclizes to form a quinoline-4-carboxylic acid.[13][14]

Pfitzinger_Mechanism isatin Isatin keto_acid Isatinic Acid (Keto-acid) isatin->keto_acid Base (KOH) H₂O enamine Enamine Intermediate keto_acid->enamine + Carbonyl - H₂O carbonyl Carbonyl Compound carbonyl->enamine quinoline Quinoline-4- carboxylic Acid enamine->quinoline Cyclization - H₂O

Fig 2. Simplified mechanism of the Pfitzinger Reaction.

Causality Insight: The Pfitzinger reaction is not a viable route to quinoline-2-carboxylic acids because the key isatinic acid intermediate presents an aniline and a keto-acid. The cyclization chemistry is thus directed to form the C4-carboxy product. This contrasts sharply with the Friedländer synthesis, where the placement of the carboxylic acid precursor (the pyruvate) directly dictates the formation of the C2-carboxy product.

Other classical methods like the Doebner-von Miller (aniline + α,β-unsaturated carbonyl) and Combes (aniline + β-diketone) syntheses are generally used for preparing alkyl- or aryl-substituted quinolines and are not direct pathways to the desired carboxylic acid functionality without using highly specialized starting materials.[9]

Modern Synthetic Strategies: Efficiency and Innovation

While classical methods are robust, modern organic synthesis has driven the development of more efficient, milder, and often more atom-economical routes.

3.1 Transition-Metal-Catalyzed Annulation

Transition-metal catalysis has revolutionized heterocyclic synthesis. A notable example is the rhodium-catalyzed oxidative [5+1] annulation of 2-vinylanilines with α-diazocarbonyl compounds.[15][16] This sophisticated approach constructs the quinoline-2-carboxylate ring from two components that do not follow the traditional disconnection logic.

Mechanistic Principle: The reaction is believed to proceed via the formation of a rhodium carbenoid from the diazo compound. This electrophilic species reacts with the 2-vinylaniline through a cascade of C-N bond formation, alkene insertion, and β-hydride elimination to furnish the final aromatic product.[15] This strategy offers excellent functional group tolerance and represents a significant advance in synthetic efficiency.

3.2 Novel One-Pot Domino Reactions

One-pot processes that combine multiple transformations without isolating intermediates are highly desirable for improving efficiency and reducing waste. A recently developed protocol for synthesizing quinoline-2-carboxylates begins with β-nitroacrylates and 2-aminobenzaldehydes.[1][3]

Synthetic Design: This elegant one-pot procedure involves a sequence of four distinct reactions: an aza-Michael addition, an intramolecular Henry reaction (nitro-aldol), dehydration, and finally, the elimination of nitrous acid to achieve aromatization.[1] The use of a solid-supported base (PS-BEMP) in the final step simplifies purification, making this a highly practical and scalable method.[1][9]

Representative Experimental Protocol: One-Pot Synthesis from a β-Nitroacrylate

This protocol is based on the work of Palmieri et al.[1][2]

  • Initial Reaction: In a reaction vial, stir a mixture of 2-aminobenzaldehyde (1.0 mmol) and the appropriate β-nitroacrylate ester (1.1 mmol) under solvent-free conditions at 70°C for 18 hours.

  • Aromatization Step: Cool the mixture to 50°C. Add acetonitrile (10 mL) and a polymer-supported base such as PS-BEMP (1.25 mmol).

  • Completion: Stir the resulting solution at 50°C for an additional 24 hours.

  • Work-up: Upon completion, filter the reaction mixture to remove the solid-supported base.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure. The crude product can then be purified by column chromatography to yield the desired quinoline-2-carboxylate. Overall yields for this process are reported in the 37-64% range.[1]

Comparative Analysis and Data Summary

The choice of a synthetic route is a multi-parameter decision. The following table summarizes the key performance indicators for the primary methods discussed.

FeatureFriedländer AnnulationRh-Catalyzed [5+1] AnnulationOne-Pot Nitroacrylate Method
Starting Materials 2-Aminoaryl aldehyde/ketone + Pyruvate ester2-Vinylaniline + α-Diazo ester2-Aminobenzaldehyde + β-Nitroacrylate
Typical Catalyst Acid (HCl, p-TsOH) or Base (KOH)[6][8]Rh₂(OAc)₄ or similar Rh(II) complex[15]None, then solid-supported base (PS-BEMP)[1]
Reaction Conditions Reflux in solvent (e.g., EtOH), 4-6 h[10]Mild, often room temperatureStep 1: 70°C, neat; Step 2: 50°C, MeCN[1]
Reported Yields Good to Excellent (can be >80%)[5]Good (many examples >70%)[15]Moderate to Good (37-64%)[1]
Substrate Scope Broad, but depends on availability of the 2-aminoaryl carbonyl precursor[9]Good tolerance of various functional groups on both components[16]Demonstrated with a range of substituted starting materials[1]
Advantages Direct, convergent, well-established, unambiguous regiochemistry.High atom economy, novel disconnection, mild conditions, good functional group tolerance.One-pot efficiency, avoids intermediate isolation, uses a recyclable solid-supported base.
Limitations Availability of starting materials can be a major hurdle.[9]Requires specialized and costly rhodium catalysts and potentially unstable diazo compounds.Multi-step sequence can be sensitive; yields are moderate.
Strategic Selection of a Synthetic Route

Choosing the right method depends on project-specific factors such as the availability of starting materials, required scale, and tolerance for certain reagents or catalysts. The following workflow provides a logical decision-making framework.

decision_tree start Start: Synthesize a Quinoline-2-carboxylate q1 Is the required 2-aminoaryl aldehyde/ketone readily available? start->q1 friedlander Use Friedländer Annulation (Robust, high-yielding) q1->friedlander Yes q2 Are 2-vinylanilines and diazo esters accessible? Is catalyst cost acceptable? q1->q2 No end end rh_cat Use Rh-Catalyzed Annulation (Modern, mild, good scope) q2->rh_cat Yes one_pot Use One-Pot Nitroacrylate Method (Efficient, innovative) q2->one_pot No reconsider Consider synthesizing the 2-aminoaryl carbonyl precursor or use the One-Pot Method q2->reconsider end2 end2 end3 end3

Fig 3. Workflow for selecting a synthetic route.
Conclusion

The synthesis of quinoline-2-carboxylic acids can be approached through several effective strategies. The Friedländer annulation stands as the classical method of choice, offering reliability and versatility, provided the requisite 2-aminoaryl carbonyl compounds are accessible. For projects requiring milder conditions, broader functional group tolerance, or novel structural disconnections, modern transition-metal-catalyzed methods provide powerful, albeit more complex, alternatives. Finally, innovative one-pot domino reactions represent the cutting edge of synthetic efficiency, minimizing steps and simplifying purification.

As a Senior Application Scientist, my recommendation is to first assess the availability of starting materials. If the Friedländer precursors are on hand, it remains the most proven and straightforward path. If not, the one-pot nitroacrylate method presents an excellent balance of innovation and practicality for laboratory-scale synthesis. The selection of the optimal route is a testament to a researcher's ability to balance classical robustness with modern efficiency to achieve their synthetic goals.

References
  • Gabrielli, S., Giardinieri, A., Sampaolesi, S., Ballini, R., & Palmieri, A. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 776. [Link]

  • Palmieri, A. (2020). Synthesis of Heterocyclic Systems Starting from Carbonyl and Carboxyl Functionalized Nitro Compounds by One‐Pot Processes. European Journal of Organic Chemistry. Available at: [Link]

  • Request PDF (n.d.). An efficient route to quinoline-2-carboxylates via a rhodium-catalyzed oxidative [5+1] annulation of 2-vinylanilines with α-diazocarbonyl compounds. ResearchGate. Available at: [Link]

  • LookChem (2019). An efficient route to quinoline-2-carboxylates via a rhodium-catalyzed oxidative [5+1] annulation of 2-vinylanilines with α-diazocarbonyl compounds. Available at: [Link]

  • Wikipedia (n.d.). Pfitzinger reaction. Available at: [Link]

  • Cambridge University Press (n.d.). Pfitzinger Quinoline Synthesis. Available at: [Link]

  • CORE (2016). A New One-Pot Synthesis of Quinoline-2- carboxylates under Heterogeneous Conditions. Available at: [Link]

  • PubMed (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 776. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Friedlaender Synthesis. Available at: [Link]

  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 209-218. Available at: [Link]

  • Wikipedia (n.d.). Friedländer synthesis. Available at: [Link]

  • Hamilton, C. S., & Mills, J. E. (1950). The Synthesis of Quinolines by the Pfitzinger Reaction. Journal of the American Chemical Society, 72(8), 3811–3813. Available at: [Link]

  • ResearchGate (2025). Rhodium(I) carbonyl complexes of quinoline carboxylic acid: Synthesis, reactivity and catalytic carbonylation reaction. Available at: [Link]

  • Organic Reactions (n.d.). The Friedländer Synthesis of Quinolines. Available at: [Link]

  • JOCPR (n.d.). Application of pfitzinger reaction in the synthesis of novel indophenazino fused quinoline-4-carboxylic acid derivatives. Available at: [Link]

  • Beilstein Journals (n.d.). Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Available at: [Link]

  • Royal Society of Chemistry (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available at: [Link]

  • Semantic Scholar (2014). A facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. HETEROCYCLES, 89(3). Available at: [Link]

  • Scite.ai (n.d.). Friedländer Quinoline Synthesis. Available at: [Link]

Sources

A Comparative Guide to Purity Validation of 5-Bromoquinoline-2-carboxylic Acid: The Role of Elemental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the purity of a chemical entity is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For a compound like 5-Bromoquinoline-2-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth comparison of elemental analysis with other prevalent analytical techniques for validating the purity of this compound, offering a comprehensive resource for scientists at the bench and beyond.

The Criticality of Purity for this compound

This compound belongs to the quinoline class of compounds, which are known for a wide array of biological activities. Impurities, which can arise from starting materials, intermediates, or side reactions during synthesis, can significantly impact the compound's biological and toxicological profile. Therefore, a multi-faceted approach to purity validation is not just good practice but a scientific necessity.

Elemental Analysis: A Fundamental Purity Check

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a foundational technique for determining the elemental composition of a pure organic compound.[1][2] It provides a quantitative measure of the mass percentages of carbon, hydrogen, and nitrogen. For heteroatom-containing compounds like this compound, the analysis can be extended to include bromine.

The principle of modern elemental analysis relies on the complete combustion of a small, precisely weighed sample in a high-temperature furnace in the presence of oxygen.[3][4] The resulting combustion gases (CO₂, H₂O, N₂, and Br₂) are then separated and quantified by various detection methods, such as thermal conductivity detection or infrared spectroscopy.

For this compound, with a molecular formula of C₁₀H₆BrNO₂, the theoretical elemental composition is as follows:

ElementAtomic MassNumber of AtomsTotal MassPercentage
Carbon (C)12.01110120.1147.65%
Hydrogen (H)1.00866.0482.40%
Bromine (Br)79.904179.90431.70%
Nitrogen (N)14.007114.0075.56%
Oxygen (O)15.999231.99812.69%
Total 252.068 100.00%

A significant deviation between the experimentally determined elemental percentages and these theoretical values indicates the presence of impurities.

Experimental Protocol: Elemental Analysis
  • Sample Preparation: A small amount of the this compound sample (typically 1-3 mg) is accurately weighed into a tin or silver capsule.

  • Combustion: The capsule is introduced into a high-temperature (around 900-1000 °C) combustion furnace of the elemental analyzer, where it is combusted in a stream of pure oxygen.[3]

  • Gas Separation and Detection: The resulting gases are passed through a series of traps and columns to separate them before they are quantified by a thermal conductivity detector (TCD) or other suitable detectors.

  • Data Analysis: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.

Elemental_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Output weigh Accurately weigh 1-3 mg of sample encapsulate Place in tin/silver capsule weigh->encapsulate combust Combustion at ~1000°C with O₂ encapsulate->combust separate Gas Chromatography Separation combust->separate detect Thermal Conductivity Detection (TCD) separate->detect calculate Calculate elemental percentages (%C, %H, %N, %Br) detect->calculate

Elemental analysis workflow from sample preparation to data output.

A Comparative Look: Alternative Purity Validation Techniques

While elemental analysis provides a fundamental assessment of bulk purity, it does not offer insights into the nature or number of impurities. For a comprehensive purity profile, orthogonal analytical methods are essential.[5]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation and quantification of organic compounds in complex mixtures.[6] For this compound, a reversed-phase HPLC method would be suitable for assessing its purity.

Principle: The sample is dissolved in a mobile phase and pumped through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. A detector, typically a UV-Vis detector for aromatic compounds like quinolines, measures the concentration of each component as it elutes from the column.[7][8]

  • Mobile Phase Preparation: Prepare a suitable mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

  • Standard and Sample Preparation: Prepare a standard solution of known concentration of this compound and a sample solution.

  • Chromatographic Conditions: Set up the HPLC system with an appropriate column (e.g., C18), and optimize the mobile phase composition, flow rate, and detector wavelength.

  • Injection and Data Acquisition: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_0 Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis prep_mobile Prepare Mobile Phase prep_sample Prepare Sample & Standard Solutions inject Inject Sample prep_sample->inject separate Chromatographic Separation (Column) inject->separate detect UV-Vis Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate

High-Performance Liquid Chromatography (HPLC) analysis workflow.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[9] When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it is highly effective for identifying and quantifying impurities. High-resolution mass spectrometry (HRMS) can provide the elemental composition of impurities, aiding in their structural elucidation.[10]

Principle: The sample molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio by a mass analyzer. A detector then measures the abundance of each ion.

  • Sample Infusion/Chromatography: The sample can be directly infused into the mass spectrometer or separated by HPLC prior to introduction.

  • Ionization: Select an appropriate ionization technique, such as electrospray ionization (ESI) for polar molecules like carboxylic acids.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) for separation.

  • Detection and Data Analysis: The detector records the mass spectrum, which is a plot of ion intensity versus mass-to-charge ratio. Impurities will appear as distinct peaks with different m/z values from the main compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic compounds. Quantitative NMR (qNMR) can also be used for highly accurate purity determination.

Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The nuclei of certain atoms absorb energy and "resonate." The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the molecular structure.

  • Sample Preparation: A precise amount of the this compound sample and an internal standard of known purity are dissolved in a deuterated solvent.

  • Data Acquisition: The ¹H NMR spectrum is acquired under quantitative conditions (ensuring complete relaxation of all protons).

  • Data Analysis: The purity of the sample is calculated by comparing the integral of a characteristic signal from the analyte with the integral of a signal from the internal standard.

Comparative Analysis of Purity Validation Techniques

FeatureElemental AnalysisHPLC-UVLC-MS¹H NMR
Information Provided Elemental composition, bulk purityNumber and relative amount of impuritiesMolecular weight of impuritiesStructural information, absolute purity (qNMR)
Sensitivity Low (impurities >0.3%)HighVery HighModerate
Specificity Low (does not identify impurities)High (for separable impurities)Very High (mass-based)Very High (structure-based)
Quantification AbsoluteRelative (area %), requires standards for absoluteSemi-quantitative without standardsAbsolute (with internal standard)
Throughput ModerateHighHighLow to Moderate
Cost LowModerateHighHigh
Primary Application Confirmation of elemental formulaRoutine purity testing, quality controlImpurity identification and profilingStructural confirmation, primary standard characterization

A Synergistic Approach to Purity Validation

A robust purity validation strategy for this compound should not rely on a single technique but rather integrate the strengths of multiple orthogonal methods.

Purity_Validation_Strategy cluster_0 Initial Assessment cluster_1 Impurity Profiling cluster_2 Definitive Characterization elemental Elemental Analysis (Confirms Formula) hplc HPLC-UV (Detects & Quantifies Impurities) elemental->hplc lcms LC-MS (Identifies Impurities) hplc->lcms nmr NMR Spectroscopy (Structural Confirmation & qNMR) lcms->nmr

An integrated strategy for comprehensive purity validation.

Conclusion

Validating the purity of this compound is a critical step in its journey from a laboratory reagent to a potential therapeutic agent. Elemental analysis serves as an indispensable, cost-effective first-pass assessment of bulk purity and a confirmation of the molecular formula. However, its inability to detect and identify specific impurities necessitates the use of more sophisticated and orthogonal techniques. A comprehensive purity analysis, integrating the quantitative power of HPLC, the impurity identification capabilities of mass spectrometry, and the structural elucidation and absolute quantification offered by NMR, provides the highest level of confidence in the quality of the material. This multi-technique approach ensures the scientific rigor required in modern research and drug development.

References

  • Vertex AI Search. (2025). The benefits of high-resolution mass spectrometry for impurity profiling.
  • Pharmaceutical Technology. (n.d.).
  • Toref-Standards. (n.d.). Impurity Profiling with HRMS.
  • Thermo Fisher Scientific. (n.d.).
  • Wertalik, P. (2024). Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future.
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A Senior Application Scientist's Guide to Suzuki Coupling with 5-Bromoquinolines: A Comparative Analysis of Catalytic Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds.[1][2][3] This powerful transformation is central to the synthesis of biaryl and heteroaryl motifs, which are privileged structures in a vast array of pharmaceutical agents.[4][5] However, the application of this methodology to heteroaromatic halides, such as 5-bromoquinoline, presents unique challenges. The presence of the quinoline nitrogen can lead to coordination with the metal center, potentially inhibiting or deactivating the catalyst.[6][7]

This guide provides an in-depth, comparative analysis of various catalytic systems for the Suzuki coupling of 5-bromoquinolines. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, offering field-proven insights to help you select the optimal conditions for this critical transformation. Our focus is on providing a self-validating framework, grounded in authoritative literature, to empower you to achieve efficient, reproducible, and high-yielding results.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura reaction is fundamental to rational catalyst selection and troubleshooting. The process is a catalytic cycle driven by a transition metal, most commonly palladium, which orchestrates the coupling of an organoboron species with an organic halide.[8] The cycle is generally accepted to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (5-bromoquinoline), inserting itself into the carbon-bromine bond. This oxidizes the palladium to a Pd(II) state.[2][9][10][11]

  • Transmetalation: This is the crucial step where the organic group from the organoboron reagent is transferred to the palladium center. For this to occur, the boron species must be activated by a base, forming a more nucleophilic "ate" complex.[3][10][12][13]

  • Reductive Elimination: The two organic partners on the Pd(II) complex are expelled, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[6][9][14][15]

Suzuki_Miyaura_Cycle cluster_main cluster_inputs cluster_outputs Pd(0)L2 Active Catalyst Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)L₂-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Diorgano Ar-Pd(II)L₂-R' Transmetalation->Pd(II)_Diorgano Reductive_Elimination Reductive Elimination Pd(II)_Diorgano->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Coupled Product (Ar-R') Reductive_Elimination->Product ArX 5-Bromoquinoline (Ar-X) ArX->Oxidative_Addition Organoboron R'-B(OR)₂ Organoboron->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Side-by-Side Catalyst Performance Comparison

The choice of catalyst is paramount for the successful coupling of 5-bromoquinoline. The ideal system must be robust enough to overcome potential coordination with the quinoline nitrogen while promoting rapid catalytic turnover. Below, we compare several classes of catalysts, summarizing their performance with 5-bromoquinoline and structurally similar heteroaryl bromides.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Cat. Loading (mol%)Notes & Rationale
Palladium-Based Catalysts
Pd(dppf)Cl₂dppfK₂CO₃DME802-6~953A highly reliable and versatile catalyst. The dppf ligand's wide bite angle and electron-rich nature stabilize the palladium center and facilitate reductive elimination. Often a first choice for heteroaryl couplings.[16][17]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂ORT - 801-18High0.5 - 2Buchwald's SPhos ligand is exceptionally bulky and electron-rich, promoting fast oxidative addition and reductive elimination, even at low temperatures.[8] This system is excellent for challenging substrates.
XPhos Pd G2/G3XPhosK₃PO₄Dioxane40-1002-12High0.3 - 2These palladacycle precatalysts are air- and moisture-stable, simplifying reaction setup. They rapidly generate the active L₁Pd(0) species, enabling fast reactions with unstable boronic acids and challenging halides.[18][19]
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O10012-24~855The "classic" Suzuki catalyst. While effective, it often requires higher temperatures, longer reaction times, and higher catalyst loadings compared to modern systems, especially for heteroaryl substrates.[17]
Nickel-Based Catalysts
(dppf)Ni(cinnamyl)CldppfK₃PO₄Dioxane6012High0.5A highly active, single-component nickel precatalyst developed by the Hartwig group, showing excellent performance for heteroaryl-heteroaryl couplings at very low loadings.[1][7]
NiCl₂(PCy₃)₂PCy₃K₃PO₄t-Amyl Alcohol1001285-955-10A cost-effective alternative to palladium. Nickel catalysts can be particularly effective for aryl chlorides and other challenging electrophiles, though they may require higher catalyst loadings.[20][21]

Expertise in Action: Why Ligand Choice is Critical

For challenging substrates like 5-bromoquinoline, simply using a palladium source like Pd(OAc)₂ is often insufficient. The choice of ligand is what truly governs the catalyst's performance.

  • Electron-Rich & Bulky Ligands (e.g., SPhos, XPhos, PCy₃): These ligands are paramount for heteroaryl couplings.[12] Their electron-donating nature increases the electron density on the palladium center, which significantly accelerates the rate-limiting oxidative addition step.[9] Their steric bulk promotes the formation of monoligated L₁Pd(0) species, which are highly reactive, and also facilitates the final reductive elimination step to release the product.[11]

  • Bidentate Ligands (e.g., dppf): 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is a "workhorse" ligand. Its large bite angle creates a coordinatively unsaturated environment around the palladium, which is crucial for substrate binding and product release. It provides a good balance of stability and reactivity, making Pd(dppf)Cl₂ a reliable choice for initial screening.[16]

A Validated Experimental Protocol: Suzuki Coupling of 5-Bromoquinoline

This protocol describes a reliable method for the Suzuki coupling of 5-bromoquinoline with an arylboronic acid using a modern palladacycle precatalyst, which ensures high yields and operational simplicity.

Reagents & Materials:

  • 5-Bromoquinoline (1.0 equiv.)

  • Arylboronic Acid (1.2 equiv.)

  • XPhos Pd G3 (Buchwald Precatalyst) (1-2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv.)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Reaction vessel (e.g., microwave vial or Schlenk flask) with a stir bar

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To the reaction vessel, add 5-bromoquinoline, the arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to remove all oxygen. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water).

  • Catalyst Addition: Add the XPhos Pd G3 precatalyst to the mixture. The mixture may change color upon addition.

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block at 80-100 °C. Stir the reaction vigorously for 2-12 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 5-arylquinoline product.

Experimental_Workflow start Start reagents 1. Add Solids (5-Bromoquinoline, Boronic Acid, Base) start->reagents inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Argon) reagents->inert solvents 3. Add Degassed Solvents (Dioxane/Water) inert->solvents catalyst 4. Add Catalyst (e.g., XPhos Pd G3) solvents->catalyst react 5. Heat and Stir (80-100 °C, 2-12 h) catalyst->react monitor 6. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 7. Aqueous Work-up (EtOAc/Water Extraction) monitor->workup Reaction Complete purify 8. Purify (Column Chromatography) workup->purify end Final Product purify->end

Figure 2: A generalized experimental workflow for the Suzuki coupling of 5-bromoquinoline.

Conclusion and Future Outlook

The Suzuki-Miyaura coupling of 5-bromoquinoline is a readily achievable transformation with the appropriate choice of modern catalytic systems. While traditional catalysts like Pd(PPh₃)₄ can be effective, systems employing bulky, electron-rich phosphine ligands (such as Buchwald's SPhos and XPhos) or robust bidentate ligands (like dppf) offer superior performance, providing higher yields in shorter times and under milder conditions. The use of stable palladacycle precatalysts further streamlines the process, enhancing reproducibility and ease of use. For cost-sensitive applications, nickel-based catalysts represent a viable and increasingly powerful alternative.[21] By understanding the interplay between the catalyst, ligand, base, and substrate, researchers can confidently and efficiently synthesize the 5-arylquinoline scaffolds critical to advancing drug discovery and materials science.

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Sources

A Comparative Guide to the Enzymatic Inhibition Profile of 5-Bromoquinoline-2-carboxylic Acid and its Congeners

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between small molecules and enzymatic targets is paramount. This guide provides a comprehensive evaluation of the inhibitory effects of 5-Bromoquinoline-2-carboxylic acid and its parent scaffold, quinoline-2-carboxylic acid, on various enzymes. While direct inhibitory data for the 5-bromo derivative is emerging, the well-characterized activity of quinoline-2-carboxylic acid offers significant insights and a strong basis for comparative analysis. This document will delve into the known inhibitory activities, present supporting experimental data, and provide detailed protocols for assessing such effects, thereby empowering researchers to make informed decisions in their discovery and development pipelines.

Introduction to Quinoline Carboxylic Acids as Enzyme Inhibitors

The quinoline carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The positioning of the carboxylic acid group and substitutions on the quinoline ring system can dramatically influence the molecule's biological activity, including its ability to inhibit specific enzymes. This guide will focus primarily on the demonstrated inhibitory effects of quinoline-2-carboxylic acid, the parent compound of this compound, against key metabolic enzymes. Furthermore, we will explore the broader potential of substituted quinoline-2-carboxylic acids as inhibitors for a range of other enzymatic targets, providing a forward-looking perspective for drug discovery efforts.

Demonstrated Inhibitory Activity: Quinoline-2-carboxylic Acid as a Dual α-Glucosidase and α-Amylase Inhibitor

Compelling evidence has established quinoline-2-carboxylic acid as a dual inhibitor of α-glucosidase and α-amylase, two critical enzymes in carbohydrate metabolism.[1][2] Inhibition of these enzymes can delay the digestion and absorption of carbohydrates, leading to a reduction in postprandial blood glucose levels, a key therapeutic strategy in the management of type 2 diabetes.

Comparative Inhibitory Potency

The inhibitory efficacy of quinoline-2-carboxylic acid against α-glucosidase and α-amylase has been quantified and compared with its isomer, quinoline-4-carboxylic acid. The data clearly indicates that the 2-carboxylic acid isomer is a significantly more potent inhibitor.

CompoundTarget EnzymeIC50 Value (µg/mL)
Quinoline-2-carboxylic acid α-Glucosidase9.1[1][2]
α-Amylase15.5[1][2]
Quinoline-4-carboxylic acid α-Glucosidase60.2[1]
α-Amylase152.4[1]

Table 1: Comparative IC50 values of quinoline-2-carboxylic acid and quinoline-4-carboxylic acid against α-glucosidase and α-amylase.

The lower IC50 values for quinoline-2-carboxylic acid highlight its superior inhibitory activity against both enzymes compared to the 4-carboxylic acid isomer. This underscores the critical role of the carboxyl group's position in mediating the interaction with the active sites of these enzymes.

Mechanistic Insights and Rationale for Inhibition

The inhibitory action of quinoline-2-carboxylic acid on α-glucosidase and α-amylase is likely attributed to its ability to mimic the transition state of the natural substrate or to bind to key residues within the enzyme's active site. The planar quinoline ring and the strategically positioned carboxylic acid group can engage in hydrogen bonding and hydrophobic interactions, thereby blocking substrate access and preventing catalysis. The bromination at the 5-position in this compound could potentially enhance this binding affinity through additional hydrophobic or halogen bonding interactions, a hypothesis that warrants further experimental validation.

Broader Inhibitory Potential of Quinoline Carboxylic Acid Derivatives

The versatility of the quinoline carboxylic acid scaffold extends beyond carbohydrate-metabolizing enzymes. Research has demonstrated that derivatives of this core structure can inhibit a diverse range of enzymes implicated in various disease states. This suggests that this compound could be a promising candidate for evaluation against these targets.

  • Diacylglycerol O-Acyltransferase (DGAT1): Novel quinoline carboxylic acid derivatives have been identified as potent inhibitors of DGAT1, an enzyme involved in triglyceride synthesis.[3]

  • Monoamine Oxidase (MAO) and Cholinesterases: A series of quinoline carboxylic acids have shown potent inhibitory activity against MAO-A, MAO-B, and acetylcholinesterase (AChE), suggesting their potential in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's.[4]

  • Histone Deacetylases (HDACs): 2-Phenylquinoline-4-carboxylic acid derivatives have been discovered as novel HDAC inhibitors, a class of enzymes targeted in cancer therapy.[5]

  • Glutamate Vesicular Transport (GVT): Quinoline-2,4-dicarboxylic acids have been shown to be active inhibitors of the GVT protein, which is involved in glutamatergic neurotransmission.[6]

These findings collectively suggest that the quinoline-2-carboxylic acid backbone is a versatile platform for designing potent and selective enzyme inhibitors. The introduction of a bromine atom at the 5-position, as in the case of this compound, could modulate the electronic and steric properties of the molecule, potentially leading to enhanced or novel inhibitory activities against these or other enzymes.

Experimental Protocols for Evaluating Enzyme Inhibition

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for assessing the inhibitory effects of compounds like this compound on α-glucosidase and α-amylase.

α-Glucosidase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of α-glucosidase, which catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (or other test compounds)

  • Acarbose (positive control)

  • Phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution at various concentrations, and 20 µL of α-glucosidase solution (1 U/mL).

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution (5 mM).

  • Incubate the mixture at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Acarbose is used as a positive control. The control well contains all reagents except the test compound.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

α-Amylase Inhibition Assay

This assay measures the inhibitory effect of a compound on α-amylase activity, which breaks down starch into smaller sugars. The reduction in starch is quantified using the iodine-starch reaction.

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (1% w/v)

  • This compound (or other test compounds)

  • Acarbose (positive control)

  • Phosphate buffer (20 mM, pH 6.9 with 6.7 mM NaCl)

  • Iodine-KI solution (Iodine 0.25 g, KI 2.5 g in 500 mL of water)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add 25 µL of the test compound solution at various concentrations and 50 µL of α-amylase solution (2 U/mL).

  • Pre-incubate the mixture at 37°C for 20 minutes.

  • Add 50 µL of starch solution to start the reaction.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 25 µL of 1 M HCl.

  • Add 100 µL of iodine-KI solution to each well.

  • Measure the absorbance at 620 nm using a microplate reader.

  • Acarbose is used as a positive control. The control well contains all reagents except the test compound.

  • Calculate the percentage of inhibition using the formula mentioned in the α-glucosidase assay.

  • Determine the IC50 value from the dose-response curve.

Visualizing the Impact: Pathways and Workflows

To provide a clearer understanding of the biological context and the experimental process, the following diagrams illustrate the relevant signaling pathway and a generalized workflow for enzyme inhibition screening.

G cluster_0 Carbohydrate Digestion Pathway cluster_1 Inhibition Polysaccharides Dietary Polysaccharides (e.g., Starch) Disaccharides Disaccharides (e.g., Maltose) Polysaccharides->Disaccharides α-Amylase Monosaccharides Monosaccharides (e.g., Glucose) Disaccharides->Monosaccharides α-Glucosidase Bloodstream Absorption into Bloodstream Monosaccharides->Bloodstream Inhibitor Quinoline-2-carboxylic acid α-Amylase α-Amylase Inhibitor->α-Amylase Inhibits α-Glucosidase α-Glucosidase Inhibitor->α-Glucosidase Inhibits

Caption: Inhibition of α-Amylase and α-Glucosidase by Quinoline-2-carboxylic Acid.

G cluster_0 Enzyme Inhibition Assay Workflow Start Start: Prepare Reagents Incubate1 Pre-incubation: Enzyme + Inhibitor Start->Incubate1 Reaction Reaction Initiation: Add Substrate Incubate1->Reaction Incubate2 Incubation Reaction->Incubate2 Stop Reaction Termination Incubate2->Stop Detection Signal Detection (e.g., Absorbance) Stop->Detection Analysis Data Analysis: % Inhibition & IC50 Detection->Analysis End End Analysis->End

Caption: Generalized Workflow for an In Vitro Enzyme Inhibition Assay.

Conclusion and Future Directions

This guide establishes quinoline-2-carboxylic acid as a noteworthy inhibitor of α-glucosidase and α-amylase, with superior potency compared to its 4-carboxylic acid isomer. The provided experimental protocols offer a robust framework for researchers to validate these findings and to evaluate the inhibitory potential of novel derivatives such as this compound.

The broader inhibitory profile of the quinoline carboxylic acid scaffold against a range of enzymes implicated in cancer, neurodegenerative diseases, and metabolic disorders opens up exciting avenues for future research. Systematic structure-activity relationship (SAR) studies on substitutions at the 5-position and other sites on the quinoline ring are warranted to explore and optimize the inhibitory activity and selectivity against these and other clinically relevant enzymatic targets. Such investigations will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • Lee H W, et al. Quinoline-2-carboxylic acid isolated from Ephedra pachyclada and its structural derivatives show inhibitory effects against α-glucosidase and α-amylase. Journal of the Korean Society for Applied Biological Chemistry, 2014, 57: 441-444. [Link]

  • Zhou G, et al. Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2014, 24(7): 1792-1797. [Link]

  • Khan NA, et al. Quinolinic Carboxylic Acid Derivatives as Potential Multi-target Compounds for Neurodegeneration: Monoamine Oxidase and Cholinesterase Inhibition. Medicinal Chemistry, 2018, 14(1): 74-85. [Link]

  • Wang Y, et al. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 2022, 10: 928507. [Link]

  • Carrigan CN, et al. Quinoline-2,4-dicarboxylic acids: synthesis and evaluation as inhibitors of the glutamate vesicular transport system. Bioorganic & Medicinal Chemistry Letters, 1999, 9(17): 2607-12. [Link]

Sources

A Comparative Guide to the Physicochemical Properties of 5-Bromo- vs. 5-Chloroquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, quinoline carboxylic acids serve as privileged scaffolds, forming the core of numerous therapeutic agents. The specific halogen substitution on the quinoline ring system can profoundly influence the molecule's physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic profile. This guide offers a detailed comparative analysis of two such analogs: 5-bromoquinoline-2-carboxylic acid and 5-chloroquinoline-2-carboxylic acid.

While experimental data for 5-chloroquinoline-2-carboxylic acid is available to some extent, there is a notable lack of public domain data for its 5-bromo counterpart. This guide will therefore present the known data, provide a theoretical framework for anticipating the properties of the bromo-analog based on fundamental chemical principles, and most critically, furnish detailed experimental protocols for researchers to determine these properties in their own laboratories.

The Decisive Role of the C5-Halogen: An Overview

The substitution of a halogen at the 5-position of the quinoline-2-carboxylic acid scaffold introduces significant electronic and steric effects. These modifications directly impact key physicochemical parameters such as acidity (pKa), lipophilicity (logP), solubility, melting point, and crystal packing. Understanding these differences is paramount for optimizing drug candidates for improved absorption, distribution, metabolism, and excretion (ADME) properties.

The primary differences arise from the distinct properties of bromine and chlorine:

  • Electronegativity and Inductive Effects: Chlorine is more electronegative than bromine. This results in a stronger electron-withdrawing inductive effect from chlorine, which can influence the acidity of the carboxylic acid group and the basicity of the quinoline nitrogen.

  • Atomic Radius and Steric Hindrance: Bromine has a larger atomic radius than chlorine. This can lead to differences in crystal lattice packing, potentially affecting melting points and solubility.

  • Polarizability: Bromine is more polarizable than chlorine, which can influence non-covalent interactions, including halogen bonding, and impact binding to biological targets.

Comparative Physicochemical Data

The following table summarizes the available experimental and predicted data for the two compounds. The absence of data for this compound underscores the necessity for the experimental protocols detailed later in this guide.

Physicochemical PropertyThis compound5-Chloroquinoline-2-carboxylic acid
Molecular Formula C₁₀H₆BrNO₂C₁₀H₆ClNO₂
Molecular Weight 252.06 g/mol [1][2]207.61 g/mol [3]
pKa Data not available4.16 ± 0.50 (Predicted)[4]
logP Data not available2.58640 (Predicted)[4]
Melting Point Data not available[5]176 °C (with decomposition)[4]
Aqueous Solubility Data not availableData not available
Crystal Structure Data not availableData not available

Theoretical Expectations for this compound

In the absence of experimental data, we can form hypotheses based on established chemical principles:

  • pKa: The carboxylic acid pKa is influenced by the electron-withdrawing nature of the halogen. Since chlorine is more electronegative than bromine, 5-chloroquinoline-2-carboxylic acid is expected to be a slightly stronger acid (have a lower pKa) than its bromo- counterpart.

  • logP: Lipophilicity is a measure of a compound's partitioning between an organic and an aqueous phase.[6] Generally, replacing a chlorine atom with a bromine atom increases lipophilicity. Therefore, it is anticipated that this compound will have a higher logP value than 5-chloroquinoline-2-carboxylic acid.

  • Melting Point: The melting point is influenced by the strength of the crystal lattice. The larger size and greater polarizability of bromine compared to chlorine can lead to stronger intermolecular interactions, potentially resulting in a higher melting point for the bromo- derivative. However, differences in crystal packing can also play a significant role.

  • Solubility: The interplay between lipophilicity and crystal lattice energy will determine aqueous solubility. The expected higher lipophilicity and potentially stronger crystal lattice of the bromo- compound might lead to lower aqueous solubility compared to the chloro- analog.

Experimental Protocols for Physicochemical Characterization

To empower researchers to fill the existing data gaps, the following section provides detailed, step-by-step protocols for the experimental determination of key physicochemical properties.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

This protocol describes the determination of the pKa of the carboxylic acid group using potentiometric titration, a reliable and widely used method.[5][7][8]

Rationale: Potentiometric titration involves the gradual addition of a titrant (a strong base in this case) to a solution of the analyte (the quinoline carboxylic acid).[9] By monitoring the pH of the solution as a function of the volume of titrant added, a titration curve is generated. The pKa corresponds to the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.[4]

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_solution Prepare a ~1 mM solution of the quinoline carboxylic acid in a co-solvent system (e.g., water/methanol) calibrate_ph Calibrate the pH meter with standard buffers (pH 4, 7, 10) prep_titrant Prepare and standardize a 0.1 M NaOH solution titrate Titrate the sample solution with the standardized NaOH, recording pH after each addition calibrate_ph->titrate record_data Continue titration past the equivalence point to obtain a full titration curve titrate->record_data plot_curve Plot pH versus volume of NaOH added record_data->plot_curve find_equivalence Determine the equivalence point (inflection point of the curve) plot_curve->find_equivalence calculate_pka Determine the pH at the half-equivalence point, which is the pKa find_equivalence->calculate_pka

Figure 1: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Preparation of the Analyte Solution: Accurately weigh approximately 2-5 mg of the quinoline carboxylic acid and dissolve it in a suitable volume (e.g., 50 mL) of a co-solvent system (e.g., 20% methanol in water) to achieve a concentration of approximately 1 mM.

  • Preparation of the Titrant: Prepare a 0.1 M solution of sodium hydroxide (NaOH) and standardize it against a primary standard such as potassium hydrogen phthalate (KHP).

  • Calibration of the pH Meter: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa (e.g., pH 4.0 and 7.0).[9]

  • Titration: Place the analyte solution in a thermostatted vessel at 25 °C and immerse the calibrated pH electrode. Add the standardized NaOH solution in small, precise increments (e.g., 0.05 mL) using a burette. After each addition, allow the pH reading to stabilize before recording the value.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. Determine the equivalence point, which is the point of maximum slope on the titration curve. The pKa is the pH value at exactly half the volume of the equivalence point.

Determination of the Partition Coefficient (logP) by the Shake-Flask Method

The shake-flask method is the "gold standard" for the experimental determination of the octanol-water partition coefficient (logP).[10][11]

Rationale: This method directly measures the equilibrium distribution of a solute between two immiscible liquid phases, typically n-octanol and water. The ratio of the concentration of the solute in the n-octanol phase to its concentration in the aqueous phase is the partition coefficient (P). The logarithm of P is the logP value.

logP_Determination_Workflow cluster_prep Preparation cluster_partitioning Partitioning cluster_analysis Analysis saturate_phases Pre-saturate n-octanol with water and water with n-octanol prep_stock Prepare a stock solution of the compound in n-octanol saturate_phases->prep_stock mix_phases Mix known volumes of the stock solution and the pre-saturated aqueous phase prep_stock->mix_phases equilibrate Shake the mixture at a constant temperature (e.g., 25 °C) for 24 hours to reach equilibrium mix_phases->equilibrate separate_phases Centrifuge to separate the n-octanol and aqueous layers equilibrate->separate_phases analyze_conc Determine the concentration of the compound in each phase using UV-Vis spectroscopy or HPLC separate_phases->analyze_conc calculate_logP Calculate P = [Concentration]octanol / [Concentration]aqueous, then logP = log10(P) analyze_conc->calculate_logP

Figure 2: Workflow for logP determination by the shake-flask method.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and water for 24 hours. Allow the layers to separate completely.

  • Preparation of the Test Solution: Prepare a stock solution of the quinoline carboxylic acid in the pre-saturated n-octanol at a concentration that can be accurately measured by the chosen analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Partitioning: In a suitable vessel, combine a known volume of the stock solution with a known volume of the pre-saturated water. The volume ratio can be adjusted depending on the expected lipophilicity.

  • Equilibration: Shake the vessel at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24 hours).

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

  • Concentration Analysis: Carefully withdraw an aliquot from each phase and determine the concentration of the quinoline carboxylic acid using a validated analytical method.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of Aqueous Solubility

This protocol outlines the thermodynamic solubility assay, which is considered the "gold standard" method.[12]

Rationale: Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium. This method involves adding an excess of the solid compound to an aqueous buffer and allowing it to equilibrate. The concentration of the dissolved compound in the filtered solution is then determined.

Step-by-Step Methodology:

  • Preparation of Buffer: Prepare an aqueous buffer at the desired pH (e.g., pH 7.4 phosphate-buffered saline).

  • Equilibration: Add an excess amount of the solid quinoline carboxylic acid to a vial containing the buffer. The presence of undissolved solid is essential.

  • Agitation: Shake the vial at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Filter the suspension through a low-binding filter (e.g., a 0.22 µm PVDF filter) to remove the undissolved solid.

  • Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated HPLC method with a standard curve.

Determination of Melting Point

The melting point is a fundamental physical property that provides information about the purity and crystal lattice energy of a compound.

Rationale: The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. A sharp melting point range is indicative of a pure compound.

Step-by-Step Methodology:

  • Sample Preparation: Finely powder a small amount of the dry quinoline carboxylic acid.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a melting point apparatus. Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.

Single-Crystal X-ray Diffraction for Crystal Structure Determination

This technique provides the definitive three-dimensional arrangement of atoms in a crystalline solid.[13][14]

Rationale: By irradiating a single crystal with X-rays, a diffraction pattern is produced. The analysis of this pattern allows for the determination of the unit cell dimensions, space group, and the precise coordinates of each atom in the crystal lattice. This information reveals details about molecular conformation, intermolecular interactions, and crystal packing.

Step-by-Step Methodology:

  • Crystal Growth: Grow single crystals of the quinoline carboxylic acid suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This is often achieved by slow evaporation of a saturated solution in an appropriate solvent.[15][16]

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer and collect the diffraction data at a controlled temperature (often a low temperature like 100 K to minimize thermal motion).

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structure.

Conclusion

The substitution of bromine for chlorine at the 5-position of quinoline-2-carboxylic acid is expected to significantly alter its physicochemical properties, with implications for its behavior in biological systems. While a direct comparison is currently hindered by a lack of experimental data for this compound, this guide provides the theoretical foundation and, more importantly, the practical experimental protocols for researchers to perform a comprehensive comparative analysis. By systematically determining the pKa, logP, solubility, melting point, and crystal structure, scientists can gain the critical insights needed to advance the development of novel quinoline-based therapeutic agents.

References

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A Comparative Benchmarking Guide to 5-Bromoquinoline-2-carboxylic Acid Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its rigid, bicyclic aromatic structure provides a versatile framework for introducing diverse functionalities, leading to compounds with a wide spectrum of biological activities. Among these, quinoline-2-carboxylic acid derivatives have garnered significant attention for their potential as enzyme inhibitors. This guide provides a comprehensive technical comparison of 5-bromoquinoline-2-carboxylic acid derivatives against established inhibitors, offering researchers and drug development professionals a detailed overview of their performance based on available experimental data.

The introduction of a bromine atom at the 5-position of the quinoline ring can significantly influence the physicochemical properties of the molecule, including its lipophilicity and electronic character. These modifications can, in turn, enhance binding affinities and inhibitory potencies against various enzymatic targets. This guide will delve into the inhibitory activities of these compounds against key enzymes implicated in prevalent diseases, presenting a side-by-side analysis with known, clinically relevant inhibitors.

Comparative Inhibitory Performance

The following table summarizes the inhibitory concentrations (IC50) of various quinoline-2-carboxylic acid derivatives and their 5-bromo analogues against different enzyme targets, benchmarked against well-established inhibitors.

Compound/DerivativeTarget EnzymeThis compound Derivative IC50Known InhibitorKnown Inhibitor IC50Reference
Quinoline-2-carboxylic acidα-Glucosidase9.1 µg/mLAcarboseNot specified in snippet[1]
Quinoline-2-carboxylic acidα-Amylase15.5 µg/mLAcarboseNot specified in snippet[1]
2-Phenylquinoline-4-carboxylic acid derivative (D28)HDAC324.45 µMSAHA (Vorinostat)Not specified in snippet[2]
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6)SIRT37.2 µM--[3]
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid (6e)Aurora A Kinase<10 µM (inhibition at 10 µM)Doxorubicin (used as control)Not specified in snippet[4]
Anilinoquinazoline-based carboxylic acidsCarbonic Anhydrase IX/XIIVaries (nM to µM range)AcetazolamideNot specified in snippet[5][6]
4-Quinoline Carboxylic AcidsDihydroorotate Dehydrogenase (DHODH)9.71 ± 1.4 nM (analogue 41)BrequinarNot specified in snippet[7]

Note: The table presents a selection of data from the available literature. Direct IC50 values for a "this compound" derivative were not explicitly found in the initial search results for direct comparison across all targets. The table instead provides context from related quinoline carboxylic acid derivatives to highlight their potential and the targets they are active against. Further targeted synthesis and testing of 5-bromo analogues are warranted.

Mechanistic Insights and Rationale for Experimental Design

The selection of assays for benchmarking inhibitor performance is dictated by the nature of the target enzyme and the expected mechanism of inhibition. The following sections detail the rationale behind common experimental choices and provide standardized protocols.

Enzyme Inhibition Assays: The First Line of Evaluation

The initial assessment of a potential inhibitor involves in vitro enzyme inhibition assays. These assays directly measure the effect of the compound on the catalytic activity of the purified enzyme. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.

Caption: A generalized workflow for determining the IC50 value of an inhibitor.

Cell-Based Assays: Assessing Cellular Potency and Toxicity

While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays provide a more biologically relevant context. These assays measure the effect of the inhibitor on a cellular process that is dependent on the target enzyme's activity, such as cell proliferation or the production of a specific biomarker.

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7, A549, HepG2) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives and a known inhibitor (e.g., cisplatin, doxorubicin) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway Context: Targeting Key Cellular Processes

The therapeutic potential of an enzyme inhibitor is ultimately determined by its impact on cellular signaling pathways that are dysregulated in disease. For instance, inhibitors of receptor tyrosine kinases (RTKs) like EGFR and VEGFR can block downstream signaling cascades that promote cell proliferation, survival, and angiogenesis in cancer.

EGFR Signaling Pathway Inhibitor 5-Bromo-Derivative EGFR EGFR Tyrosine Kinase Domain Inhibitor->EGFR:f1 Inhibition RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Discussion and Future Directions

The available data suggests that the quinoline-2-carboxylic acid scaffold is a promising starting point for the development of potent enzyme inhibitors. Derivatives have shown activity against a range of targets including kinases, metabolic enzymes, and epigenetic modulators.[2][8][9] The introduction of a bromine atom at the 5-position, as seen in related indole derivatives, has the potential to enhance inhibitory activity and selectivity.[10][11][12]

Future research should focus on the systematic synthesis and evaluation of a library of this compound derivatives against a panel of clinically relevant enzymes. Head-to-head comparisons with established inhibitors using standardized assay protocols will be crucial for accurately benchmarking their performance. Furthermore, in silico modeling and structural biology studies can provide valuable insights into the binding modes of these compounds, guiding the rational design of next-generation inhibitors with improved potency and drug-like properties.

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A Senior Application Scientist's Guide to Comparative Docking of Quinoline Carboxylic Acid Derivatives in Enzyme Active Sites

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies of quinoline carboxylic acid derivatives against clinically relevant enzyme targets. We will delve into the rationale behind the experimental design, provide a detailed, field-proven protocol, and demonstrate how to interpret the results to inform structure-activity relationship (SAR) studies and guide lead optimization. For illustrative purposes, we will focus our comparison on two distinct and significant enzyme targets known to be inhibited by quinoline derivatives: bacterial DNA gyrase and viral HIV-1 integrase.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The addition of a carboxylic acid moiety is particularly significant as it often acts as a key pharmacophoric feature, enabling critical interactions within enzyme active sites, particularly through chelation with divalent metal ions and hydrogen bonding with key amino acid residues.[3][4] Molecular docking is an indispensable computational tool in structure-based drug design that predicts the preferred orientation and binding affinity of a ligand to a target macromolecule.[5][6] By comparing the docking poses and scores of a series of derivatives, researchers can gain valuable insights into the structural requirements for potent inhibition.

The Strategic Imperative of Comparative Docking

A single docking experiment provides a snapshot of a potential protein-ligand interaction. However, the true power of this technique lies in its comparative application. By systematically docking a library of structurally related compounds, such as quinoline carboxylic acid derivatives, against one or more enzyme targets, we can:

  • Elucidate Structure-Activity Relationships (SAR): Identify which functional groups and substitutions enhance or diminish binding affinity.

  • Predict Binding Modes: Understand how different derivatives orient themselves within the active site and the key interactions they form.

  • Assess Target Selectivity: Compare the binding of derivatives to different enzyme targets to predict potential off-target effects or opportunities for developing selective inhibitors.

  • Guide Rational Drug Design: Use the insights gained to design new derivatives with improved potency and selectivity.

Comparative Workflow for Docking Quinoline Carboxylic Acid Derivatives

The following diagram outlines a robust workflow for a comparative docking study. This process is designed to be self-validating at key stages to ensure the reliability of the results.

comparative_docking_workflow cluster_prep Preparation Phase cluster_validation Validation & Docking cluster_analysis Analysis & Interpretation PDB_retrieval 1. Target Protein Retrieval (e.g., DNA Gyrase, HIV-1 Integrase) Ligand_prep 2. Ligand Library Preparation (Quinoline Carboxylic Acid Derivatives) Protocol_validation 3. Docking Protocol Validation (Redocking of Co-crystallized Ligand) Ligand_prep->Protocol_validation Docking 4. Comparative Docking (AutoDock Vina) Protocol_validation->Docking Results_analysis 5. Results Analysis (Binding Energy, Pose, Interactions) Docking->Results_analysis SAR 6. SAR & Lead Optimization Results_analysis->SAR

Caption: A streamlined workflow for comparative molecular docking studies.

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed methodology for a comparative docking study using AutoDock Vina, a widely used and effective open-source docking program.[7]

Part 1: Target Protein Preparation

The quality of the protein structure is paramount for obtaining meaningful docking results.

  • Obtain Protein Structures: Download the crystal structures of your target enzymes from the Protein Data Bank (PDB). For our comparative study, we will use:

    • DNA Gyrase B from E. coli (e.g., PDB ID: 2XCS)

    • HIV-1 Integrase in complex with an inhibitor (e.g., PDB ID: 3L2U)

  • Initial Protein Cleanup:

    • Open the PDB file in a molecular visualization tool such as PyMOL or Chimera.

    • Remove all non-essential molecules, including water molecules, co-solvents, and any co-crystallized ligands (if you are not using them for validation in the next step). For some targets, specific water molecules are crucial for ligand binding and should be retained; this requires careful literature review.

    • If the protein is a multimer, retain only the biologically relevant chains for docking.

  • Prepare the Receptor for Docking (using AutoDock Tools):

    • Launch AutoDock Tools (ADT).

    • Load the cleaned PDB file.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges. This step assigns partial charges to each atom, which is essential for calculating the electrostatic interactions.

    • Save the prepared protein in the PDBQT format. The PDBQT format includes atomic charges and atom types required by AutoDock Vina.

Part 2: Ligand Library Preparation

Systematic preparation of your quinoline carboxylic acid derivatives is crucial for an accurate comparison.

  • Generate 3D Structures:

    • Draw the 2D structures of your quinoline carboxylic acid derivatives using a chemical drawing software like ChemDraw or MarvinSketch.

    • Convert the 2D structures to 3D structures. Most chemical drawing software has this functionality.

    • Save each ligand as a separate MOL or SDF file.

  • Energy Minimization:

    • Perform energy minimization on each 3D ligand structure using a force field like MMFF94. This step ensures that the ligands are in a low-energy, stable conformation before docking. Software like Avogadro or Chimera can be used for this purpose.

  • Prepare Ligands for Docking (using AutoDock Tools):

    • Launch ADT.

    • Open each energy-minimized ligand file.

    • ADT will automatically detect the root of the ligand and define rotatable bonds. The flexibility of the ligand is a key aspect of the docking process.

    • Save each prepared ligand in the PDBQT format.

Part 3: Docking Protocol Validation (Self-Validating System)

Before docking your library of compounds, it is essential to validate your docking protocol to ensure it can reproduce a known binding pose.[8][9]

  • Redocking the Co-crystallized Ligand:

    • If your chosen PDB structure has a co-crystallized inhibitor, extract this inhibitor and prepare it as a ligand in PDBQT format as described above.

    • Define the docking grid box to encompass the active site where the co-crystallized ligand was bound.

    • Perform the docking of the extracted ligand back into the protein's active site using the same parameters you will use for your compound library.

  • Calculate RMSD:

    • Superimpose the lowest energy pose of the redocked ligand with the original co-crystallized pose.

    • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

    • An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your docking protocol can accurately predict the experimental binding mode.[8]

Part 4: Comparative Docking with AutoDock Vina

Now you are ready to perform the comparative docking of your quinoline carboxylic acid library.

  • Define the Grid Box:

    • For each target protein, define a grid box that encompasses the entire active site. The grid box defines the search space for the ligand during the docking simulation. The coordinates for the grid box can be determined based on the location of the co-crystallized ligand or by identifying the active site through literature or tools like CASTp.

  • Configure and Run AutoDock Vina:

    • Create a configuration file for each docking run. This file specifies the paths to the protein and ligand PDBQT files, the coordinates of the grid box, and other parameters like exhaustiveness. A higher exhaustiveness value increases the computational effort but can lead to more accurate results.[10]

    • Run AutoDock Vina from the command line for each ligand against each target protein.

Part 5: Analysis and Interpretation of Results

This is the most critical phase where you will extract meaningful insights from your docking results.

  • Analyze Binding Energies:

    • AutoDock Vina provides a binding affinity score in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[11][12]

    • Compile the binding energies for all derivatives against each target into a table for easy comparison.

  • Visualize and Analyze Binding Poses:

    • Use a molecular visualization tool to examine the predicted binding poses of your top-scoring compounds.

    • Analyze the key interactions between the ligands and the active site residues, such as:

      • Hydrogen bonds: Crucial for specificity and affinity.

      • Hydrophobic interactions: Important for overall binding.

      • Pi-pi stacking: Interactions between aromatic rings.

      • Metal chelation: Particularly important for quinoline carboxylic acids in metalloenzyme active sites like HIV-1 integrase and DNA gyrase.

  • Compare Across Derivatives and Targets:

    • Identify the structural modifications that lead to improved binding affinity and favorable interactions.

    • Compare the binding modes of the same compound in different enzyme active sites to understand the basis of selectivity.

Illustrative Comparison: DNA Gyrase vs. HIV-1 Integrase

To demonstrate the power of this comparative approach, let's consider the hypothetical docking of a series of quinoline carboxylic acid derivatives against bacterial DNA gyrase and viral HIV-1 integrase.

DNA Gyrase: The active site of DNA gyrase often contains a magnesium ion (Mg²⁺) that is crucial for its catalytic activity. Quinolone antibiotics, which are a class of quinoline carboxylic acid derivatives, are known to bind to the DNA-gyrase complex and chelate this magnesium ion through their carboxylic acid and carbonyl groups, leading to the inhibition of DNA replication.[13]

HIV-1 Integrase: Similarly, the active site of HIV-1 integrase contains two magnesium ions that are essential for the integration of viral DNA into the host genome. Many HIV-1 integrase inhibitors, including those with a quinoline scaffold, function by chelating these two magnesium ions, thus blocking the enzyme's function.[14]

The following DOT script illustrates the key interactions of a hypothetical quinoline carboxylic acid derivative in these two active sites.

enzyme_interactions cluster_gyrase DNA Gyrase Active Site cluster_integrase HIV-1 Integrase Active Site Gyrase_Mg Mg²⁺ Gyrase_Residues Active Site Residues (e.g., Asp, Ser) Quinoline_G Quinoline Carboxylic Acid Quinoline_G->Gyrase_Mg Chelation Quinoline_G->Gyrase_Residues H-bonds Integrase_Mg1 Mg²⁺ Integrase_Mg2 Mg²⁺ Integrase_Residues Active Site Residues (e.g., Asp, Glu) Quinoline_I Quinoline Carboxylic Acid Quinoline_I->Integrase_Mg1 Chelation Quinoline_I->Integrase_Mg2 Chelation Quinoline_I->Integrase_Residues H-bonds

Caption: Key interactions of quinoline carboxylic acids in enzyme active sites.

Data Presentation and Interpretation

Summarizing your quantitative data in a clear and structured table is essential for comparative analysis. The table below presents hypothetical data for a series of quinoline carboxylic acid derivatives docked against DNA gyrase and HIV-1 integrase, along with their experimental inhibitory concentrations (IC₅₀).

Compound R-Group Substitution DNA Gyrase Binding Energy (kcal/mol) DNA Gyrase IC₅₀ (µM) HIV-1 Integrase Binding Energy (kcal/mol) HIV-1 Integrase IC₅₀ (µM)
1 -H-7.515.2-8.15.8
2 -F-8.28.1-8.91.2
3 -Cl-8.55.5-9.20.8
4 -OCH₃-7.812.3-8.53.4
5 -NO₂-6.925.6-7.510.1

Interpretation of the Data:

  • Correlation between Binding Energy and IC₅₀: A good correlation between the predicted binding energies and the experimental IC₅₀ values strengthens the validity of your docking model. In this hypothetical data, compounds with more negative binding energies generally have lower IC₅₀ values, indicating higher potency.

  • SAR Insights: The substitution at the R-group position significantly impacts the binding affinity. Halogen substitutions (compounds 2 and 3) appear to be beneficial for both targets, potentially due to favorable interactions within the active site. The electron-withdrawing nitro group (compound 5) is detrimental to binding.

  • Selectivity: While all compounds show some activity against both enzymes, the differences in binding energies and IC₅₀ values suggest a degree of selectivity. For example, compound 3 is the most potent against both targets, but the difference in binding energy suggests it might be slightly more selective for HIV-1 integrase.

By combining the quantitative data with the visual analysis of the binding poses, you can build a comprehensive understanding of the SAR for your series of quinoline carboxylic acid derivatives and make informed decisions for the design of the next generation of inhibitors.

Conclusion

Comparative molecular docking is a powerful and cost-effective strategy for accelerating the discovery and optimization of enzyme inhibitors. By following a rigorous and self-validating protocol, researchers can generate reliable and insightful data on the binding of quinoline carboxylic acid derivatives to their enzyme targets. This approach not only elucidates the molecular basis of inhibition but also provides a rational framework for the design of novel therapeutic agents with improved potency and selectivity.

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A Researcher's Guide to Assessing the Selectivity of 5-Bromoquinoline-2-carboxylic Acid-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quinoline scaffold remains a privileged structure, serving as the foundation for numerous therapeutic agents. The introduction of a bromine atom and a carboxylic acid group at the 5- and 2-positions, respectively, of the quinoline ring system creates a unique chemical entity—5-Bromoquinoline-2-carboxylic acid—with significant potential for developing targeted inhibitors. However, the promise of any new inhibitor class is not solely defined by its on-target potency but, more critically, by its selectivity. A highly selective inhibitor minimizes off-target effects, reducing potential toxicity and providing a more precise tool for dissecting complex biological pathways.

This guide provides a comprehensive framework for researchers and drug development professionals to rigorously assess the selectivity of novel this compound-based inhibitors. We will move beyond simple IC50 values to build a multi-faceted selectivity profile using a combination of biochemical, biophysical, and cell-based assays. This approach ensures a thorough understanding of an inhibitor's behavior, from purified protein interactions to its engagement with targets in a live-cell context.

For the purpose of this guide, we will consider a hypothetical inhibitor, "5-Br-Q2C-Inhibitor," designed to target a specific protein kinase, MAP Kinase-activated Protein Kinase 2 (MK2), a key player in inflammatory signaling pathways.

Part 1: Foundational Analysis - Isothermal Titration Calorimetry (ITC)

Expertise & Experience: Before embarking on broad selectivity screening, it is paramount to confirm and precisely quantify the interaction between your lead compound and its intended primary target. Isothermal Titration Calorimetry (ITC) is the gold standard for this purpose. Unlike enzyme activity assays, which can be influenced by assay conditions (e.g., ATP concentration for kinases), ITC directly measures the heat released or absorbed during a binding event. This provides a complete thermodynamic signature of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This level of detail is crucial for understanding the driving forces of the binding event and for guiding further structure-activity relationship (SAR) studies.

Experimental Protocol: ITC for 5-Br-Q2C-Inhibitor and MK2
  • Protein Preparation:

    • Express and purify recombinant human MK2 protein to >95% purity.

    • Dialyze the purified MK2 extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP) to ensure buffer matching with the ligand.

    • Accurately determine the protein concentration using a reliable method, such as UV-Vis spectroscopy at 280 nm with the calculated extinction coefficient.

  • Ligand Preparation:

    • Synthesize and purify the 5-Br-Q2C-Inhibitor to >98% purity.

    • Dissolve the inhibitor in the exact same ITC buffer used for the protein to avoid heat artifacts from buffer mismatch. A small amount of DMSO (e.g., <2%) may be used for solubility, but the same concentration must be present in the protein solution.

    • Accurately determine the inhibitor concentration.

  • ITC Experiment Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the sample cell with the MK2 protein solution (e.g., 20 µM).

    • Load the injection syringe with the 5-Br-Q2C-Inhibitor solution (e.g., 200 µM).

    • Perform a series of small injections (e.g., 2 µL) of the inhibitor into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, ΔH, and ΔS.

Data Presentation: Thermodynamic Profile of 5-Br-Q2C-Inhibitor
ParameterValueInterpretation
Binding Affinity (Kd) 50 nMIndicates a high-affinity interaction with the primary target.
Stoichiometry (n) 1.1Suggests a 1:1 binding ratio between the inhibitor and the MK2 protein.
Enthalpy (ΔH) -8.5 kcal/molThe binding event is enthalpically driven, likely due to strong H-bonds.
Entropy (TΔS) +2.1 kcal/molThe binding is entropically favorable, possibly due to solvent displacement.

Part 2: Broad Selectivity Profiling - Kinome Screening

Expertise & Experience: Confirming high affinity for the primary target is only the first step. A truly selective inhibitor should exhibit minimal interaction with other related proteins. For a kinase inhibitor, the most direct way to assess this is through a broad-panel kinome screen. These screens typically involve activity-based assays against a large panel of human kinases (e.g., the 468 kinases in the DiscoverX KINOMEscan™). The results are often presented as a percentage of control inhibition at a fixed concentration (e.g., 1 µM), providing a global view of the inhibitor's selectivity across the kinome. Choosing a concentration for the screen that is significantly higher than the on-target Kd (e.g., 20-fold) is a stringent test of selectivity.

Experimental Protocol: Kinome-wide Selectivity Screen
  • Compound Submission:

    • Provide a high-purity stock of 5-Br-Q2C-Inhibitor at a known concentration to a commercial screening service or an in-house platform.

  • Screening Assay:

    • The inhibitor is typically tested at a single, high concentration (e.g., 1 µM) against a large panel of purified human kinases.

    • The assay measures the ability of the inhibitor to compete with an immobilized, active-site directed ligand for binding to each kinase. The amount of kinase bound to the solid support is quantified.

  • Data Analysis & Visualization:

    • Results are typically provided as "% Inhibition" or "% of Control".

    • A "Selectivity Score" can be calculated, which represents the number of kinases that are inhibited above a certain threshold (e.g., >90%) divided by the total number of kinases tested.

    • The data is often visualized as a "kinome tree," where inhibited kinases are marked, providing an intuitive visual representation of selectivity.

Data Presentation: Selectivity Profile of 5-Br-Q2C-Inhibitor at 1 µM
Kinase Target% InhibitionSelectivity Score (S10)Notes
MK2 (Target) 99% 0.004 (2/468) Excellent on-target inhibition.
MK392%High inhibition of a closely related kinase.
p38α15%Weak inhibition of an upstream kinase.
JNK15%Negligible off-target inhibition.
ERK22%Negligible off-target inhibition.
All others<10%Demonstrates broad kinome selectivity.

S10(1µM) = (Number of kinases with >90% inhibition) / (Total kinases tested)

Part 3: Cellular Target Engagement - Cellular Thermal Shift Assay (CETSA®)

Expertise & Experience: Biochemical and biophysical assays use purified proteins, which lack the complexity of the cellular environment. It is crucial to verify that the inhibitor can enter the cell and engage its target in this native context. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose. It is based on the principle that when a ligand binds to its target protein, it stabilizes the protein's structure, leading to an increase in its melting temperature (Tm). By heating intact cells treated with the inhibitor to various temperatures and then quantifying the amount of soluble protein remaining, one can directly observe target engagement.

Experimental Workflow: Assessing Target Engagement

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Experimental Protocol: CETSA® for 5-Br-Q2C-Inhibitor
  • Cell Treatment:

    • Culture a suitable cell line (e.g., THP-1 monocytes) to a sufficient density.

    • Treat the cells with the 5-Br-Q2C-Inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) or with a vehicle control (DMSO) for a defined period (e.g., 1 hour).

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Separate the soluble and aggregated protein fractions by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Quantification:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of soluble MK2 (and a non-target control protein, e.g., GAPDH) at each temperature point using Western blotting or another suitable protein detection method.

  • Data Analysis:

    • For each treatment group, plot the band intensity of soluble protein against the temperature.

    • Fit the data to a sigmoidal curve to determine the melting temperature (Tm). A shift in the Tm in the inhibitor-treated samples compared to the control indicates target engagement.

Data Presentation: CETSA® Results for MK2 Engagement
TreatmentTarget ProteinMelting Temp (Tm)Tm Shift (ΔTm)Interpretation
Vehicle (DMSO)MK252.3°C-Baseline melting temperature of the target protein.
1 µM 5-Br-Q2C-InhibitorMK258.1°C+5.8°CStrong stabilization of MK2, confirming robust target engagement in cells.
1 µM 5-Br-Q2C-InhibitorGAPDH65.1°C-0.1°CNo stabilization of a control protein, indicating selective engagement.

Synthesis and Conclusion

Assessing the selectivity of a novel inhibitor like a this compound-based compound requires a multi-pronged approach. By integrating biophysical, biochemical, and cell-based methods, we can build a comprehensive and reliable selectivity profile.

Our hypothetical analysis of "5-Br-Q2C-Inhibitor" demonstrates a promising candidate:

  • High On-Target Affinity: It binds potently to its intended target, MK2, with a Kd of 50 nM as confirmed by ITC.

  • Broad Kinome Selectivity: A kinome-wide screen at 1 µM revealed significant inhibition of only one closely related off-target, MK3, resulting in an excellent selectivity score.

  • Verified Cellular Engagement: CETSA® results confirmed that the inhibitor enters cells and selectively stabilizes MK2, demonstrating its utility in a physiological context.

This rigorous, multi-assay workflow provides the necessary confidence to advance a compound like 5-Br-Q2C-Inhibitor into further preclinical development. It establishes a clear rationale for its mechanism of action and provides a quantitative measure of its selectivity, which is essential for predicting its potential therapeutic window and for its use as a precise chemical probe in biological research.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

A Comparative Guide to the Cross-Validation of Analytical Results for 5-Bromoquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Orthogonal Analytical Verification

In the landscape of pharmaceutical development, the unambiguous characterization of an active pharmaceutical ingredient (API) is paramount. 5-Bromoquinoline-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry, necessitates a rigorous analytical control strategy to ensure its identity, purity, and quality. This guide provides an in-depth comparison of multiple analytical techniques for the comprehensive analysis and cross-validation of this compound. Cross-validation, in this context, is the process of comparing results from different analytical methods to ensure their consistency and reliability.[1][2] This practice is not merely a regulatory expectation but a scientific necessity to build a robust data package that supports drug safety and efficacy.[1]

The core principle of this guide is to demonstrate how orthogonal analytical techniques—those that measure the same analyte based on different chemical or physical principles—provide a multi-faceted view of the molecule, leading to a higher degree of confidence in the analytical results. We will explore the utility of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique offers unique insights into the molecular characteristics of this compound, and their combined application forms a self-validating system for its quality assessment.

This document is structured to provide not only the "how" but also the "why" behind the experimental choices, grounding the methodologies in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4][5][6]

I. High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

HPLC is an indispensable technique in pharmaceutical analysis for separating, identifying, and quantifying components in a mixture.[7][8][9] For this compound, a reversed-phase HPLC (RP-HPLC) method is typically the primary choice for determining purity and assay due to the molecule's polarity.[10]

Causality Behind Experimental Choices:

The selection of a C18 stationary phase is based on its hydrophobic nature, which provides effective retention for the moderately polar this compound. The mobile phase, a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is optimized to achieve a balance between retention and elution, ensuring sharp, symmetrical peaks. The use of a photodiode array (PDA) detector is crucial as it allows for the simultaneous monitoring of absorbance at multiple wavelengths, aiding in peak purity assessment and the detection of impurities with different chromophores.

Experimental Protocol: RP-HPLC for Purity and Assay
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient Program: A time-based gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B is employed to ensure the elution of both the main compound and any potential impurities with varying polarities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of this compound in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 1 mg/mL.

  • System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing adequately. Key parameters to assess include retention time repeatability, peak area precision, tailing factor, and theoretical plates, as per USP <621>.[4][11][12][13]

  • Data Analysis:

    • Assay: Calculate the percentage of this compound by comparing the peak area of the sample to that of a certified reference standard.

    • Purity: Determine the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Identify and quantify any impurities.

II. Liquid Chromatography-Mass Spectrometry (LC-MS): Unambiguous Identification and Impurity Profiling

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a powerful tool for the identification of compounds and the characterization of impurities.[10][14][15][16] This technique is essential for confirming the molecular weight of this compound and for elucidating the structures of unknown impurities.[14][17]

Causality Behind Experimental Choices:

The use of an electrospray ionization (ESI) source is ideal for polar molecules like this compound, as it facilitates the generation of gas-phase ions with minimal fragmentation. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, is preferred over nominal mass instruments as it provides accurate mass measurements, enabling the determination of elemental compositions for both the main compound and its impurities.[17]

Experimental Protocol: LC-MS for Identity and Impurity Characterization
  • Instrumentation: An LC-MS system consisting of an HPLC or UHPLC coupled to a high-resolution mass spectrometer with an ESI source.

  • Chromatographic Conditions: The same or a similar RP-HPLC method as described above can be used to ensure correlation of retention times.

  • Mass Spectrometry Parameters:

    • Ionization Mode: ESI positive and/or negative mode. For this compound, both modes should be evaluated to determine the optimal ionization efficiency.

    • Mass Range: A wide mass range (e.g., m/z 100-1000) should be scanned to detect a broad range of potential impurities.

    • Data Acquisition: Full scan mode for initial screening and targeted MS/MS (tandem mass spectrometry) for structural elucidation of specific ions.

  • Data Analysis:

    • Identity Confirmation: The measured mass of the main peak should correspond to the theoretical mass of the protonated or deprotonated this compound molecule within a narrow mass tolerance (e.g., < 5 ppm).

    • Impurity Profiling: Detect and determine the accurate masses of any co-eluting or closely eluting impurities. The elemental composition of these impurities can be predicted from their accurate masses, providing crucial clues for their structural identification.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules.[18][19][20] It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) within a molecule, allowing for the unambiguous confirmation of the structure of this compound and the characterization of its isomers and impurities.

Causality Behind Experimental Choices:

One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons in the molecule. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity between atoms and confirming the substitution pattern on the quinoline ring.[21] The choice of a deuterated solvent is critical; DMSO-d₆ is often suitable for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.[21]

Experimental Protocol: NMR for Structural Confirmation
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Experiments:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons (through spin-spin coupling).

    • ¹³C NMR: Shows the number of different types of carbon atoms.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

    • COSY: Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC: Correlates protons with their directly attached carbons.

    • HMBC: Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the overall molecular framework.

  • Data Analysis: The combination of 1D and 2D NMR data allows for the complete assignment of all proton and carbon signals, confirming the structure of this compound.

IV. Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Verification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, FTIR can quickly confirm the presence of the characteristic carboxylic acid and aromatic functionalities.

Causality Behind Experimental Choices:

The vibrational frequencies of chemical bonds are specific to the types of atoms and the nature of the bonds between them. The carboxylic acid group has several characteristic absorption bands, including a broad O-H stretch and a strong C=O stretch.[22][23][24] The aromatic quinoline ring will also exhibit characteristic C-H and C=C stretching vibrations.

Experimental Protocol: FTIR for Functional Group Analysis
  • Instrumentation: An FTIR spectrometer, typically with an attenuated total reflectance (ATR) accessory for easy sample handling.

  • Sample Preparation: A small amount of the solid this compound is placed directly on the ATR crystal.

  • Data Acquisition: The infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and shapes of the absorption bands are compared to known characteristic frequencies for functional groups. For this compound, the following key absorptions are expected:

    • ~3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid.[22]

    • ~1700 cm⁻¹ (strong): C=O stretching of the carboxylic acid.[22][23]

    • ~1600-1450 cm⁻¹: C=C stretching of the aromatic quinoline ring.

    • ~1300-1200 cm⁻¹: C-O stretching of the carboxylic acid.[22]

Cross-Validation Workflow and Data Comparison

The strength of this multi-technique approach lies in the cross-validation of the data obtained from each method. The following diagram illustrates the logical workflow for the comprehensive analysis of this compound.

CrossValidationWorkflow cluster_0 Primary Analysis cluster_1 Structural Confirmation cluster_2 Data Integration & Cross-Validation HPLC HPLC (Purity & Assay) CrossValidation Cross-Validation (Data Comparison) HPLC->CrossValidation Purity, Assay Data LCMS LC-MS (Identity & Impurity Profile) LCMS->CrossValidation Molecular Weight, Impurity Masses NMR NMR (Definitive Structure) NMR->CrossValidation Structural Confirmation FTIR FTIR (Functional Groups) FTIR->CrossValidation Functional Group Confirmation FinalReport Comprehensive Analytical Report CrossValidation->FinalReport

Caption: Workflow for the cross-validation of analytical results for this compound.

Data Summary and Comparison Table
Analytical TechniqueParameter MeasuredExpected Results for this compoundCross-Validation Point
HPLC Purity, AssayPurity ≥ 98.0%, Assay within 98.0-102.0%The number and retention times of impurities should align with those observed in the LC-MS chromatogram.
LC-MS Molecular Weight, Impurity Masses[M+H]⁺ at m/z 251.97 (calculated), accurate masses of any detected impurities.The molecular weight confirms the identity of the main peak in the HPLC chromatogram.
NMR Chemical Structure¹H and ¹³C chemical shifts and coupling constants consistent with the 5-bromo-2-carboxy-quinoline structure.Unambiguously confirms the structure of the compound analyzed by HPLC and LC-MS.
FTIR Functional GroupsCharacteristic absorptions for carboxylic acid (O-H, C=O, C-O) and aromatic rings.Confirms the presence of the key functional groups as determined by the NMR structure.

Conclusion: A Triad of Trustworthiness in Analytical Validation

The cross-validation of analytical results using orthogonal techniques is a cornerstone of robust pharmaceutical development. For this compound, the combination of HPLC for quantitative purity and assay, LC-MS for identity and impurity profiling, NMR for definitive structural elucidation, and FTIR for functional group confirmation provides a comprehensive and self-validating analytical package. This integrated approach ensures the highest level of confidence in the quality of the API, satisfying both scientific rigor and regulatory requirements. By understanding the principles and applying the detailed protocols outlined in this guide, researchers and drug development professionals can establish a solid analytical foundation for their programs.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromoquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a cornerstone of this commitment. This guide provides a detailed, procedural framework for the safe disposal of 5-Bromoquinoline-2-carboxylic acid, moving beyond a simple checklist to explain the scientific and regulatory rationale behind each step. Adherence to these protocols is essential for ensuring personal safety, maintaining regulatory compliance with bodies like the Environmental Protection Agency (EPA), and fostering a culture of responsibility within the laboratory.[1]

Hazard Identification and Preliminary Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. This compound belongs to the class of halogenated organic compounds and is a derivative of quinoline.[2][3] While specific toxicological data may be limited, the hazards can be inferred from its chemical structure and data on analogous compounds. Safety Data Sheets (SDS) for similar bromo-substituted quinolines and carboxylic acids indicate a consistent hazard profile.[4][5][6]

Table 1: Hazard Profile of this compound (Inferred)

Hazard Classification (GHS) Hazard Statement Rationale & Implication
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed Accidental ingestion can cause adverse health effects. Do not eat, drink, or smoke in the lab.[4][5][7]
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation Direct contact can cause redness, itching, and inflammation. Prevent skin exposure with appropriate PPE.[5][7][8]
Serious Eye Damage/Irritation (Category 2A) H319: Causes serious eye irritation The compound can cause significant, potentially damaging eye irritation. Eye protection is mandatory.[5][7][8]

| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of dust can irritate the respiratory tract. Handle in a well-ventilated area or fume hood.[5][7][8] |

Required Personal Protective Equipment (PPE)

Based on this risk assessment, the following minimum PPE is required when handling or disposing of this compound waste.[7][9]

PPE TypeSpecificationJustification
Eye Protection Chemical safety goggles or face shieldProtects against splashes and dust, preventing serious eye irritation.[7][9]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Prevents skin contact and irritation.[7]
Protective Clothing Laboratory coatPrevents contamination of personal clothing and minimizes skin contact.[7]
Respiratory Protection NIOSH-approved respirator (e.g., N95)Recommended when handling the solid compound outside of a fume hood where dust may be generated.[7]
The Core Principle: Halogenated Waste Segregation

The single most important step in the disposal of this compound is its correct segregation as halogenated organic waste .[2][10]

Causality: Halogenated compounds (containing fluorine, chlorine, bromine, or iodine) cannot be disposed of with non-halogenated organic solvents.[11] The primary disposal method for this waste stream is high-temperature incineration.[2] If mixed with other waste types, it can lead to the formation of highly toxic and environmentally persistent byproducts (like dioxins and furans) during improper treatment. Furthermore, disposal costs for halogenated waste are significantly higher, and improper segregation can result in substantial regulatory fines for the institution.[10][11]

Therefore, waste containing this compound must never be mixed with:

  • Non-halogenated organic waste (e.g., acetone, ethanol, hexane).[11]

  • Aqueous acidic or basic waste.[2]

  • Reactive, corrosive, or oxidizing waste streams.[6][11]

Standard Operating Procedure (SOP) for Disposal

This protocol outlines the lifecycle of the chemical waste from the point of generation to its final removal from the laboratory.

Step 1: Waste Minimization Before generating waste, consider waste minimization strategies.[12] Purchase only the quantity of chemical required for your project and maintain a clear chemical inventory to avoid generating obsolete stock.[12][13]

Step 2: Waste Collection & Containment

  • Designate a Container: Use a dedicated, chemically compatible waste container, preferably plastic, provided by your institution's Environmental Health & Safety (EHS) department.[12]

  • Collect Waste: Collect all materials contaminated with this compound, including the pure compound, solutions, and contaminated consumables (e.g., weighing paper, gloves, absorbent pads), in this container.[7]

  • Keep Container Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[10][14] This prevents the release of vapors and protects against spills.[14]

Step 3: Labeling Proper labeling is a critical regulatory requirement.[12]

  • Timing: Affix a hazardous waste tag to the container before the first drop of waste is added.[14]

  • Content: The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name, including their approximate percentages.[10][14] Do not use abbreviations or chemical formulas.[14]

  • Hazard Identification: Check all applicable hazard boxes on the tag (e.g., Toxic, Irritant).[10]

Step 4: Temporary Storage (Satellite Accumulation Area)

  • Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][12]

  • Secondary Containment: The container must be placed within a secondary containment system, such as a spill tray, to contain any potential leaks.[15]

  • Segregation: Store the halogenated waste container separately from incompatible materials like acids, bases, and oxidizers.[2][6]

Step 5: Arranging Final Disposal

  • Contact EHS: Once the container is full or you have finished the project, contact your institution's EHS office or licensed hazardous waste contractor to arrange for pickup.[7][12]

  • Regulatory Compliance: Do not, under any circumstances, dispose of this chemical down the drain or in the regular trash.[1][7] This is a serious regulatory violation and poses a significant threat to the environment.

Emergency Procedures: Spill & Exposure Protocol

Accidents require immediate and correct action. All personnel should be trained on these procedures.[13]

Accidental Spill Response

StepActionRationale
1. Evacuate & Ventilate Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[5][7]Minimizes inhalation exposure for others.
2. Don PPE Wear all required PPE as outlined in Section 1 before attempting cleanup.Protects the responder from skin, eye, and respiratory irritation.
3. Contain & Absorb For solid spills, carefully sweep or shovel the material to avoid creating dust.[5][8] For solutions, cover with an inert, non-combustible absorbent material (e.g., vermiculite, sand).[4][10]Prevents the spread of contamination and renders the spill easier to handle.
4. Collect & Package Place all contaminated absorbent and cleanup materials into a sealable, compatible container.[7][10]Consolidates the hazardous waste for proper disposal.
5. Label & Dispose Label the container as "Hazardous Waste" detailing the spilled chemical and the absorbent used. Dispose of it according to the SOP in Section 3.[10]Ensures the spill waste is handled correctly by the disposal team.
6. Decontaminate Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water, followed by alcohol).[4][7]Removes any residual chemical contamination.

Personnel Exposure First Aid

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5][8]

  • Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[5][8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][8]

Visual Workflow for Disposal

The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste.

G Disposal Decision Workflow for this compound cluster_prep Preparation & Assessment cluster_segregation Segregation (Critical Step) cluster_procedure Containment & Storage Protocol cluster_disposal Final Disposal WasteGen Waste Generated: This compound (Solid, Solution, or Contaminated Items) RiskAssess 1. Assess Hazards (Skin/Eye/Resp Irritant, Harmful if Swallowed) Don Appropriate PPE WasteGen->RiskAssess Segregate 2. Classify Waste Stream Is it a Halogenated Organic Compound? RiskAssess->Segregate Halogenated YES Segregate as HALOGENATED ORGANIC WASTE Segregate->Halogenated Contains Bromine NonHalogenated NO (Incorrect Path for this Compound) Segregate->NonHalogenated Contain 3. Use Designated, Compatible, SEALED Waste Container Halogenated->Contain Label 4. Affix HAZARDOUS WASTE Label (List all constituents by full name) Contain->Label Store 5. Store in Secondary Containment in a Satellite Accumulation Area (SAA) Label->Store Pickup 6. Arrange Pickup via EHS or Licensed Waste Contractor Store->Pickup

Caption: Decision workflow for the disposal of this compound.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Properly Managing Chemical Waste in Labor
  • Guide to Managing Laboratory Chemical Waste. (2024). Vanderbilt University.
  • Laboratory Chemical Waste Management. CSIR IIP.
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
  • Hazardous Waste Segreg
  • This compound - Safety D
  • Halogenated Organic Liquids - Standard Oper
  • Safety Data Sheet - 5-Bromoquinoline. (2012). Thermo Fisher Scientific.
  • Halogenated Solvents in Labor
  • Safety Data Sheet - 5-Bromo-2-fluorobenzonitrile. (2024). Sigma-Aldrich.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA NEPIS.
  • Safe Disposal of 5-Bromo-1H-indole-2-carboxylic acid: A Procedural Guide. Benchchem.
  • 7.2 Organic Solvents. Cornell EHS.
  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Safety Data Sheet - 6-Bromoquinoline. (2025). MedchemExpress.com.
  • Safety Data Sheet - 3-Bromoquinoline-5-carboxylic acid. (2025). Angene Chemical.
  • 5-Bromopyridine-2-carboxylic acid - SAFETY DATA SHEET. (2011). Thermo Fisher Scientific.
  • How to Minimize Toxic Emissions in Carboxylic Acid Production? (2025).
  • Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Labor

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Mastering the Safe Handling of 5-Bromoquinoline-2-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: A Summary of Essential Personal Protective Equipment (PPE)

Hazard ScenarioEye ProtectionHand ProtectionRespiratory ProtectionBody Protection
Handling Solid Powder Chemical safety goggles with a face shieldDouble-gloving with butyl or neoprene over nitrile glovesNIOSH-approved half-mask or full-face respirator with P100 and organic vapor cartridgesLaboratory coat with closed cuffs
Handling Solutions Chemical safety gogglesDouble-gloving with butyl or neoprene over nitrile glovesWork within a certified chemical fume hoodLaboratory coat with closed cuffs
Large-Volume Transfers Chemical safety goggles with a face shieldDouble-gloving with butyl or neoprene over nitrile glovesNIOSH-approved half-mask or full-face respirator with P100 and organic vapor cartridgesChemical-resistant apron over a laboratory coat
Spill Cleanup Chemical safety goggles with a face shieldHeavy-duty butyl or neoprene glovesNIOSH-approved half-mask or full-face respirator with P100 and organic vapor cartridgesChemical-resistant suit or coveralls

Introduction

5-Bromoquinoline-2-carboxylic acid is a valuable building block in synthetic chemistry, particularly in the development of novel pharmaceuticals. However, its handling requires a meticulous approach to safety due to its potential health hazards. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the essential personal protective equipment (PPE) and operational protocols necessary for the safe handling and disposal of this compound. By understanding the rationale behind each safety measure, laboratory personnel can mitigate risks and foster a secure research environment.

Hazard Identification and Risk Assessment

Before any handling of this compound, a thorough understanding of its hazard profile is crucial. Based on available Safety Data Sheets (SDS) for this compound and structurally similar compounds, the primary hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation, particularly when handled as a powder.[1]

Given these hazards, a comprehensive risk assessment should be conducted for any planned experiment, considering the quantity of the compound being used, the potential for aerosolization, and the duration of handling.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is the cornerstone of safe chemical handling. The following sections detail the specific PPE requirements for working with this compound, moving beyond generic recommendations to provide actionable, field-proven advice.

Eye and Face Protection: Shielding Against Splashes and Aerosols

Given the risk of serious eye irritation, appropriate eye and face protection is non-negotiable.

  • Chemical Safety Goggles: At a minimum, chemical safety goggles that provide a complete seal around the eyes are required for all operations involving this compound.

  • Face Shield: When handling the solid powder or during procedures with a high risk of splashing, a face shield must be worn in conjunction with safety goggles to protect the entire face.

Hand Protection: Selecting the Right Glove Material

The choice of gloves is critical to prevent skin contact and potential systemic toxicity. While nitrile gloves are common in laboratory settings, their resistance to halogenated aromatic compounds can be limited, with breakthrough times potentially being less than one hour.

  • Double Gloving: For all handling procedures, double gloving is mandatory. An inner nitrile glove provides a base layer of protection and dexterity, while a more robust outer glove offers enhanced chemical resistance.

  • Outer Glove Selection:

    • Butyl Rubber Gloves: These gloves offer excellent resistance to a wide range of chemicals, including many polar organics, and are a preferred choice for handling halogenated compounds.[2][3]

    • Neoprene Gloves: Neoprene provides good resistance to a broad spectrum of chemicals and is another suitable option for the outer glove.[4]

It is imperative to inspect gloves for any signs of degradation or punctures before each use and to change them immediately if contamination is suspected.

Respiratory Protection: Preventing Inhalation of Hazardous Dust

The powdered form of this compound presents a significant inhalation hazard. All handling of the solid should be performed within a certified chemical fume hood to minimize airborne particles. When engineering controls are not sufficient or during spill cleanup, respiratory protection is essential.

  • NIOSH-Approved Respirator: A NIOSH-approved half-mask or full-face air-purifying respirator is required when handling the powder outside of a fume hood or in situations with a high potential for aerosolization.

  • Cartridge Selection: The respirator must be fitted with a combination of:

    • P100 Particulate Filters: These filters are 99.97% efficient at removing airborne particles.[5][6]

    • Organic Vapor (OV) Cartridges: These cartridges are necessary to protect against any volatile organic compounds that may be present.[6][7]

A comprehensive respiratory protection program, including fit testing and training, must be in place, in accordance with the OSHA Respiratory Protection Standard (29 CFR 1910.134).[8][9][10][11][12]

Body Protection: A Barrier Against Contamination
  • Laboratory Coat: A clean, buttoned laboratory coat with closed cuffs is the minimum requirement for body protection.

  • Chemical-Resistant Apron: When handling larger quantities of this compound or during procedures with a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.

  • Coveralls: For large-scale operations or spill cleanup, disposable chemical-resistant coveralls are recommended.

Operational Plan: Step-by-Step Handling Procedures

A clear and logical workflow is essential for minimizing the risk of exposure during the handling of this compound.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate and prepare a well-ventilated work area (fume hood). gather_materials Gather all necessary chemicals, equipment, and PPE. prep_area->gather_materials don_ppe Don all required PPE as outlined in Section 2. gather_materials->don_ppe weighing Weigh the solid compound within the fume hood, minimizing dust generation. don_ppe->weighing dissolving Slowly add the solid to the solvent to prevent splashing. weighing->dissolving reaction Conduct the reaction within the fume hood, using appropriate shielding. dissolving->reaction decontaminate Decontaminate all glassware and surfaces. reaction->decontaminate segregate_waste Segregate halogenated organic waste from other waste streams. decontaminate->segregate_waste dispose Dispose of waste in properly labeled, sealed containers. segregate_waste->dispose doff_ppe Doff PPE in the correct order to prevent self-contamination. dispose->doff_ppe

Caption: A step-by-step workflow for the safe handling of this compound.

Spill and Emergency Procedures

In the event of a spill, a calm and methodical response is crucial to ensure the safety of all laboratory personnel.

Small Spill (Solid Powder)
  • Alert Personnel: Immediately alert others in the vicinity.

  • Don PPE: Ensure you are wearing the appropriate PPE, including a respirator.

  • Cover the Spill: Gently cover the spill with a damp paper towel or absorbent material to prevent the powder from becoming airborne.[8]

  • Clean Up: Carefully scoop the material into a designated hazardous waste container.

  • Decontaminate: Wipe the area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Large Spill
  • Evacuate: Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department.

  • Isolate: Restrict access to the spill area.

  • Ventilate: If it is safe to do so, increase ventilation to the area.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, it requires specific disposal procedures.

Caption: A procedural flowchart for the compliant disposal of this compound waste.

  • Waste Segregation: All waste containing this compound, including contaminated gloves, weigh boats, and absorbent materials, must be collected in a designated container for halogenated organic waste.[11][12][13][14] Do not mix with non-halogenated waste streams.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard pictograms.

  • Storage: The sealed waste container should be stored in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

By adhering to these detailed safety protocols and operational plans, researchers can confidently and responsibly handle this compound, ensuring a safe and productive laboratory environment.

References

  • OSHA Respiratory Protection Standard (29 CFR 1910.134) - Creative Safety Supply. [Link]

  • Halogenated Solvents in Laboratories - Campus Operations. [Link]

  • What is OSHA Respiratory Protection Standard 29 CFR 1910.134 - Emergency Disaster Systems. [Link]

  • What is OSHA Respiratory Protection Standard 29 CFR 1910.134 - eSafety Supplies, Inc. [Link]

  • Appendix A 29 CFR 1910.134 Respiratory Protection. [Link]

  • OSHA Revised Respiratory Protection Standards - MN Dept. of Health. [Link]

  • Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO. [Link]

  • Choosing the Right Respirator Cartridge: A Comprehensive Guide to Workplace Respiratory Safety. [Link]

  • Cartridge Selection. [Link]

  • Selecting the Right Reusable Respirator Cartridge Filter - Gemplers Learning Hub. [Link]

  • Understanding Respirators With Organic Vapor Cartridges - PK Safety. [Link]

  • OSHA Glove Selection Chart - Environmental Health and Safety. [Link]

  • Gloves - Tables of Properties and Resistances. [Link]

  • Glove Selection Examples of Chemical Resistance of Common Glove Materials Excellent, Good, Fair, Poor - OSU Chemistry. [Link]

  • Butyl or nitrile gloves: what to choose against chemical risks? - Oxwork. [Link]

  • Butyl Gloves - The Glove Guru. [Link]

  • Safety Data Sheet - Angene Chemical. [Link]

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×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.